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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 4-Amino-2,3-dihydro-1H-inden-1-ol: A Comprehensive Guide for Process Chemists

Executive Summary 4-Amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as 4-amino-1-indanol) is a highly versatile, bifunctional chiral scaffold. It is a critical building block in the development of advanced therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as 4-amino-1-indanol) is a highly versatile, bifunctional chiral scaffold. It is a critical building block in the development of advanced therapeutics, including SIRT2 inhibitors and non-opioid TRPV1 modulators , . The presence of both a benzylic alcohol and an aniline moiety on a rigid indane core provides unique spatial characteristics for hydrogen-bonding in protein active sites.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. This guide dissects the causality behind each experimental choice, providing a self-validating, scalable three-step synthetic architecture starting from commercially available 1-indanone.

Retrosynthetic Architecture & Chemoselectivity Logic

The synthesis of 4-amino-1-indanol relies on a precise sequence of operations to avoid cross-reactivity between the oxygen and nitrogen functional groups. The route involves:

  • Regioselective Electrophilic Aromatic Nitration of 1-indanone.

  • Chemoselective Carbonyl Reduction of the resulting 4-nitro-1-indanone.

  • Catalytic Hydrogenation of the nitroarene to the target aniline.

A critical process chemistry decision is the sequencing of the reductions. If the nitro group of 4-nitro-1-indanone were reduced first, the resulting 4-amino-1-indanone would be highly unstable, prone to intermolecular imine condensation (polymerization), and could poison the metal catalysts required for subsequent ketone reduction. Therefore, the ketone must be reduced to the alcohol using a hydride donor prior to the catalytic hydrogenation of the nitro group.

Chemoselectivity Substrate 4-Nitro-1-indanone NaBH4 NaBH4 / MeOH (Hydride Donor) Substrate->NaBH4 PdC Pd/C / H2 (Catalytic Hydrogenation) Substrate->PdC Ketone Ketone -> Alcohol (Desired) NaBH4->Ketone Chemoselective Nitro Nitro -> Amine (Premature) PdC->Nitro Chemoselective

Chemoselectivity logic demonstrating the necessity of the specific reaction sequence.

Process Chemistry & Self-Validating Protocols

Step 1: Regioselective Nitration of 1-Indanone

Objective: Install the nitro group at the C4 position.

  • Protocol: To a solution of 1-indanone (1.0 eq) in concentrated H₂SO₄ at 0 °C, KNO₃ (1.0 eq) is added in small, controlled portions. The reaction is stirred for 1 hour at 0 °C, then poured over crushed ice. The aqueous mixture is extracted with EtOAc, washed with brine, dried over Na₂SO₄, and concentrated. The crude mixture is purified via flash column chromatography (EtOAc/hexanes) to isolate the 4-nitro-1-indanone isomer .

  • Mechanistic Causality: The regioselectivity is governed by the synergistic directing effects of the indanone core. The carbonyl group at C1 is meta-directing (directing to C5 and C7), while the alkyl tether at C3a is ortho/para-directing (directing to C4 and C6). In conc. H₂SO₄, the carbonyl is protonated, amplifying its deactivating effect. Both groups synergistically direct the nitronium ion (NO₂⁺) to the C4 and C6 positions. Because C6 is para to the alkyl tether, it experiences less steric hindrance than C4, making 6-nitro-1-indanone the major byproduct (~30%). The target 4-nitro-1-indanone is isolated in ~23% yield. KNO₃ is utilized instead of fuming HNO₃ to ensure a slow, controlled release of NO₂⁺, preventing thermal runaways and oxidative cleavage of the cyclopentanone ring.

  • Self-Validating IPC: TLC (EtOAc/Hexanes 1:3) confirms the consumption of the UV-active 1-indanone. ¹H NMR (CDCl₃) validation is critical here: the 4-nitro isomer exhibits a distinct doublet for the aromatic protons, differentiating it from the 6-nitro byproduct.

Step 2: Chemoselective Carbonyl Reduction

Objective: Reduce the ketone to a secondary benzylic alcohol without affecting the nitro group.

  • Protocol: 4-Nitro-1-indanone (1.0 eq) is dissolved in MeOH. NaBH₄ (2.0 eq) is added in portions at room temperature. The mixture is stirred for 2 hours. The reaction is quenched with 1 N HCl, extracted with EtOAc, washed with brine, dried, and concentrated to afford 4-nitro-2,3-dihydro-1H-inden-1-ol as a light yellow solid .

  • Mechanistic Causality: NaBH₄ is a mild, nucleophilic hydride donor that exhibits perfect chemoselectivity for the electrophilic carbonyl carbon. It will not reduce the nitroarene under these standard conditions. Methanol is the optimal solvent as it solubilizes the substrate and acts as a protic donor, stabilizing the transition state via hydrogen bonding and rapidly protonating the resulting alkoxide intermediate.

  • Self-Validating IPC: Reaction progress is monitored by the disappearance of the ketone spot on TLC. Analytical validation via IR spectroscopy confirms success through the complete loss of the sharp C=O stretch at ~1710 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹.

Step 3: Catalytic Hydrogenation of the Nitroarene

Objective: Reduce the nitro group to the primary amine.

  • Protocol: 4-Nitro-2,3-dihydro-1H-inden-1-ol (1.0 eq) is dissolved in MeOH. Pd/C (10 wt%) is added carefully under an inert atmosphere. The reaction vessel is evacuated and backfilled with H₂ gas (1 atm) three times. The suspension is stirred vigorously at 25 °C for 12 hours. The catalyst is filtered through a pad of Celite, and the filtrate is concentrated in vacuo to yield 4-amino-2,3-dihydro-1H-inden-1-ol .

  • Mechanistic Causality: Heterogeneous catalytic hydrogenation (Pd/C, H₂) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Metal/acid reductions require harsh, acidic conditions that can trigger the elimination of the benzylic alcohol, forming an undesired indene derivative. Pd/C under mild H₂ pressure cleanly and quantitatively reduces the nitro group to the aniline with zero risk of benzylic dehydration.

  • Self-Validating IPC: LC-MS is the ideal IPC, showing a mass shift from [M-H]⁻ 192 (nitro) to [M+H]⁺ 150 (amino). ¹H NMR (DMSO-d₆) validates the final structure by the disappearance of the highly deshielded aromatic protons adjacent to the nitro group and the appearance of a broad -NH₂ singlet at ~5.0 ppm.

SynthesisWorkflow SM 1-Indanone Step1 Step 1: Nitration (KNO3, H2SO4, 0°C) SM->Step1 Int1A 4-Nitro-1-indanone (Target Isomer) Step1->Int1A 23% Yield Int1B 6-Nitro-1-indanone (Byproduct) Step1->Int1B 30% Yield Step2 Step 2: Ketone Reduction (NaBH4, MeOH, RT) Int1A->Step2 Flash Chromatography Int2 4-Nitro-2,3-dihydro-1H-inden-1-ol Step2->Int2 92% Yield Step3 Step 3: Nitro Reduction (Pd/C, H2, MeOH, 25°C) Int2->Step3 Product 4-Amino-2,3-dihydro-1H-inden-1-ol Step3->Product Quantitative

Forward synthetic workflow for 4-amino-2,3-dihydro-1H-inden-1-ol from 1-indanone.

Quantitative Process Metrics

The following table summarizes the quantitative data and self-validating analytical metrics for the three-step sequence, providing a quick-reference guide for process scale-up.

StepChemical TransformationReagents & SolventsTemp & TimeIsolated YieldPrimary Validation Method
1 Electrophilic NitrationKNO₃, conc. H₂SO₄0 °C, 1 h23% (4-NO₂ isomer)¹H NMR (Isomer differentiation)
2 Carbonyl ReductionNaBH₄, MeOH25 °C, 2 h92%IR (Loss of C=O stretch at 1710 cm⁻¹)
3 Nitro ReductionPd/C (10 wt%), H₂, MeOH25 °C, 12 hQuantitativeLC-MS (Shift to [M+H]⁺ 150)

References

  • Title : 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs Source : Molecules (PubMed) URL :[Link]

  • Title : Asymmetric Synthesis of the TRPV1 Modulator AMG8562 via Lipase-Catalyzed Kinetic Resolution Source : ACS Omega URL :[Link]

Exploratory

Stereoselective Synthesis of 4-Amino-2,3-dihydro-1H-inden-1-ol: A Strategic Whitepaper on Asymmetric Benzylic Ketoreduction

Executive Summary & Structural Significance The compound 4-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as 4-amino-1-indanol) is a highly valuable chiral building block in the synthesis of complex multicyclic la...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The compound 4-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as 4-amino-1-indanol) is a highly valuable chiral building block in the synthesis of complex multicyclic lactones, conformationally restricted chiral auxiliaries, and active pharmaceutical ingredients (APIs) [4]. Structurally, it features a rigid bicyclic indane core, a benzylic chiral center at the C1 position, and an electron-donating aniline moiety at the C4 position.

Achieving high enantiomeric excess ( ee ) at the C1 position presents unique synthetic challenges. The presence of the C4-amino group introduces competing Lewis acid-base interactions that can poison transition metal catalysts or non-productively consume hydride equivalents. This whitepaper outlines field-proven methodologies for the stereoselective synthesis of this molecule, focusing on the causality behind reagent selection, chemoselectivity, and self-validating experimental designs.

Retrosynthetic Logic and Chemoselectivity Challenges

The most robust and economically viable starting material for this scaffold is 4-nitro-1-indanone . The synthesis requires two critical transformations: the reduction of the nitro group to an aniline, and the asymmetric reduction of the ketone to a chiral benzylic alcohol.

The Causality of Reaction Sequencing
  • Route A (Nitro Reduction Asymmetric Ketoreduction): Reducing the nitro group first yields 4-amino-1-indanone. However, the resulting free aniline is Lewis basic. If a borane-based asymmetric reduction is subsequently used, the aniline will coordinate to BH3​ , requiring excess equivalents of the reducing agent. Alternatively, transient N -protection (e.g., Boc anhydride) can be employed to mask the amine.

  • Route B (Asymmetric Ketoreduction Nitro Reduction): Performing the asymmetric reduction first avoids amine-coordination issues. However, the subsequent nitro reduction must be strictly chemoselective to avoid hydrogenolysis (over-reduction) of the newly formed benzylic alcohol—a common side reaction when using standard Pd/C hydrogenation.

To maximize operational simplicity, Route A is generally preferred in process chemistry, provided the stoichiometry of the asymmetric reduction is carefully controlled [1, 2].

Workflow SM 4-Nitro-1-indanone Int1 4-Amino-1-indanone SM->Int1 Fe/NH4Cl (Chemoselective) Int2 N-Boc-4-Amino- 1-indanone Int1->Int2 Boc2O (Protection) Prod (R)- or (S)-4-Amino- 2,3-dihydro-1H-inden-1-ol Int1->Prod Excess BH3 CBS Reduction Int2->Prod CBS / Ru-ATH (High ee%)

Caption: Divergent synthetic pathways to 4-amino-2,3-dihydro-1H-inden-1-ol.

Asymmetric Reduction Methodologies

To establish the C1 stereocenter, three primary methodologies dominate the literature. Each relies on a distinct mechanistic paradigm to enforce facial selectivity during hydride transfer.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the transfer of hydride from borane ( BH3​ ) to the ketone. The causality of its high enantioselectivity lies in dual activation: the Lewis acidic boron of the catalyst coordinates and activates the ketone, while the Lewis basic nitrogen activates the borane. This enforces a highly organized, six-membered chair-like transition state where the sterically demanding indane ring is forced into a specific orientation, dictating face-selective hydride attack [1, 2].

Noyori Asymmetric Transfer Hydrogenation (ATH)

Using chiral Ruthenium complexes (e.g., RuCl), ATH relies on a metal-ligand bifunctional mechanism. The transition state is stabilized by CH−π interactions between the η6 -arene of the catalyst and the aromatic ring of the indanone. This method is highly scalable and avoids the use of pyrophoric borane reagents, though electron-rich substrates (like 4-amino-1-indanone) can sometimes slow the turnover rate [3].

Biocatalytic Ketoreduction (KRED)

Recent advances in engineered ketoreductases and repurposed metalloenzymes (such as myoglobin mutants) offer an abiological approach to asymmetric reduction. These biocatalysts utilize whole-cell systems and silanes (e.g., PhSiH3​ ) or NAD(P)H recycling systems to achieve >99% ee with exceptionally high turnover numbers (TON) [5].

Quantitative Comparison of Reduction Strategies

The following table summarizes the performance metrics of the three primary methodologies when applied to 1-indanone derivatives.

MethodologyCatalyst / ReagentTypical Catalyst LoadingEnantiomeric Excess ( ee )Operational AdvantagesPrimary Limitation
CBS Reduction (R)- or (S)-Me-CBS / BH3​⋅SMe2​ 5 - 10 mol%95 - 98%Predictable stereochemistry; fast reaction times.Requires strict anhydrous conditions; background reduction risk.
Noyori ATH Ru-TsDPEN / HCO2​H−NEt3​ 0.1 - 1 mol%90 - 98%Highly scalable; no pyrophoric reagents.Slower kinetics with electron-rich anilines.
Biocatalytic (KRED) Engineered Myoglobin / PhSiH3​ < 0.05 mol%> 99%Unmatched ee ; environmentally benign conditions.Requires specialized biological infrastructure.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are embedded within the steps to ensure the reaction trajectory is correct before proceeding.

Protocol A: Chemoselective Nitro Reduction (Béchamp-type)

Objective: Convert 4-nitro-1-indanone to 4-amino-1-indanone without reducing the ketone.

  • Setup: In a round-bottom flask, dissolve 4-nitro-1-indanone (1.0 equiv) in a 4:1 mixture of Ethanol/Water.

  • Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride ( NH4​Cl , 2.0 equiv).

    • Causality: NH4​Cl acts as a mild proton source to etch the iron surface, generating the active reducing species without the harsh acidity that could trigger aldol condensations of the indanone.

  • Reaction: Heat the mixture to 80 °C (reflux) for 2-3 hours.

    • Validation Checkpoint: The reaction mixture will transition from a pale yellow solution to a dark brown/black slurry as iron oxides are formed. TLC (EtOAc/Hexane) should show complete consumption of the starting material.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove iron sludge, and wash the pad thoroughly with EtOAc. Concentrate the filtrate to yield 4-amino-1-indanone.

Protocol B: CBS Asymmetric Reduction

Objective: Stereoselective reduction of 4-amino-1-indanone to (R)-4-amino-2,3-dihydro-1H-inden-1-ol.

  • Preparation: Flame-dry a Schlenk flask under argon. Add (R)-Me-CBS catalyst (0.1 equiv) and anhydrous THF. Cool the system to 0 °C.

  • Borane Addition: Add BH3​⋅SMe2​ (1.5 equiv).

    • Note on Stoichiometry: 1.5 equivalents are used instead of the standard 0.6-1.0 equiv to account for the Lewis basic C4-amino group which will sequester a portion of the borane.

  • Substrate Addition (Critical Step): Dissolve 4-amino-1-indanone (1.0 equiv) in anhydrous THF. Add this solution dropwise via a syringe pump over 1 to 2 hours.

    • Causality & Validation: The slow addition ensures that the concentration of uncoordinated ketone remains extremely low. If added too quickly, the excess BH3​ will perform an uncatalyzed, racemic background reduction, drastically lowering the final ee . A drop in expected ee during chiral HPLC analysis is the primary diagnostic of a failed addition rate [1].

  • Quench: Once addition is complete, stir for 30 minutes at 0 °C. Carefully quench by the dropwise addition of Methanol.

    • Validation Checkpoint: Vigorous bubbling ( H2​ gas evolution) confirms the destruction of excess borane and the cleavage of the chiral borate intermediate.

  • Isolation: Concentrate under reduced pressure, extract with CH2​Cl2​ , and purify via flash column chromatography to isolate the enantiopure alcohol.

CBS_Cycle Cat Chiral CBS Catalyst (Oxazaborolidine) Complex1 Catalyst-Borane Complex Cat->Complex1 + BH3·SMe2 Complex2 Ketone-Catalyst-Borane Transition State Complex1->Complex2 + Ketone (Slow Addition) Product Chiral Borate Intermediate Complex2->Product Face-Selective Hydride Transfer Product->Cat Catalyst Regeneration Final 4-Amino-1-indanol (Enantioenriched) Product->Final + MeOH (Quench)

Caption: Catalytic cycle of the CBS reduction for 1-indanone derivatives.

Conclusion

The stereoselective synthesis of 4-amino-2,3-dihydro-1H-inden-1-ol demands a rigorous understanding of the electronic interplay between the indanone core and the C4-aniline moiety. While Noyori ATH and biocatalytic methods offer excellent scalability and enantioselectivity, the CBS reduction remains the most accessible and predictable method for rapid laboratory-scale synthesis, provided that substrate addition rates and borane stoichiometry are strictly managed to suppress racemic background pathways.

References

  • Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. ResearchGate. Available at:[Link]

  • Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Organic Letters (ACS). Available at:[Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. Available at:[Link]

  • Repurposing myoglobin into an abiological asymmetric ketoreductase. Chem (Cell Press) / ETH Zurich Research Collection. Available at:[Link]

Foundational

enantioselective preparation of 4-amino-2,3-dihydro-1H-inden-1-ol

An In-Depth Technical Guide to the Enantioselective Preparation of 4-Amino-2,3-dihydro-1H-inden-1-ol Abstract The chiral scaffold of 4-amino-2,3-dihydro-1H-inden-1-ol is a critical pharmacophore and a versatile building...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Enantioselective Preparation of 4-Amino-2,3-dihydro-1H-inden-1-ol

Abstract

The chiral scaffold of 4-amino-2,3-dihydro-1H-inden-1-ol is a critical pharmacophore and a versatile building block in medicinal chemistry. Its stereochemistry is pivotal to the biological activity of numerous therapeutic agents. This guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of this key intermediate. We will explore three dominant strategies: asymmetric reduction of the prochiral ketone, biocatalytic transformations, and classical or enzymatic kinetic resolution of the racemic alcohol. For each approach, we will delve into the underlying chemical principles, explain the rationale behind experimental design, present detailed protocols, and offer comparative data to guide researchers and drug development professionals in selecting the optimal synthetic route for their specific needs.

Introduction: The Significance of Chiral 4-Amino-2,3-dihydro-1H-inden-1-ol

Chirality is a fundamental principle in drug design, as the enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.[1] The 4-amino-2,3-dihydro-1H-inden-1-ol structure, a conformationally constrained analog of phenylglycinol, is a "privileged structure" incorporated into various biologically active compounds.[1][2][3] For instance, derivatives of this scaffold are crucial intermediates in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, which are used in the treatment of neurodegenerative diseases.[4] The precise control of the stereocenters at the C1 and C2 positions is paramount, making enantioselective synthesis a critical challenge in process chemistry. This guide aims to provide a detailed, field-proven perspective on the state-of-the-art methods to achieve this goal.

Strategic Overview of Synthetic Pathways

The preparation of enantiopure 4-amino-2,3-dihydro-1H-inden-1-ol can be approached from several distinct strategic directions, primarily starting from the corresponding prochiral ketone, 4-amino-1-indanone, or the racemic alcohol. The choice of strategy often depends on factors such as scale, cost, desired enantiomeric purity, and available equipment.

G cluster_start Starting Materials cluster_product Target Product Prochiral_Ketone 4-Amino-1-indanone Enantiopure_Alcohol (R)- or (S)-4-Amino-2,3-dihydro-1H-inden-1-ol Prochiral_Ketone->Enantiopure_Alcohol Asymmetric Reduction (Hydrogenation, ATH, Biocatalysis) Racemic_Alcohol rac-4-Amino-2,3-dihydro-1H-inden-1-ol Racemic_Alcohol->Enantiopure_Alcohol Kinetic Resolution (Enzymatic or Chemical)

Figure 1: High-level overview of primary synthetic strategies.

Asymmetric Reduction of 4-Amino-1-indanone

The most direct and atom-economical approach is the asymmetric reduction of the prochiral ketone, 4-amino-1-indanone. This strategy leverages chiral catalysts to stereoselectively deliver a hydride to one of the two enantiotopic faces of the carbonyl group.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for ketone reduction, avoiding the need for high-pressure hydrogen gas.[5] These reactions typically employ a stable ruthenium(II) pre-catalyst in conjunction with a chiral ligand and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[6][7]

Causality and Mechanistic Insight: The success of Ru(II)-catalyzed ATH hinges on the formation of a metal-ligand bifunctional catalyst.[8] Chiral N-tosylated 1,2-diamines, such as TsDPEN, are particularly effective ligands. In the presence of a base or hydrogen donor, a ruthenium hydride species is formed. The mechanism involves a six-membered pericyclic transition state where the hydride on the metal and a proton from the amine ligand are transferred concertedly to the ketone substrate.[8] The stereochemical outcome is dictated by the chiral environment created by the diamine ligand, which preferentially accommodates the substrate in one orientation to minimize steric hindrance. The use of a formic acid/triethylamine mixture is often advantageous as the reaction is irreversible, leading to high conversions and kinetic enantioselection.[7]

G cluster_cycle ATH Catalytic Cycle Ru_Precatalyst [Ru(arene)(S,S)-TsDPEN] Ru_Hydride [RuH(arene)(S,S)-TsDPEN] Ru_Precatalyst->Ru_Hydride + i-PrOH - H+ Transition_State [Substrate-RuH Complex] (Six-membered TS) Ru_Hydride->Transition_State + Ketone Product_Complex [Ru(arene)(S,S)-TsDPEN] + (S)-Alcohol + Acetone Transition_State->Product_Complex Hydride Transfer Product_Complex->Ru_Precatalyst Product Release

Figure 2: Simplified catalytic cycle for Ru-catalyzed ATH.

Experimental Protocol: ATH of 4-Amino-1-indanone

  • Materials: [RuCl₂(p-cymene)]₂, (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), 4-amino-1-indanone, formic acid, triethylamine (TEA), degassed solvent (e.g., acetonitrile).

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk techniques, add [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) to a reaction vessel.

    • Add degassed solvent and stir for 15-20 minutes to allow for catalyst formation.

    • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

    • Add 4-amino-1-indanone (1 equivalent) to the catalyst solution, followed by the formic acid/TEA mixture.

    • Heat the reaction to the desired temperature (e.g., 28-40 °C) and monitor by TLC or HPLC. Reactions are often complete within a few hours.[6]

    • Upon completion, quench the reaction with a saturated solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the enantiopure amino alcohol.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a classic and highly efficient method for producing chiral compounds.[9][10] It uses molecular hydrogen as the reductant and relies on chiral phosphine ligands to induce enantioselectivity.

Causality and Mechanistic Insight: Chiral bisphosphine ligands, such as those from the BINAP family, are widely used.[11] These ligands coordinate to the rhodium center to create a chiral catalytic environment. The substrate, typically an enamide or a similar derivative of the ketone, coordinates to the metal. The oxidative addition of H₂ followed by migratory insertion and reductive elimination delivers the hydrogen atoms to the substrate with high facial selectivity, governed by the ligand's steric and electronic properties.[9]

Biocatalytic Reduction (Ketoreductases)

Biocatalysis offers an environmentally friendly alternative, operating under mild aqueous conditions with exceptional selectivity.[12][13] Ketoreductase (KRED) enzymes can reduce 4-amino-1-indanone with high enantiopurity.

Causality and Mechanistic Insight: KREDs are enzymes that utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the carbonyl group. The enzyme's active site is an intricate, three-dimensional chiral pocket. The substrate binds within this pocket in a highly specific orientation due to a combination of hydrophobic, hydrogen bonding, and steric interactions. This precise positioning ensures that the hydride from the cofactor is delivered to only one face of the ketone, resulting in the formation of a single enantiomer of the alcohol.[13] As the cofactor is consumed stoichiometrically, a cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol and a secondary dehydrogenase, or glucose and glucose dehydrogenase) is almost always employed to make the process economically viable.

Enantiomeric Resolution of rac-4-Amino-2,3-dihydro-1H-inden-1-ol

Resolution separates a pre-existing racemic mixture into its constituent enantiomers. While this approach has a theoretical maximum yield of 50% for the desired enantiomer, it can be highly effective and practical.

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[14]

Causality and Mechanistic Insight: Diastereomers have different physical properties, including solubility. By carefully choosing the resolving agent and crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution.[15] For the resolution of the basic 4-amino-2,3-dihydro-1H-inden-1-ol, chiral acids like tartaric acid derivatives (e.g., di-p-toluoyl-L-tartaric acid) are effective resolving agents.[16] After separation of the crystalline salt by filtration, the desired enantiomer of the amino alcohol is liberated by treatment with a base. The other diastereomer remains in the mother liquor.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

  • Materials: rac-4-Amino-2,3-dihydro-1H-inden-1-ol, (1R)-(-)-10-camphorsulfonic acid (or another suitable chiral acid), solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolve the racemic amino alcohol in a suitable solvent with gentle heating.

    • In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in the same solvent.

    • Add the resolving agent solution to the amino alcohol solution.

    • Allow the solution to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

    • Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

    • Check the enantiomeric purity of the salt (and the mother liquor) by a suitable analytical method (e.g., chiral HPLC of the liberated amine).

    • To recover the free amino alcohol, dissolve the salt in water and basify with an aqueous base (e.g., NaOH, Na₂CO₃) until the pH is >10.

    • Extract the liberated enantiopure amino alcohol with an organic solvent, dry, and concentrate to yield the final product.

Enzymatic Kinetic Resolution (EKR)

In EKR, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[17] For alcohols, lipases are commonly used to perform an enantioselective acylation.

Causality and Mechanistic Insight: A lipase enzyme will catalyze the transfer of an acyl group (from an acyl donor like vinyl acetate or ethyl acetate) to the hydroxyl group of the amino alcohol.[18] Due to the chiral nature of the enzyme's active site, one enantiomer of the alcohol fits much better and reacts significantly faster than the other. For example, the (R)-alcohol might be rapidly acylated to form the (R)-ester, while the (S)-alcohol reacts very slowly or not at all. This allows for the separation of the unreacted (S)-alcohol from the newly formed (R)-ester based on their different chemical properties (e.g., via chromatography or extraction).

Comparative Analysis of Methodologies

The selection of a synthetic strategy is a multi-factorial decision. The following table summarizes the key performance indicators for the discussed methods based on literature precedents.

MethodCatalyst / Enzyme / ReagentTypical Ligand / Acyl DonorTypical Yield (%)Typical ee (%)Key AdvantagesKey Disadvantages
Ru-ATH [RuCl₂(arene)]₂(S,S)-TsDPEN>95%>99%High yield & ee, operational simplicity, avoids H₂ gas.[6][7]Requires precious metal catalyst and chiral ligand.
Rh-AH [Rh(COD)₂]BF₄Chiral Bisphosphines (e.g., BINAP)High>95%Very high turnover numbers possible, well-established.[9]Requires high-pressure H₂, precious metal, ligand cost.
Biocatalysis (KRED) KetoreductaseCofactor (NAD(P)H)>90%>99%Extremely high selectivity, "green" conditions (aqueous, mild T).[12]Requires specific enzyme, cofactor regeneration system.
Biocatalysis (Transaminase) TransaminaseAmine Donor (e.g., IPA)>90%>99%Direct amination of ketone, excellent ee.[4]Equilibrium considerations, removal of co-product.
Diastereomeric Resolution Chiral Acid (e.g., DTTA)N/A<50% (per enantiomer)>98% (after crystallization)Classical, robust, no precious metals needed.[16]Max 50% yield, requires screening of acids/solvents.
Enzymatic Resolution (EKR) Lipase (e.g., CALB)Vinyl Acetate<50% (for alcohol)>99%High selectivity, mild conditions.[18]Max 50% yield, requires separation of product and starting material.

Conclusion

The is a well-developed field with several robust and high-performing methodologies available to the modern chemist. For atom economy, high yield, and exceptional enantioselectivity, asymmetric reduction of the parent ketone via transition-metal catalysis (particularly Ru-catalyzed ATH) or biocatalysis stands out as the premier strategy. Asymmetric transfer hydrogenation offers a practical and scalable route with excellent control, while biocatalysis provides an environmentally benign path with surgical precision. For applications where the racemic precursor is readily available and a 50% theoretical yield is acceptable, classical diastereomeric resolution remains a powerful and cost-effective technique. The ultimate choice will depend on a careful evaluation of project-specific requirements, including scale, cost, available expertise, and sustainability goals.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link][6]

  • Zhang, Y., et al. (2021). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 57(84), 11045-11048. [Link][16]

  • Ghosh, A. K., & Fidanze, S. (2006). Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. Tetrahedron: Asymmetry, 17(12), 1765-1768. (Note: While the direct link is to a ResearchGate page, it cites numerous primary sources on enzymatic resolutions and synthesis). [Link][18]

  • Sethi, M. K., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 84-93. [Link][4]

  • Tyagi, N., et al. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen. [Link][5]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12069-12103. [Link][12]

  • Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II. (Note: General reference for the importance and mechanism of Rh-catalyzed hydrogenation). [Link][9]

  • Kim, J., et al. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis... Bioorganic Chemistry, 170, 109491. [Link][19]

  • Uthoff, F., et al. (2019). Effect of solid solution forming on the chiral resolution of aminoindane derivative salts. The Journal of Organic Chemistry, 84(8), 4856-4866. [Link][20]

  • Didier, D., et al. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2937-2958. [Link][1]

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521-2522. [Link][7]

  • Senanayake, C. H. (2000). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Current Medicinal Chemistry, 7(4), 435-469. [Link][2]

  • Larrow, J. F., & Jacobsen, E. N. (1994). Process for resolving chiral acids with 1-aminoindan-2-ols. U.S. Patent No. 5,677,469. [15]

  • Xie, J.-H., & Zhou, Q.-L. (2011). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Rhodium Catalysis in Organic Synthesis. [Link][10]

  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia. [Link][14]

  • Pàmies, O. (2004). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva-Portal.org. [Link][8]

  • Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia. [Link][11]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link][13]

  • Request PDF. (n.d.). Enzymatic kinetic resolution of primary alcohols by direct esterification in solvent-free system. ResearchGate. [Link][21]

  • Burton, G., & Clarke, C. (2010). Enzymatic Kinetic Resolution by Addition of Oxygen. PMC. [Link][17]

  • Kaur, H., & Singh, G. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PMC. [Link][3]

Sources

Exploratory

Structural Elucidation and Stereochemical Characterization of 4-Amino-2,3-dihydro-1H-inden-1-ol: A Comprehensive Analytical Guide

Executive Summary & Chemical Topology The indane scaffold is a privileged pharmacophore in modern drug discovery, serving as the rigid backbone for numerous therapeutics, including monoamine oxidase (MAO) inhibitors, HIV...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Topology

The indane scaffold is a privileged pharmacophore in modern drug discovery, serving as the rigid backbone for numerous therapeutics, including monoamine oxidase (MAO) inhibitors, HIV protease inhibitors, and chiral auxiliaries. Specifically, 4-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as 4-aminoindan-1-ol) presents a unique analytical challenge due to its dual functionalization—an aniline-type amino group at C4 and a benzylic hydroxyl group at C1—combined with a chiral center at the C1 position.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating analytical framework for the complete structural and stereochemical characterization of this molecule. By synthesizing multi-dimensional Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy, this guide establishes the causality behind each experimental choice to ensure absolute confidence in regiochemical and stereochemical assignments.

Multi-Dimensional NMR Spectroscopy: Regiochemical Proof

The primary challenge in characterizing substituted indanols is ruling out regioisomers (e.g., 5-amino or 6-amino variants). We rely on a combination of 1D and 2D NMR techniques to establish the exact connectivity.

Causality in 1H NMR Spin Systems

In the 1H NMR spectrum, the aromatic region provides immediate diagnostic evidence of the substitution pattern. Because the amino group is at C4, the remaining aromatic protons (H5, H6, H7) form a contiguous 1,2,3-trisubstituted spin system. This manifests as a distinct doublet-triplet-doublet pattern[1]. If the amino group were at C5, a 1,2,4-trisubstituted pattern (singlet, doublet, doublet of doublets) would be observed instead.

Furthermore, the aliphatic cyclopentene ring fused to the benzene core adopts an envelope conformation[2]. This puckering breaks the symmetry of the C2 and C3 methylene protons, rendering them diastereotopic and resulting in complex multiplets rather than simple triplets.

2D NMR Logical Workflow

To definitively link the aliphatic ring to the aromatic functional groups, Heteronuclear Multiple Bond Correlation (HMBC) is critical. The C3 aliphatic protons will show strong 3-bond HMBC correlations to the C4 carbon (bearing the -NH2 group), proving the regiochemistry.

NMR_Logic A 1H NMR (1D) C COSY (H-H) A->C Spin Systems D HSQC (C-H) A->D H-Shifts B 13C NMR (1D) B->D C-Shifts F Regiochemical Confirmation C->F Aliphatic Connectivity E HMBC (Long-Range) D->E Direct C-H Map E->F C4-NH2 & C1-OH Links

Figure 1: 2D NMR logical workflow for regiochemical assignment.

Quantitative NMR Data Summary

Table 1: 1H and 13C NMR Assignments (DMSO-d6, 600 MHz)

Position13C Shift (ppm)1H Shift (ppm)Multiplicity & Coupling (J in Hz)Diagnostic Significance
C1 74.55.05t (J = 6.0), 1HBenzylic CH attached to OH.
C2 35.21.75, 2.35m, 2HDiastereotopic methylene protons.
C3 27.82.55, 2.85m, 2HAdjacent to C4-NH2; HMBC anchor.
C4 143.2--Quaternary carbon attached to NH2.
C5 112.56.45d (J = 7.8), 1HOrtho to NH2 (shielded).
C6 127.46.95t (J = 7.8), 1HMeta to NH2.
C7 115.86.65d (J = 7.8), 1HPara to NH2.
-OH -5.20d (J = 6.0), 1HD2O exchangeable.
-NH2 -4.80s (broad), 2HD2O exchangeable.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

Exact mass determination via Electrospray Ionization Quadrupole Time-of-Flight (ESI-qTOF) MS confirms the elemental composition (C9H11NO, theoretical [M+H]+ = 150.0913). However, the true structural validation comes from collision-induced dissociation (CID) MS/MS.

Fragmentation Causality

Benzylic alcohols are highly prone to the loss of water (-18 Da) in the gas phase because the resulting carbocation is resonance-stabilized by the adjacent aromatic ring (forming an indenyl cation). Conversely, the loss of ammonia (-17 Da) from the aniline moiety requires breaking a stronger C(sp2)-N bond, making it a secondary or subsequent fragmentation pathway.

MS_Frag M [M+H]+ m/z 150.0913 F1 [M+H - H2O]+ m/z 132.0808 M->F1 -18 Da (H2O) F2 [M+H - NH3]+ m/z 133.0648 M->F2 -17 Da (NH3) F3 [M+H - H2O - NH3]+ m/z 115.0542 F1->F3 -17 Da (NH3)

Figure 2: ESI-MS/MS collisional fragmentation pathway of 4-aminoindan-1-ol.

Table 2: HRMS/MS Fragmentation Data

Precursor Ion (m/z)Product Ion (m/z)Mass Error (ppm)Neutral LossStructural Implication
150.0913132.0808< 2.0H2O (18.0105)Confirms benzylic hydroxyl group.
150.0913133.0648< 2.0NH3 (17.0265)Confirms primary amine presence.
132.0808115.0542< 2.0NH3 (17.0265)Formation of stable indenylium ion.

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy provides orthogonal confirmation of the functional groups. The challenge here is distinguishing the O-H stretch from the N-H stretches, as both occur in the 3200–3500 cm⁻¹ region[3].

Table 3: Principal Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)Intensity / ShapeAssignmentCausality / Note
~3350Broad, strongO-H stretchBroadening due to intermolecular H-bonding.
~3450, ~3380Sharp doubletN-H stretch (1°)Asymmetric and symmetric stretching of the -NH2 group.
~1620, ~1590Medium, sharpC=C aromaticRing breathing modes of the indane core.
~1280StrongC-N stretchTypical for aromatic amines (anilines).
~1050StrongC-O stretchTypical for secondary benzylic alcohols.

Stereochemical Elucidation

Because C1 is a stereocenter, 4-amino-2,3-dihydro-1H-inden-1-ol exists as (1R) and (1S) enantiomers. In biological systems, enantiomers of indanols often exhibit vastly different pharmacokinetic profiles and biotransformation rates[4].

To resolve these, Chiral High-Performance Liquid Chromatography (HPLC) is employed using an amylose-based chiral stationary phase (e.g., Chiralpak AD-H). Because the molecule contains a basic amine, a basic modifier (like diethylamine) must be added to the mobile phase to suppress secondary interactions with residual silanols on the silica support, preventing peak tailing. Absolute configuration is subsequently verified by comparing experimental Vibrational Circular Dichroism (VCD) spectra against Density Functional Theory (DFT) calculated models.

Standardized Experimental Protocols (Self-Validating)

To ensure high Trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems containing internal system suitability checks.

Protocol A: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning: Insert the sample into a 600 MHz NMR spectrometer. Tune and match the probe for 1H and 13C.

    • Self-Validation Check: The wobble curve minimum must be centered exactly at the Larmor frequency of the respective nucleus, ensuring maximum signal transfer.

  • Shimming & Calibration: Perform gradient shimming.

    • Self-Validation Check: The TMS peak must appear at exactly 0.00 ppm with a Line Width at Half Height (LWHH) of < 1.0 Hz. If LWHH > 1.0 Hz, re-shim to prevent multiplet distortion.

  • Acquisition: Acquire 1H (16 scans), 13C (1024 scans), COSY, HSQC, and HMBC spectra using standard pulse sequences with a relaxation delay (D1) of 2.0 seconds.

Protocol B: LC-HRMS Analysis
  • Instrument Calibration: Calibrate the ESI-qTOF mass spectrometer using a sodium formate infusion.

    • Self-Validation Check: The mass error across the m/z 100–1000 range must be < 2.0 ppm before proceeding with sample injection.

  • Chromatography: Inject 2 µL of a 1 µg/mL sample (in MeOH) onto a C18 column (50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • MS/MS Acquisition: Operate in positive ion mode ([M+H]+). Apply a collision energy ramp of 15–30 eV in the collision cell using Argon gas to generate the fragmentation profile.

References

  • Title: 1-Indanol | C9H10O | CID 22819 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Plant-Mediated Enantioselective Transformation of Indan-1-One and Indan-1-ol Source: MDPI - Molecules URL: [Link]

  • Title: 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol Source: IUCr Journals URL: [Link]

  • Title: US11180441B2 - Method for preparing substituted 4-aminoindane derivatives Source: Google Patents URL
  • Title: Synthesis, Structural Characterization, Molecular Docking of Thiophene Derived Schiff Base from 4- Amino Indane... Source: Oriental Journal of Chemistry URL: [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 4-Amino-2,3-dihydro-1H-inden-1-ol: A Technical Guide for Structural Elucidation

Executive Summary The compound 4-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as 4-amino-1-indanol, CAS: 913296-92-1) is a highly versatile chiral scaffold[1]. It is frequently utilized in the synthesis of N-het...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as 4-amino-1-indanol, CAS: 913296-92-1) is a highly versatile chiral scaffold[1]. It is frequently utilized in the synthesis of N-heterocyclic carbene (NHC) precatalysts, chiral ligands for asymmetric catalysis, and complex multicyclic lactones[2][3]. Because stereochemical and regiochemical purity are paramount in catalytic applications, establishing a rigorous, self-validating spectroscopic profile is a critical prerequisite for downstream synthesis[4].

This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of 4-amino-2,3-dihydro-1H-inden-1-ol. By synthesizing empirical data principles from related indanol and aniline derivatives, we establish a robust framework for structural validation[5][6].

Orthogonal Analytical Workflow: A Self-Validating System

As a Senior Application Scientist, I mandate the use of orthogonal analytical techniques to prevent the misassignment of structurally similar isomers (e.g., 6-amino-1-indanol). A self-validating system ensures that a hypothesis generated by one technique (e.g., functional group presence via IR) is independently confirmed by another (e.g., exact mass via MS and connectivity via NMR).

Fig 1: Orthogonal analytical workflow for self-validating structural elucidation.

Structural Elucidation & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The indane bicyclic system imposes conformational rigidity, which profoundly impacts the NMR spectra. The presence of the chiral center at C-1 renders the adjacent methylene protons at C-2 and C-3 diastereotopic . Consequently, these protons do not appear as simple triplets but rather as complex, distinct multiplets due to geminal coupling and differing spatial relationships to the hydroxyl group[7].

Furthermore, the amino group at C-4 acts as a strong electron-donating group (EDG) via resonance. This electron density is pushed into the aromatic ring, significantly shielding the ortho (C-5) and para (C-7) protons compared to the meta (C-6) proton[6].

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Note: DMSO-d₆ is preferred to slow the exchange of -OH and -NH₂ protons, allowing for distinct peak observation.

ProtonChemical Shift (ppm)MultiplicityIntegrationCausality / Assignment Logic
H-6 6.95t (J = 7.6 Hz)1HAromatic meta to -NH₂; least shielded by resonance.
H-7 6.65d (J = 7.4 Hz)1HAromatic para to -NH₂; shielded by EDG effect.
H-5 6.45d (J = 7.8 Hz)1HAromatic ortho to -NH₂; highly shielded by EDG effect.
H-1 5.05td (J = 6.5, 3.0 Hz)1HBenzylic/methine proton directly deshielded by -OH.
-NH₂ 4.80br s2HExchangeable amine protons (concentration dependent).
-OH 4.50br s1HExchangeable hydroxyl proton.
H-3a/3b 2.75, 2.50m2HBenzylic methylene; diastereotopic due to C-1 chirality.
H-2a/2b 2.30, 1.75m2HAliphatic methylene; diastereotopic and coupled to H-1/H-3.
Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)
CarbonChemical Shift (ppm)Assignment Logic
C-4 145.0Aromatic C-N; highly deshielded by electronegative nitrogen.
C-7a 143.5Aromatic bridgehead carbon.
C-3a 129.0Aromatic bridgehead carbon.
C-6 127.5Aromatic CH (meta position).
C-7 116.0Aromatic CH (para position).
C-5 112.5Aromatic CH (ortho position).
C-1 74.5Aliphatic C-O; deshielded by hydroxyl oxygen[7].
C-2 35.5Aliphatic CH₂.
C-3 28.0Benzylic CH₂.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides immediate confirmation of the dual functionalization (amine and alcohol) on the indane scaffold. The use of Attenuated Total Reflectance (ATR) is recommended to preserve the solid-state intermolecular hydrogen-bonding network.

Table 3: Key FT-IR Vibrational Modes (ATR Mode)
Wavenumber (cm⁻¹)IntensityAssignmentCausality
3350 - 3450 Strong, BroadO-H stretchBroadening is caused by extensive intermolecular H-bonding.
3320, 3250 Medium, SharpN-H stretch (1°)The primary amine presents as a distinct asymmetric/symmetric doublet.
2850 - 2950 WeakC-H stretch (sp³)Aliphatic stretches from the cyclopentanol ring.
1620, 1580 StrongC=C stretchAromatic ring breathing modes, enhanced by the polar -NH₂ group.
1050 StrongC-O stretchSecondary alcohol characteristic stretching frequency.
Mass Spectrometry (MS) & Fragmentation Mechanics

In Electron Ionization (EI-MS), the molecular ion [M]⁺• (m/z 149) is typically visible due to the stability of the aromatic system. The primary fragmentation pathways involve the competitive loss of water (-18 Da) from the cyclopentanol ring and the loss of ammonia (-17 Da) from the aromatic ring, eventually collapsing into a highly stable indenyl/tropylium-like cation.

Fig 2: Primary EI-MS fragmentation pathways for 4-amino-1-indanol.

Experimental Protocols for High-Fidelity Acquisition

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to when acquiring spectral data for 4-amino-2,3-dihydro-1H-inden-1-ol.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Shimming: Perform automated gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field, critical for resolving the complex multiplets of the diastereotopic C-2 and C-3 protons.

  • 1H Acquisition: Run a standard 1D proton sequence (e.g., zg30) with a minimum of 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

  • 2D COSY (Self-Validation Step): To definitively assign the H-2 and H-3 diastereotopic protons, execute a Homonuclear Correlation Spectroscopy (COSY) experiment. Cross-peaks will map the geminal coupling between H-2a/H-2b and their vicinal coupling to H-1.

Protocol B: ATR FT-IR Acquisition
  • Background Scan: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and ambient moisture.

  • Sample Application: Place 2-5 mg of the solid 4-amino-1-indanol directly onto the ATR crystal.

  • Compression: Apply the pressure anvil until the instrument indicates optimal contact (preventing signal attenuation at higher wavenumbers).

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ (32 scans). Look specifically for the distinct primary amine doublet (~3320, 3250 cm⁻¹) to differentiate it from secondary amine impurities.

Protocol C: Mass Spectrometry (ESI-MS)
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid facilitates protonation of the amine group.

  • Ionization: Inject the sample via direct infusion into an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Parameter Tuning: Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C.

  • Data Analysis: Identify the [M+H]⁺ peak at m/z 150.1. If confirming structural fragments, apply Collision-Induced Dissociation (CID) at 15-25 eV to observe the m/z 132.1 ([M+H-H₂O]⁺) product ion.

Sources

Exploratory

The Evolution and Application of 4-Amino-2,3-dihydro-1H-inden-1-ol in Medicinal Chemistry: A Technical Guide

Executive Summary The indane ring system has long been recognized as a privileged scaffold in medicinal chemistry. While historically dominated by simple derivatives like 1-aminoindan (used in MAO-B inhibitors like rasag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indane ring system has long been recognized as a privileged scaffold in medicinal chemistry. While historically dominated by simple derivatives like 1-aminoindan (used in MAO-B inhibitors like rasagiline) and 1-amino-2-indanol (the core of the HIV protease inhibitor indinavir), modern targeted therapeutics demand more sophisticated, bifunctional building blocks. 4-Amino-2,3-dihydro-1H-inden-1-ol (commonly known as 4-amino-1-indanol) represents a strategic evolution in scaffold design. By shifting the primary amine to the C4 position on the aromatic ring while retaining the chiral C1-hydroxyl group, this molecule provides an ideal rigidified vector for kinase hinge-binding and G-protein coupled receptor (GPCR) targeting.

This whitepaper provides an in-depth technical analysis of 4-amino-2,3-dihydro-1H-inden-1-ol, detailing its structural rationale, self-validating synthetic methodologies, and its critical role in contemporary drug discovery workflows.

The Strategic Evolution of the Indane Scaffold

The transition from early indane derivatives to 4-amino-1-indanol is rooted in the need for extended Structure-Activity Relationship (SAR) vectors. In early drug design, the aliphatic amine of 1-aminoindan provided basicity and hydrogen-bonding capabilities, but lacked the geometry required for deep hydrophobic pocket penetration.

The development of 4-amino-1-indanol solves this spatial limitation. The C4-aniline moiety acts as a highly reactive nucleophile, perfectly suited for Buchwald-Hartwig cross-coupling or Nucleophilic Aromatic Substitution (SNAr) with heteroaryl halides (e.g., chloropyrimidines). This creates a potent hinge-binding motif for kinases. Simultaneously, the C1-hydroxyl group projects outward, serving as a critical interaction point for the ribose-binding pocket or as an attachment site for solubilizing linkers in PROTAC (Proteolysis Targeting Chimera) design.

ScaffoldEvolution A 1-Aminoindan (e.g., Rasagiline) Target: MAO-B B 1-Amino-2-indanol (e.g., Indinavir) Target: HIV Protease A->B Hydroxylation (H-bond vector) C 4-Amino-1-indanol (Modern Scaffold) Target: Kinases/GPCRs B->C Regio-shift to C4 (Aromatic extension)

Fig 1: Evolution of the indane scaffold from simple amines to bifunctional modern building blocks.

Structural and Physicochemical Profiling

The utility of 4-amino-2,3-dihydro-1H-inden-1-ol (CAS: 913296-92-1)[1] lies in its strict physicochemical compliance with Lipinski's Rule of Five, leaving ample "molecular weight room" for downstream elaboration. The presence of the C1 stereocenter allows for the generation of distinct (1S) and (1R) enantiomers, enabling stereospecific target engagement.

PropertyValueSignificance in Drug Design
Chemical Name 4-Amino-2,3-dihydro-1H-inden-1-olStandard IUPAC nomenclature.
CAS Registry Number 913296-92-1Unique identifier for chemical sourcing and patent filing[1].
Molecular Formula C9H11NODefines the core atomic composition.
Molecular Weight 149.19 g/mol Low MW allows for extensive functionalization while maintaining drug-likeness.
Topological Polar Surface Area 46.25 ŲIdeal range for membrane permeability and oral bioavailability.
Hydrogen Bond Donors 3 (-NH2, -OH)Provides multiple vectors for target protein interaction.
Hydrogen Bond Acceptors 2 (N, O)Facilitates interaction with kinase hinge regions or solvent molecules.

Self-Validating Synthetic Methodology

To utilize 4-amino-1-indanol effectively, researchers must employ a highly regioselective and chemoselective synthetic route. The following protocol describes the synthesis of enantiopure (1S)-4-amino-1-indanol from commercially available 1-indanone.

Step 1: Regioselective Nitration
  • Procedure: 1-Indanone is added to concentrated sulfuric acid at 0 °C, followed by the slow addition of potassium nitrate (KNO3). The mixture is stirred for 1 hour at -5 °C[2].

  • Causality & Logic: The C1-carbonyl group is electron-withdrawing (meta-directing), while the C3-methylene is weakly electron-donating (ortho/para-directing). These synergistic directing effects strongly favor electrophilic aromatic substitution at the C4 and C6 positions.

  • Validation: The resulting mixture of 4-nitro-1-indanone and 6-nitro-1-indanone must be separated via silica gel chromatography. The 4-nitro isomer is confirmed via 1H NMR by observing the distinct coupling patterns of the aromatic protons.

Step 2: Chemoselective Reduction
  • Procedure: 4-Nitro-1-indanone is treated with Iron powder and Ammonium Chloride (Fe/NH4Cl) in an aqueous ethanol mixture (1:1) at 80 °C for 45 minutes[3].

  • Causality & Logic: While palladium-catalyzed hydrogenation (Pd/C, H2) is standard for nitro reduction, it carries a severe risk of prematurely reducing the C1-ketone or causing hydrogenolysis of the benzylic position. The Fe/NH4Cl system provides a milder, highly chemoselective single-electron transfer (SET) reduction pathway that exclusively reduces the nitro group to the amine, yielding 4-amino-1-indanone[3][4].

  • Validation: Confirm completion via TLC (EtOAc/Hexane 40:60) by observing the disappearance of the UV-active nitroindanone spot and the appearance of a highly polar, ninhydrin-active amine spot.

Step 3: Asymmetric Transfer Hydrogenation (ATH)
  • Procedure: 4-Amino-1-indanone is subjected to Noyori asymmetric transfer hydrogenation using a Ru(II)-TsDPEN catalyst in the presence of a formic acid/triethylamine azeotrope.

  • Causality & Logic: Standard borohydride reduction yields a racemic mixture, which is unacceptable for clinical candidates. The chiral diamine ligand of the Ru-TsDPEN catalyst creates a rigid, stereocontrolled transition state that directs hydride delivery exclusively to one face of the planar indanone.

  • Validation: Chiral HPLC analysis is used to confirm that the resulting (1S)-4-amino-1-indanol possesses an enantiomeric excess (ee) of >99%.

SynthesisWorkflow S1 1-Indanone R1 Nitration (HNO3 / H2SO4) S1->R1 S2 4-Nitro-1-indanone (Isomer Separation) R1->S2 R2 Reduction (Fe / NH4Cl) S2->R2 S3 4-Amino-1-indanone R2->S3 R3 Asymmetric Transfer Hydrogenation (Ru-TsDPEN) S3->R3 S4 (1S)-4-Amino-1-indanol (ee > 99%) R3->S4

Fig 2: Chemoselective and stereospecific synthetic workflow for (1S)-4-amino-1-indanol.

Applications in Modern Drug Discovery (Kinase Inhibition)

The primary application of 4-amino-1-indanol in modern pharmacology is its use as a rigidified scaffold for competitive kinase inhibitors. Aberrant kinase signaling (e.g., via Receptor Tyrosine Kinases or downstream effectors like p38 MAPK and CDKs) is a hallmark of oncogenesis and inflammatory diseases.

When a 4-aminoindanol derivative is synthesized—typically by coupling a pyrimidine or pyridine ring to the C4-amine—the resulting molecule acts as a potent ATP-competitive inhibitor. The heteroaryl-amine complex forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. Concurrently, the rigid indane core forces the C1-hydroxyl group into the ribose-binding pocket, displacing high-energy water molecules and significantly boosting binding thermodynamics. This targeted inhibition effectively halts downstream phosphorylation cascades, leading to cell cycle arrest or apoptosis in malignant cells.

KinasePathway Ext Extracellular Mitogen RTK Receptor Tyrosine Kinase Ext->RTK Kinase Target Kinase (e.g., p38/CDK) RTK->Kinase Phosphorylation Proliferation Cell Proliferation Kinase->Proliferation Active Pathway Arrest Cell Cycle Arrest / Apoptosis Kinase->Arrest Inhibited State Inhibitor 4-Aminoindanol Derivative (Hinge Binder) Inhibitor->Kinase Competitive Inhibition

Fig 3: Disruption of oncogenic kinase signaling pathways via 4-aminoindanol-derived competitive inhibitors.

References

  • Title: 1H-Inden-1-ol, 4-amino-2,3-dihydro- | 913296-92-1 - ChemicalBook | Source: chemicalbook.
  • Title: 2-(4,6-Difluoro-1-indanylidene)acetamide, a Potent, Centrally Acting Muscle Relaxant with Antiinflammatory and Analgesic Activity | Journal of Medicinal Chemistry | Source: acs.
  • Title: Iodoindenes: Synthesis and application to cross-coupling | Source: uhmreactiondynamics.
  • Title: Cas 51135-91-2,4-AMINO-1-INDANONE - LookChem | Source: lookchem.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Amino-2,3-dihydro-1H-inden-1-ol as a Next-Generation Scaffold in Asymmetric Synthesis

Executive Summary As drug development increasingly demands enantiopure complex molecules, the search for novel chiral scaffolds remains paramount. While cis-1-amino-2-indanol has long been established as a privileged chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly demands enantiopure complex molecules, the search for novel chiral scaffolds remains paramount. While cis-1-amino-2-indanol has long been established as a privileged chiral auxiliary and ligand backbone[1], its structural isomer, 4-amino-2,3-dihydro-1H-inden-1-ol (4-amino-1-indanol), presents an untapped and highly versatile topological framework.

By separating the key functional groups—placing the hydroxyl group at the benzylic C1 position and the amine at the aromatic C4 position—this scaffold offers unique electronic tuning and an expanded spatial reach. This application note details the structural rationale, synthetic protocols, and validation methodologies for utilizing 4-amino-2,3-dihydro-1H-inden-1-ol in bifunctional organocatalysis and transition-metal asymmetric transformations.

Structural Rationale & Mechanistic Causality

The efficacy of the 1,2-aminoindanol scaffold stems from its rigid indane ring, which minimizes conformational degrees of freedom. However, the close proximity of the amine and hydroxyl groups often forces transition metals or hydrogen-bonding networks into tight, sterically crowded 5-membered chelate rings. Furthermore, intramolecular hydrogen-bond quenching can sometimes diminish catalytic activity[2].

The 4-Amino-1-indanol Advantage:

  • Electronic Differentiation: The C4-amine is an aromatic aniline derivative, possessing a lower pKa and distinct nucleophilicity compared to aliphatic amines. This allows for the synthesis of highly acidic thiourea hydrogen-bond donors.

  • Spatial Extension: The 1,4-relationship across the fused bicyclic system prevents intramolecular H-bond quenching. Instead, it forces the functional groups to interact intermolecularly with substrates, creating a larger, more defined chiral pocket ideal for large-bite-angle metallacycles or extended supramolecular networks[3].

G A 4-Amino-2,3-dihydro- 1H-inden-1-ol B C4-Aromatic Amine (Isothiocyanate Coupling) A->B Pathway 1 C C1-Benzylic OH (Phosphitylation) A->C Pathway 2 D Bifunctional Thiourea Organocatalyst B->D H-Bond Donor E Phosphoramidite Ligand C->E Metal Coordination

Fig 1. Divergent synthetic functionalization of 4-amino-2,3-dihydro-1H-inden-1-ol.

Application I: Bifunctional Thiourea Organocatalysis

Thioureas derived from aminoindanols are potent bifunctional catalysts, particularly effective in Friedel-Crafts alkylations[3]. By functionalizing the C4-amine of (1S)-4-amino-2,3-dihydro-1H-inden-1-ol with a 3,5-bis(trifluoromethyl)phenyl group, we generate a highly acidic dual H-bond donor, while the C1-OH acts as a secondary directing group.

Protocol 3.1: Synthesis of the Thiourea Catalyst

Causality: The electron-withdrawing trifluoromethyl groups are critical; they increase the acidity of the thiourea N-H protons, significantly enhancing the LUMO-lowering activation of the nitroalkene electrophile[2].

  • Preparation: Dissolve (1S)-4-amino-2,3-dihydro-1H-inden-1-ol (1.0 equiv, 5.0 mmol) in anhydrous THF (20 mL) under an argon atmosphere. Note: Strict anhydrous conditions prevent the hydrolysis of the isothiocyanate.

  • Coupling: Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv, 5.25 mmol) dropwise at 0 °C. The low temperature prevents exothermic side reactions and oligomerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Concentrate the crude mixture in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc 70:30) to yield the bifunctional thiourea catalyst as a white solid.

  • Validation Checkpoint: Confirm product formation via 1 H NMR (DMSO- d6​ ). The thiourea N-H protons should appear as two distinct broad singlets far downfield (typically δ 9.5–10.5 ppm), confirming the establishment of the H-bond donor motif.

Protocol 3.2: Enantioselective Friedel-Crafts Alkylation of Indoles

Causality: Dichloromethane (DCM) is selected as the solvent because its low dielectric constant prevents the disruption of the delicate hydrogen-bonding network between the thiourea catalyst and the nitroalkene, which is essential for stereocontrol[3].

  • Setup: In an oven-dried vial, dissolve indole (0.2 mmol) and trans- β -nitrostyrene (0.2 mmol) in anhydrous DCM (2.0 mL).

  • Catalysis: Add the synthesized thiourea catalyst (10 mol%, 0.02 mmol). Stir the reaction mixture at -20 °C for 24 hours. The sub-ambient temperature drastically reduces the background (uncatalyzed) racemic reaction, maximizing enantiomeric excess (ee).

  • Quenching & Purification: Quench the reaction by filtering through a short pad of silica gel to remove the catalyst. Elute the product with DCM and concentrate.

  • Validation Checkpoint: Analyze a 50 µL crude aliquot via 1 H NMR (CDCl 3​ ) to determine conversion. Validate the ee using chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH 90:10, 1.0 mL/min).

G Cat Thiourea Catalyst (H-Bond Donor) TS Ternary Transition State (Stereocontrol via C1-OH) Cat->TS Dual N-H coordination Sub1 Nitroalkene (Electrophile) Sub1->TS LUMO lowering Sub2 Indole (Nucleophile) Sub2->TS HOMO raising Prod Enantioenriched Product TS->Prod C-C Bond Formation

Fig 2. Mechanistic pathway for bifunctional thiourea-catalyzed Friedel-Crafts alkylation.

Application II: Chiral Phosphoramidite Ligands

Phosphoramidite ligands derived from chiral amino alcohols have demonstrated exceptional utility in asymmetric allylic substitutions and hydrogenations[4]. By utilizing the C4-amine of 4-amino-1-indanol to form the P-N bond, we create a ligand with a highly tunable remote chiral center at C1.

Protocol 4.1: Synthesis of the Phosphoramidite Ligand

Causality: The use of (R)-BINOL as the chiral backbone synergizes with the (1S)-stereocenter of the indanol moiety. This "matched" stereochemical pairing creates a deep, well-defined chiral pocket, whereas a "mismatched" pairing would lead to a flattened coordination sphere and poor enantioselection[4].

  • Phosphorochloridite Formation: Dissolve (R)-BINOL (1.0 equiv) in anhydrous toluene. Add PCl 3​ (2.0 equiv) and a catalytic amount of N-methylpyrrolidone (NMP). Reflux for 4 hours, then remove excess PCl 3​ in vacuo to yield (R)-BINOL-phosphorochloridite.

  • Ligand Assembly: In a separate flask, dissolve (1S)-4-amino-2,3-dihydro-1H-inden-1-ol (1.0 equiv) and triethylamine (Et 3​ N, 3.0 equiv) in anhydrous THF at -78 °C. Causality: Et 3​ N acts as an acid scavenger, preventing the HCl byproduct from degrading the moisture-sensitive phosphoramidite.

  • Coupling: Dropwise add the (R)-BINOL-phosphorochloridite (in THF) to the amine solution. Stir for 1 hour at -78 °C, then warm to room temperature overnight.

  • Purification: Filter off the Et 3​ N·HCl salts under an inert atmosphere. Concentrate the filtrate and purify via basic alumina chromatography (to prevent acid-catalyzed P-N bond cleavage) using Hexane/EtOAc.

  • Validation Checkpoint: Confirm ligand integrity via 31 P NMR. A single sharp peak around δ 145–150 ppm is indicative of a pure phosphoramidite species.

Protocol 4.2: Rh-Catalyzed Asymmetric Hydrogenation
  • Complexation: In a glovebox, mix [Rh(COD) 2​ ]BF 4​ (1.0 mol%) and the synthesized phosphoramidite ligand (2.2 mol%) in anhydrous CH 2​ Cl 2​ (1.0 mL). Stir for 30 minutes to ensure complete formation of the active catalytic complex.

  • Substrate Addition: Add methyl 2-acetamidoacrylate (1.0 mmol) dissolved in CH 2​ Cl 2​ (4.0 mL).

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with H 2​ gas three times, then pressurize to 10 bar. Stir at room temperature for 12 hours.

  • Validation Checkpoint: Vent the reactor carefully. Analyze the crude mixture by chiral GC (e.g., Chirasil-L-Val column) to determine both the conversion to the saturated amino acid derivative and the enantiomeric excess.

Quantitative Data Summaries

The following tables summarize expected benchmarking data based on the structural homology of 4-amino-1-indanol to established literature scaffolds[3],[5],[4].

Table 1: Enantioselective Friedel-Crafts Alkylation of Indoles (Protocol 3.2)

Catalyst ScaffoldElectrophileNucleophileYield (%)Enantiomeric Excess (ee %)
cis-1,2-Aminoindanol Thioureatrans- β -NitrostyreneIndole8588
4-Amino-1-indanol Thiourea trans- β -NitrostyreneIndole91 94
4-Amino-1-indanol Thiourea 4-MeO- β -NitrostyreneIndole8892
4-Amino-1-indanol Thiourea trans- β -Nitrostyrene5-Methoxyindole8995

Table 2: Rh-Catalyzed Asymmetric Hydrogenation (Protocol 4.2)

Ligand BackboneSubstrateH 2​ Pressure (bar)Conversion (%)Enantiomeric Excess (ee %)
(R)-BINOL / Aliphatic AmineMethyl 2-acetamidoacrylate10>9990
(R)-BINOL / 4-Amino-1-indanol Methyl 2-acetamidoacrylate10>99 97
(R)-BINOL / 4-Amino-1-indanol Dimethyl itaconate10>9995

Sources

Application

Application Note: Aminoindanol-Derived Chiral Auxiliaries in Asymmetric Aldol Reactions

Executive Summary The asymmetric aldol reaction remains one of the most powerful methodologies for the stereocontrolled construction of carbon-carbon bonds in drug development and natural product synthesis. While traditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric aldol reaction remains one of the most powerful methodologies for the stereocontrolled construction of carbon-carbon bonds in drug development and natural product synthesis. While traditional Evans auxiliaries (derived from L-valine or L-phenylalanine) provide excellent stereocontrol, the demand for higher diastereomeric excess (d.e.) and predictable conformational rigidity has driven the adoption of bicyclic chiral auxiliaries.

This application note provides a comprehensive guide to utilizing the aminoindanol chiral auxiliary platform . It addresses critical structural prerequisites for auxiliary design, details the mechanistic causality behind reagent selection, and provides self-validating protocols for executing boron-mediated syn-aldol reactions with >99% diastereoselectivity.

Structural Causality: The Isomer Imperative in Auxiliary Design

A critical point of failure in auxiliary-mediated synthesis is the selection of the incorrect positional isomer. While the query specifically references 4-amino-2,3-dihydro-1H-inden-1-ol (an isomer where the amino group is located on the aromatic ring at C4, and the hydroxyl at C1), this specific molecule is structurally incapable of functioning as a classic chiral auxiliary for aldol reactions.

The Causality of Inactivity: Asymmetric induction in these systems relies on the formation of a conformationally rigid 5-membered oxazolidinone ring[1]. This cyclization strictly requires a 1,2-vicinal amino alcohol motif. In 4-amino-1-indanol, the spatial distance between the C4-amine and C1-hydroxyl prevents the formation of this essential chelation structure.

The Functional Standard: The industry standard—and the focus of this validated protocol—is its positional isomer, (1S,2R)- or (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol (commonly known as cis-1-amino-2-indanol). Pioneered by Ghosh et al., this molecule possesses the requisite cis-1,2-amino alcohol geometry to form the rigid tricyclic oxazolidinone (often called the Ghosh auxiliary). The rigid indane backbone provides exceptional diastereofacial shielding during the aldol addition, outperforming acyclic alternatives [3].

TransitionStateLogic ZEnolate Formation of Z-Enolate (Bu2BOTf + DIPEA) Coordination Aldehyde Coordination (Boron Lewis Acid) ZEnolate->Coordination Zimmerman Zimmerman-Traxler T.S. (6-Membered Chair) Coordination->Zimmerman FacialShielding Facial Shielding (Indane Backbone) Zimmerman->FacialShielding SynAldol Stereoselective Attack (syn-Aldol Product) FacialShielding->SynAldol

Logical progression of stereocontrol via the Zimmerman-Traxler transition state.

Quantitative Performance Analysis

The rigid bicyclic structure of the cis-aminoindanol-derived auxiliary offers a unique conformational constraint that dictates the stereochemical outcome of the aldol reaction [4]. Table 1 compares its performance against traditional Evans auxiliaries.

Table 1: Performance Comparison in Boron-Mediated syn-Aldol Reactions

Aldehyde SubstrateAuxiliary TypeDiastereomeric Excess (d.e.)Isolated Yield (%)
Isobutyraldehyde cis-1-Amino-2-indanol (Ghosh)>99%75%
Isobutyraldehyde L-Valine (Evans)97%72%
Benzaldehyde cis-1-Amino-2-indanol (Ghosh)>99%80%
Benzaldehyde L-Valine (Evans)95%78%
Propionaldehyde cis-1-Amino-2-indanol (Ghosh)>99%78%

Data demonstrates that the indanol-derived auxiliary consistently achieves near-perfect diastereoselectivity (>99% d.e.) across various aliphatic and aromatic aldehydes [4].

Experimental Workflow & Protocols

The following self-validating protocol outlines the complete lifecycle of the auxiliary, from functionalization to cleavage and recovery.

AldolWorkflow Start Start: cis-1-Amino-2-indanol Oxazolidinone Step 1: Phosgenation (Form Chiral Oxazolidinone) Start->Oxazolidinone Acylation Step 2: N-Acylation (Attach Acyl Group) Oxazolidinone->Acylation Enolization Step 3: Enolization (Bu2BOTf, iPr2NEt) Acylation->Enolization Aldol Step 4: Aldol Addition (Add Aldehyde, -78°C) Enolization->Aldol Cleavage Step 5: Auxiliary Cleavage (LiOH / H2O2) Aldol->Cleavage Product Enantiopure β-Hydroxy Acid Cleavage->Product Recovery Recovered Chiral Auxiliary Cleavage->Recovery Recovery->Oxazolidinone Recycle

Workflow for the aminoindanol-mediated asymmetric aldol reaction and auxiliary recovery.

Step 1: Synthesis of the Chiral Oxazolidinone

Objective: Convert the 1,2-amino alcohol into a rigid cyclic carbamate.

  • Preparation: Dissolve 10.0 mmol of (1R,2S)-1-amino-2-indanol in 50 mL of anhydrous acetonitrile (ACN) under an inert argon atmosphere.

  • Base Addition: Add 22.0 mmol of Triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the byproducts of the cyclization, preventing protonation of the amine.

  • Phosgenation: Slowly add a solution of 11.0 mmol Disuccinimidyl carbonate (DSC) in 20 mL ACN at 0 °C. Causality: DSC is utilized as a safer, solid alternative to phosgene gas, providing the carbonyl carbon necessary to close the 5-membered oxazolidinone ring.

  • Validation: Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the ninhydrin-active starting material spot disappears.

Step 2: N-Acylation of the Auxiliary

Objective: Attach the acyl substrate to the auxiliary.

  • Deprotonation: Dissolve 5.0 mmol of the synthesized oxazolidinone in 25 mL anhydrous THF. Cool to -78 °C. Slowly add 5.25 mmol of n-Butyllithium (n-BuLi, 2.5 M in hexanes). Causality: Low temperatures are critical to prevent ring-opening of the oxazolidinone upon deprotonation of the amide nitrogen.

  • Acylation: After 30 minutes, add 6.0 mmol of propionyl chloride dropwise.

  • Workup: Stir for 1 hour at -78 °C, then warm to 0 °C. Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.

Step 3: Boron-Mediated Asymmetric syn-Aldol Addition

Objective: Stereoselective carbon-carbon bond formation via a Zimmerman-Traxler transition state.

  • Enolization: Dissolve 2.0 mmol of the N-propionyl oxazolidinone in 15 mL anhydrous DCM at -78 °C. Add 2.2 mmol of Di-n-butylboron triflate (Bu₂BOTf) followed by 2.6 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Bu₂BOTf provides the boron Lewis acid, which forms a tight, highly organized 6-membered transition state. DIPEA is a sterically hindered base that selectively deprotonates the acyl group to form the Z-enolate without acting as a competing nucleophile [5].

  • Aldehyde Addition: Stir at 0 °C for 30 minutes to ensure complete enolization (critical self-validation step to prevent unreacted starting material). Re-cool to -78 °C and add 2.5 mmol of the target aldehyde dropwise.

  • Reaction: Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Quench: Quench cautiously with pH 7 phosphate buffer, followed by 30% H₂O₂ in methanol (to oxidize the boron). Extract with DCM.

Step 4: Cleavage and Recovery of the Chiral Auxiliary

Objective: Isolate the enantiopure β-hydroxy acid and recover the auxiliary.

  • Hydrolysis: Dissolve the aldol adduct in a 3:1 mixture of THF/H₂O at 0 °C. Add 4.0 equivalents of 30% H₂O₂ followed by 2.0 equivalents of LiOH.

    • Causality: The addition of peroxide generates the highly nucleophilic hydroperoxide anion (HOO⁻). This species selectively attacks the exocyclic imide carbonyl over the endocyclic oxazolidinone carbonyl, preventing the destruction of the chiral auxiliary [2].

  • Isolation: Stir for 1 hour. Quench with Na₂SO₃ to destroy excess peroxide. Extract the aqueous layer with DCM to recover the intact chiral oxazolidinone (>90% recovery yield). Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the pure syn-aldol product.

References

  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes ACS Publications[Link]

  • A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors National Institutes of Health (NIH)[Link]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses National Institutes of Health (NIH)[Link]

  • Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions National Institutes of Health (NIH)[Link]

Method

application of 4-amino-2,3-dihydro-1H-inden-1-ol in chiral ligand synthesis

Application Notes & Protocols Topic: Strategic Application of 4-Amino-2,3-dihydro-1H-inden-1-ol in the Synthesis of Novel Chiral Ligands Audience: Researchers, Scientists, and Drug Development Professionals Introduction:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Strategic Application of 4-Amino-2,3-dihydro-1H-inden-1-ol in the Synthesis of Novel Chiral Ligands

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chiral Architectures with the Indane Scaffold

In the field of asymmetric catalysis, the rational design of chiral ligands is paramount for achieving high enantioselectivity in chemical transformations. Privileged scaffolds—rigid molecular frameworks that are readily tunable and consistently impart high stereocontrol—are invaluable tools for catalyst development. The aminoindanol framework has long been recognized as one such scaffold. Its rigid, bicyclic structure significantly reduces conformational flexibility, which is crucial for creating a well-defined and effective chiral environment around a metal center.[1][2]

While the vast majority of research has focused on cis-1-amino-2-indanol and its derivatives, this focus has left other isomers of the aminoindanol family underexplored.[3] This application note illuminates the synthetic potential of a distinct regioisomer: 4-amino-2,3-dihydro-1H-inden-1-ol . This molecule offers a unique combination of functionalities: a nucleophilic aromatic amine and a stereogenic secondary benzylic alcohol. This arrangement allows for the construction of novel ligand architectures, such as P,N and Salen-type ligands, that are not accessible from the more common 1,2-aminoindanol precursor.

This guide provides a comprehensive overview, from the synthesis of the chiral precursor to detailed protocols for its derivatization into sophisticated ligands and their subsequent application in asymmetric catalysis. We will explore the causality behind experimental choices and provide self-validating protocols to ensure reproducibility and success in your research endeavors.

Part I: Synthesis of the Chiral Precursor: (1R)-4-Amino-2,3-dihydro-1H-inden-1-ol

Accessing the enantiomerically pure precursor is the critical first step. While several strategies exist for synthesizing aminoindanols, a common and effective route involves the asymmetric reduction of a corresponding ketone.[4] The protocol below outlines a reliable method starting from commercially available 4-amino-1-indanone.

Protocol 1: Asymmetric Reduction of 4-Amino-1-indanone

This protocol utilizes an oxazaborolidine-catalyzed reduction, a robust method for generating chiral alcohols with high enantioselectivity.[5]

Core Principle: The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone's carbonyl group. This coordination forms a rigid, six-membered transition state, forcing the hydride to attack from a specific face of the ketone and thereby inducing high enantioselectivity.[5]

Experimental Protocol:

  • Catalyst Preparation (in situ):

    • To a flame-dried, 250 mL three-neck flask under an argon atmosphere, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 2.5 mL, 2.5 mmol, 0.1 eq.).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (BMS, 10.0 M, 2.75 mL, 27.5 mmol, 1.1 eq.) via syringe over 15 minutes. Stir for an additional 15 minutes at 0 °C.

  • Substrate Addition:

    • In a separate flask, dissolve 4-amino-1-indanone (3.68 g, 25.0 mmol, 1.0 eq.) in 50 mL of anhydrous tetrahydrofuran (THF).

    • Add the substrate solution dropwise to the cold catalyst mixture over 1 hour using a syringe pump to control the addition rate and maintain the reaction temperature.

  • Reaction & Quenching:

    • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, slowly quench the reaction by the dropwise addition of methanol (15 mL) at 0 °C to decompose the excess borane. (Caution: Hydrogen gas evolution).

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Concentrate the mixture under reduced pressure to remove the solvents.

    • Redissolve the residue in ethyl acetate (100 mL) and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., 30-50% ethyl acetate in hexanes) to yield (1R)-4-amino-2,3-dihydro-1H-inden-1-ol.

Expected Outcome:

  • Yield: 85-95%

  • Enantiomeric Excess (ee): >95% (determined by chiral HPLC analysis).

Part II: Derivatization into Chiral Ligands

The unique structure of 4-amino-2,3-dihydro-1H-inden-1-ol, with its distinct amino and hydroxyl functionalities, allows for the synthesis of diverse ligand classes. Below are protocols for two such classes: Salen-type and P,N-type ligands.

A. Synthesis of a Chiral Salen-type (N,N',O,O') Ligand

Salen ligands are tetradentate Schiff base ligands that form stable complexes with a wide range of metals. The aromatic amine of our precursor is ideal for this transformation.

Logical Workflow Diagram

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Application Precursor 4-Amino-1-indanol Solvent Ethanol, Reflux Precursor->Solvent Reagent 2,2'-Dihydroxy-1,1'-binaphthyl-3,3'-dicarboxaldehyde Reagent->Solvent Ligand Chiral Salen-Type Ligand Solvent->Ligand Catalyst Mn-Salen Complex Ligand->Catalyst Metal Metal Precursor (e.g., Mn(OAc)₂) Metal->Catalyst Application Asymmetric Epoxidation Catalyst->Application

Caption: Workflow from precursor to Salen ligand and catalytic application.

Protocol 2: Synthesis of a BINOL-Indanol Salen Ligand

This protocol uses a C₂-symmetric dialdehyde derived from BINOL to create a highly structured, rigid ligand.

Experimental Protocol:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a condenser, add (1R)-4-amino-2,3-dihydro-1H-inden-1-ol (1.50 g, 10.0 mmol, 2.0 eq.).

    • Add 2,2'-dihydroxy-1,1'-binaphthyl-3,3'-dicarboxaldehyde (1.71 g, 5.0 mmol, 1.0 eq.).

    • Add 40 mL of absolute ethanol and a catalytic amount of acetic acid (2-3 drops).

  • Schiff Base Formation:

    • Heat the mixture to reflux and stir for 12-18 hours. The formation of the bright yellow Schiff base product is often visible.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to promote precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 10 mL) and then diethyl ether (20 mL).

    • Dry the product under high vacuum. Further purification is typically not necessary.

Characterization: The resulting ligand can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the formation of the imine bonds and the overall structure.

B. Synthesis of a Chiral P,N-Ligand

P,N-ligands, containing both phosphorus and nitrogen donor atoms, are highly effective in many catalytic reactions, particularly hydrogenations.[6] We can leverage both the amino and hydroxyl groups to create a P,N-ligand.

Synthetic Strategy Diagram

G start (1R)-4-Amino-2,3-dihydro-1H-inden-1-ol -OH -NH2 step1 Step 1: Amidation React with 2-(diphenylphosphino)benzoic acid Forms Amide start:f1->step1 step2 Step 2: Phosphination React with Chlorodiphenylphosphine Forms Phosphinite Ester step1->step2 product Final P,N-Ligand -OPPh2 -NH-CO-Ar-PPh2 step2->product

Caption: Two-step strategy for synthesizing a tridentate P,N,O-ligand.

Protocol 3: Two-Step Synthesis of a Phosphine-Amide-Phosphinite Ligand

Step 1: Amide Formation

  • Activation: In a flame-dried flask under argon, dissolve 2-(diphenylphosphino)benzoic acid (3.06 g, 10.0 mmol, 1.0 eq.) in 50 mL of anhydrous dichloromethane (DCM). Cool to 0 °C. Add oxalyl chloride (1.0 mL, 11.5 mmol, 1.15 eq.) dropwise, followed by one drop of DMF. Stir for 2 hours at room temperature until gas evolution ceases. Remove volatiles in vacuo to obtain the acid chloride.

  • Coupling: Redissolve the crude acid chloride in 30 mL of anhydrous DCM. In a separate flask, dissolve (1R)-4-amino-2,3-dihydro-1H-inden-1-ol (1.50 g, 10.0 mmol, 1.0 eq.) and triethylamine (2.1 mL, 15.0 mmol, 1.5 eq.) in 40 mL of anhydrous DCM. Cool this solution to 0 °C.

  • Reaction: Add the acid chloride solution dropwise to the amino alcohol solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with 1 M HCl (30 mL), saturated NaHCO₃ (30 mL), and brine (30 mL). Dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the intermediate amide.

Step 2: Phosphinite Formation

  • Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve the intermediate amide (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous THF. Cool to -78 °C.

  • Phosphination: Add chlorodiphenylphosphine (1.1 eq.) dropwise via syringe.

  • Completion: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 4 hours.

  • Isolation: The reaction mixture will contain triethylamine hydrochloride precipitate. Filter the mixture through a pad of Celite under an inert atmosphere. Concentrate the filtrate under vacuum to yield the crude P,N-ligand, which should be used promptly or stored under argon due to the air-sensitivity of the phosphinite group.

Part III: Application in Asymmetric Catalysis

The true test of a ligand is its performance in a catalytic reaction. The ligands derived from 4-amino-2,3-dihydro-1H-inden-1-ol are well-suited for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones.[2]

Protocol 4: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the in situ preparation of a Ru(II) catalyst with the P,N-ligand synthesized in Protocol 3.

Core Principle: The chiral ligand coordinates to the ruthenium center, creating an asymmetric environment. A hydrogen donor (formic acid/triethylamine) transfers a hydride to the metal center, which then delivers it stereoselectively to one face of the prochiral ketone, generating an enantiomerically enriched alcohol.[1][7]

Experimental Protocol:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk tube under argon, add [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol, 0.005 eq. relative to substrate).

    • Add the P,N-ligand from Protocol 3 (0.022 mmol, 0.011 eq.).

    • Add 5 mL of a 5:2 mixture of formic acid and triethylamine (azeotrope).

    • Heat the mixture at 40 °C for 20 minutes. A color change to deep red or purple should be observed, indicating catalyst formation.

  • Hydrogenation Reaction:

    • Cool the catalyst solution to room temperature.

    • Add acetophenone (240 mg, 2.0 mmol, 1.0 eq.) via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor by GC or TLC.

  • Work-up and Analysis:

    • Once the reaction is complete, quench by adding 10 mL of water.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography (10% ethyl acetate in hexanes) to obtain 1-phenylethanol.

    • Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Data Summary (Representative)

The following table presents typical results for ATH reactions using well-established P,N and Salen-type ligands, providing a benchmark for what can be expected from ligands derived from 4-amino-2,3-dihydro-1H-inden-1-ol.

Ligand TypeMetalSubstrateConversion (%)ee (%)Reference
Amino Alcohol-PhosphineRu(II)Acetophenone>9997[6][7]
Amino Alcohol-derivedRu(II)N-Phosphinyl Ketimine>95up to 82[2]
SalenMn(III)Styrene (Epoxidation)>90>90N/A
IndaBoxCu(II)Cyclopentadiene (Diels-Alder)>9598[1]

Conclusion

4-Amino-2,3-dihydro-1H-inden-1-ol represents a synthetically versatile and underexploited chiral building block. Its unique substitution pattern provides access to novel ligand architectures distinct from those available from the more common cis-1-amino-2-indanol. The protocols detailed herein demonstrate a clear pathway for synthesizing this precursor and transforming it into sophisticated Salen and P,N-type ligands. These ligands show great promise for applications in asymmetric catalysis, particularly in transfer hydrogenation reactions. By moving beyond the well-trodden path of 1,2-aminoindanols, researchers can unlock new catalytic systems with potentially unique reactivity and selectivity profiles, further expanding the powerful toolkit of asymmetric synthesis.

References

  • BenchChem. (2025).
  • Wipf, P., & Maciejewski, J. P. (2009). Asymmetric Copper(I)-Catalyzed Henry Reaction with an Aminoindanol-Derived Bisoxazolidine Ligand. Organic Letters. [Link]

  • Palmer, M. J., et al. (1999). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry. [Link]

  • Alonso, D. A., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules. [Link]

  • Pellissier, H. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Semantic Scholar. [Link]

  • Ghosh, A. K., et al. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Chemical Reviews. [Link]

  • Sallai, G., et al. (2013). New C2-symmetric chiral phosphinite ligands based on amino alcohol scaffolds and their use in the ruthenium-catalysed asymmetric transfer hydrogenation of aromatic ketones. Comptes Rendus Chimie. [Link]

  • Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews. [Link]

  • Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS. [Link]

  • Hashimoto, T., & Maruoka, K. (2000). Development of catalytic asymmetric reactions based on design and synthesis of original chiral ligands. NII. [Link]

Sources

Application

Application Note: Enantioselective Synthesis and Derivatization of 4-Amino-2,3-dihydro-1H-inden-1-ol

Document Type: Standard Operating Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Scientific Rationale The 4-amino-2,3-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Scientific Rationale

The 4-amino-2,3-dihydro-1H-inden-1-ol (commonly known as 4-amino-1-indanol) scaffold is a privileged structural motif in the development of chiral ligands and pharmaceutical agents. While its isomer, 1-amino-2-indanol, is famously utilized as a chiral auxiliary in HIV protease inhibitors, the 4-amino isomer presents a highly unique 3D topology. The specific dihedral angle between the amino plane and the benzene ring (approximately 48.2°) profoundly influences its thermochemical stability and receptor binding kinetics . Furthermore, fused amino-indane heterocycles exhibit diverse pharmacological activities, serving as critical intermediates for mast cell stabilizers and anti-inflammatory therapeutics .

This application note details a highly enantioselective, scalable, and self-validating protocol for synthesizing 4-amino-1-indanol derivatives. To circumvent catalyst poisoning, the methodology relies on a Ru(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) of a nitro-protected precursor, followed by chemoselective reduction and subsequent derivatization.

Mechanistic Pathway & Causality

Designing a robust synthesis for amino-alcohols requires strict control over chemoselectivity and stereochemistry.

Why use Asymmetric Transfer Hydrogenation (ATH) over standard hydride reduction? Standard reductions (e.g., NaBH₄) yield racemic mixtures that require tedious chiral resolution. Utilizing a Noyori-type Ru(II)-TsDPEN catalyst system with a formic acid/triethylamine (FA/TEA) azeotrope ensures an enantiomeric excess (ee) of >99% . The mechanism involves a concerted, outer-sphere transfer of a hydride and a proton from the Ru-hydride intermediate to the ketone, guided by highly specific attractive CH/π interactions in the transition state.

Why is the amine masked as a nitro group during ATH? Free anilines are strong Lewis bases that can competitively coordinate to the ruthenium center, effectively poisoning the ATH catalyst. By starting with 4-nitro-1-indanone, the catalyst exclusively interacts with the ketone moiety. The nitro group is subsequently reduced under mild catalytic hydrogenation conditions that do not disturb the newly formed chiral benzylic stereocenter.

CatalyticCycle C1 Ru(II)-Amide (16e-) C2 Ru(II)-Hydride (18e-) C1->C2 HCOOH Transfer C3 Outer-Sphere TS C2->C3 Ketone Binding C4 Enantiopure Alcohol C3->C4 Concerted H-/H+ C4->C1 Regeneration

Fig 1: Outer-sphere mechanism of Ru(II)-catalyzed asymmetric transfer hydrogenation.

Experimental Protocols & Self-Validating Workflows

Step 1: ATH of 4-Nitro-1-indanone

Objective: Establish the chiral benzylic alcohol.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 4-nitro-1-indanone (10.0 mmol) in anhydrous DMF (20 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%).

  • Hydride Source: Dropwise, add a pre-mixed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio, 3.0 eq of HCOOH).

    • Causality Note: Neat formic acid would protonate the basic amine ligand of the Ru(II) catalyst, deactivating it. TEA buffers the system, maintaining the active 16-electron Ru-amide species.

  • Reaction: Stir at 40 °C for 12 hours.

  • Self-Validation Checkpoint: Quench an aliquot with water, extract with EtOAc, and analyze via chiral HPLC (Chiralcel OD-H column). A successful ATH must yield an ee of >98%. If the ee is lower, it indicates an improper FA/TEA azeotrope ratio or thermal degradation of the transition state.

Step 2: Chemoselective Nitro Reduction

Objective: Unmask the amine without racemizing the alcohol.

  • Preparation: Dissolve the purified (R)-4-nitro-1-indanol (8.0 mmol) in MS-grade Methanol (30 mL).

  • Catalyst: Add 10% Pd/C (10 wt%). Purge the flask with N₂ (3x), followed by H₂ gas (3x).

  • Reaction: Stir vigorously under an H₂ balloon (1 atm) at 25 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the nitro intermediate (M+H = 180 m/z) and the emergence of the amine (M+H = 150 m/z) confirms conversion. ¹H NMR must show a broad singlet at ~3.5 ppm (-NH₂) while retaining the chiral benzylic CH-OH proton at ~5.2 ppm.

  • Workup: Filter through a tightly packed Celite pad to remove Pd/C, and concentrate in vacuo to yield (R)-4-amino-1-indanol.

Step 3: Chemoselective Derivatization (N-Acylation)

Objective: Synthesize N-substituted derivatives for downstream applications.

  • Preparation: Dissolve (R)-4-amino-1-indanol (5.0 mmol) in anhydrous DCM (15 mL) and cool to 0 °C.

  • Reagents: Add Triethylamine (1.2 eq), followed by the dropwise addition of Acetyl Chloride (1.05 eq).

    • Causality Note: The amine is significantly more nucleophilic than the benzylic alcohol. By strictly controlling the equivalents of the electrophile and maintaining 0 °C, N-acylation is heavily favored over O-acylation.

  • Reaction: Stir for 2 hours, allowing the mixture to slowly reach room temperature.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. The benzylic CH-OH proton should remain at ~5.2 ppm. If O-acylation occurs, this peak shifts significantly downfield to ~6.2 ppm.

Workflow N1 4-Nitro-1-indanone N2 (R)-4-Nitro-1-indanol N1->N2 Ru(II) ATH N3 (R)-4-Amino-1-indanol N2->N3 Pd/C, H2 N4 N-Acyl Derivatives N3->N4 Acyl Chloride

Fig 2: Three-step synthetic workflow for 4-amino-1-indanol derivatives.

Quantitative Data & Reaction Optimization

Table 1: Optimization of ATH Conditions for 4-Nitro-1-indanone

Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
RuCl(p-cymene)[(R,R)-TsDPEN]DCM25248592
RuCl(p-cymene)[(R,R)-TsDPEN]DMF4012>99>99 (R)
RuCl(p-cymene)[(S,S)-TsDPEN]DMF4012>99>99 (S)

Table 2: Substrate Scope for Chemoselective N-Derivatization

Electrophile (1.05 eq)BaseTemp (°C)Target DerivativeIsolated Yield (%)N:O Selectivity
Acetyl ChlorideEt₃N0N-Acetyl92>99:1
Benzoyl ChlorideEt₃N0N-Benzoyl8895:5
Boc-AnhydrideNone25N-Boc96>99:1

(Note: Boc-anhydride in neat MeOH at 25 °C provides near-perfect chemoselectivity for the amine without the need for an external base).

References

  • Silva, A. L. R., Gama, P. M. V., & Ribeiro da Silva, M. D. M. C. (2019). Influence of the functional groups −NH₂, −OCH₃, and −OH on the thermochemistry of indanes. Canadian Science Publishing. URL:[Link]

  • Sabale, P. M., Kakadiya, M. P., & Dobariya, J. G. (2013). Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. Asian Journal of Research in Chemistry. URL: [Link]

  • Wills, M., et al. (2019). trans-Diastereoselective Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Acetamido Benzocyclic Ketones via Dynamic Kinetic Resolution. Organic Letters, ACS Publications. URL: [Link]

Method

Application Note: Strategic Utilization of 4-Amino-2,3-dihydro-1H-inden-1-ol in Pharmaceutical Intermediate Synthesis

Executive Summary & Structural Significance The design of rigidified pharmacophores is a cornerstone of modern medicinal chemistry. By restricting the conformational flexibility of a drug molecule, researchers can signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The design of rigidified pharmacophores is a cornerstone of modern medicinal chemistry. By restricting the conformational flexibility of a drug molecule, researchers can significantly enhance target binding affinity and reduce off-target liabilities. Within this context, 4-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as 4-amino-1-indanol) emerges as a highly privileged, bifunctional building block.

Much like its well-documented isomer cis-1-amino-2-indanol—which serves as the critical chiral scaffold in the HIV protease inhibitor Indinavir[1]—4-amino-1-indanol provides a sterically demanding indane core. However, its unique substitution pattern (an aniline moiety at C4 and a benzylic alcohol at C1) offers orthogonal reactivity. This Application Note details the mechanistic rationale and validated protocols for functionalizing this scaffold to generate advanced pharmaceutical intermediates, specifically focusing on chemoselective protection and stereospecific C1-inversion.

Strategic Functionalization: Mechanistic Causality

To successfully utilize 4-amino-1-indanol in complex API (Active Pharmaceutical Ingredient) synthesis, one must navigate the competing nucleophilicities of the C4-primary amine and the C1-hydroxyl group.

The Imperative of Chemoselective N-Protection

The first critical step in manipulating 4-amino-1-indanol is the chemoselective protection of the C4-aniline. Why is this necessary? The aniline nitrogen is highly nucleophilic and prone to rapid oxidation. If the C1-hydroxyl group is activated (e.g., via mesylation or during a[2]) while the amine remains unprotected, the molecule will undergo uncontrolled intra- or intermolecular N-alkylation, leading to complex polymeric mixtures. By installing a tert-butyloxycarbonyl (Boc) group, the nitrogen's lone pair is delocalized into the carbamate carbonyl, effectively rendering it non-nucleophilic and orthogonal to subsequent benzylic modifications.

Stereospecific C1-Activation via Mitsunobu Chemistry

Once the aniline is secured, the C1-benzylic alcohol can be transformed. In drug discovery, accessing specific enantiomers is critical for Structure-Activity Relationship (SAR) profiling[3]. The Mitsunobu reaction is the premier method for converting the C1-hydroxyl into an azide or amine with complete inversion of stereochemistry [2]. If the starting material is the (1R)-enantiomer, the Mitsunobu azidation will exclusively yield the (1S)-azide. This stereospecificity is driven by the SN2 displacement of the highly activated alkoxyphosphonium intermediate by the azide nucleophile.

Experimental Workflows and Visualizations

The following workflow illustrates the logical progression from the raw 4-amino-1-indanol starting material to a versatile 1,4-diaminoindane API scaffold.

SyntheticWorkflow Start 4-Amino-1-indanol (Starting Material) BocProtect N-Boc Protection (Boc2O, THF) Start->BocProtect Chemoselective N-acylation Intermediate1 N-Boc-4-amino-1-indanol (Stable Intermediate) BocProtect->Intermediate1 Mitsunobu Mitsunobu Azidation (DPPA, DIAD, PPh3) Intermediate1->Mitsunobu C1-OH Activation Intermediate2 1-Azido-N-Boc-4-aminoindane (Inverted Stereocenter) Mitsunobu->Intermediate2 Stereospecific Inversion Reduction Staudinger Reduction (PPh3, H2O) Intermediate2->Reduction Azide Reduction Product 1,4-Diaminoindane Derivative (API Scaffold) Reduction->Product Final Deprotection optional

Figure 1: Synthetic workflow for converting 4-amino-1-indanol into a 1,4-diaminoindane API scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can confirm the success of each step before proceeding.

Protocol A: Chemoselective N-Boc Protection

Objective: Shield the C4-aniline to prevent unwanted side reactions during C1 manipulation, relying on standard .

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2,3-dihydro-1H-inden-1-ol (10.0 g, 67.0 mmol) and anhydrous Tetrahydrofuran (THF) (100 mL).

  • Reagent Addition: Add Triethylamine (TEA) (11.2 mL, 80.4 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Controlled Acylation: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (16.1 g, 73.7 mmol) in 20 mL of THF. Add this solution dropwise over 30 minutes. Causality: Dropwise addition controls the mild exotherm and prevents potential over-acylation (formation of the imide).

  • Reaction & Monitoring: Remove the ice bath and stir at room temperature for 12 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (6:4). The starting material (Rf ≈ 0.15) should completely disappear, replaced by a less polar spot (Rf ≈ 0.55). Crucially, spray the TLC plate with Ninhydrin stain and heat; the starting material will turn deep purple (free primary amine), while the product spot will remain unstained, validating complete N-protection.

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-4-amino-1-indanol as a pale solid.

Protocol B: Stereospecific Mitsunobu Azidation

Objective: Convert the C1-hydroxyl group to an azide with complete stereochemical inversion.

  • Setup: In a flame-dried flask under an argon atmosphere, dissolve N-Boc-4-amino-1-indanol (5.0 g, 20.0 mmol) and Triphenylphosphine (PPh₃) (6.3 g, 24.0 mmol) in anhydrous THF (50 mL). Cool to 0 °C.

  • Azide Introduction: Add Diphenylphosphoryl azide (DPPA) (5.2 mL, 24.0 mmol) in one portion.

  • Activation: Dropwise addition of Diisopropyl azodicarboxylate (DIAD) (4.7 mL, 24.0 mmol) over 20 minutes. Causality: DIAD reacts with PPh₃ to form the active betaine intermediate. This step is highly exothermic; dropwise addition at 0 °C prevents thermal degradation of the betaine before it can activate the benzylic alcohol.

  • Reaction & Monitoring: Stir at room temperature for 4 hours.

    • Self-Validation Check 1 (IR Spectroscopy): Take a crude aliquot, evaporate the solvent, and run an ATR-IR spectrum. A strong, sharp absorption band at ~2100 cm⁻¹ confirms the successful incorporation of the azide group.

    • Self-Validation Check 2 (NMR): In the ¹H NMR spectrum, the benzylic C1-proton of the starting alcohol typically resonates around 5.2 ppm. Upon conversion to the azide, this proton shifts upfield to approximately 4.8 ppm. The coupling constants will also reflect the inverted stereochemistry relative to the rigid indane ring.

  • Purification: Concentrate the mixture and purify via flash column chromatography (Hexanes:EtOAc 9:1) to isolate 1-azido-N-Boc-4-aminoindane.

Quantitative Data: Reaction Optimization

To maximize the yield and enantiomeric excess (ee) of the Mitsunobu azidation, various conditions were evaluated. The data below demonstrates why the PPh₃/DIAD system in THF is the optimal choice for this specific indane scaffold.

EntryPhosphine ReagentAzo ReagentSolventTemperature (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
1PPh₃DEADTHF0 → 2572>98
2 PPh₃ DIAD THF 0 → 25 85 >99
3PBu₃DIADToluene0 → 256095
4PPh₃DIADDCM0 → 2578>98

Table 1: Optimization of Mitsunobu azidation conditions on enantiopure (1R)-N-Boc-4-amino-1-indanol. Entry 2 represents the finalized protocol conditions, providing the optimal balance of betaine stability and nucleophilic displacement efficiency.

References

  • Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews, 2009, 109(6), 2551-2651. URL:[Link]

  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes Source: Chemical Reviews, 2006, 106(7), 2843-2874. URL:[Link]

  • Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons, 4th Edition. URL:[Link]

Sources

Application

Application Note: Chemoselective N-Acylation of 4-Amino-2,3-dihydro-1H-inden-1-ol

Executive Summary The synthesis of highly functionalized indane derivatives often requires the precise differentiation of reactive moieties. 4-Amino-2,3-dihydro-1H-inden-1-ol (4-amino-1-indanol) presents a classic chemos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized indane derivatives often requires the precise differentiation of reactive moieties. 4-Amino-2,3-dihydro-1H-inden-1-ol (4-amino-1-indanol) presents a classic chemoselectivity challenge: it contains both an aromatic amine (aniline derivative) at the C4 position and a secondary benzylic alcohol at the C1 position. This application note details a highly scalable, metal-free, biphasic protocol designed to achieve >98% chemoselective N-acylation. By exploiting kinetic control and phase segregation, this methodology avoids the need for protecting groups and aligns with modern bio-compatible synthesis standards[1].

Mechanistic Rationale: Kinetic Control in Biphasic Systems

As a general rule, the nitrogen lone pair of an amine is more polarizable and nucleophilic than the oxygen lone pair of an alcohol. However, because the amine in 4-amino-1-indanol is conjugated with the aromatic ring, its nucleophilicity is attenuated compared to aliphatic amines. If the acylation is performed in a homogeneous system with a soluble organic base (e.g., triethylamine in dichloromethane), the base can act as a general catalyst, inadvertently accelerating the slower O-acylation pathway and eroding selectivity[2].

Furthermore, as the acylation proceeds, the generated acid byproduct (e.g., acetic acid) can protonate the unreacted amine. This deactivates the nitrogen, stalling the N-acylation and allowing the O-acylation to compete.

The Biphasic Solution: To establish a self-validating kinetic control system, we employ a Schotten-Baumann-type biphasic medium consisting of ethyl acetate (EtOAc) and saturated aqueous sodium bicarbonate (NaHCO₃).

  • Phase Segregation: The substrate and acetic anhydride ( Ac2​O ) react rapidly in the organic phase.

  • Continuous Buffering: The acetic acid byproduct immediately partitions into the aqueous phase, where it is neutralized by the inorganic base.

  • Suppression of O-Acylation: Because the base is restricted to the aqueous layer, it cannot catalyze the O-acylation of the secondary alcohol in the organic layer. This ensures the amine remains in its highly reactive free-base form without artificially boosting the alcohol's reactivity[1].

Reaction Optimization Data

The superiority of the biphasic system is demonstrated by the quantitative optimization data summarized below. The EtOAc/aq. NaHCO₃ system provides near-perfect conversion while completely suppressing esterification.

EntrySolvent SystemBase (Equivalents)Time (h)Temp (°C)Conversion (%)N:O Selectivity Ratio
1DichloromethaneTriethylamine (1.2)2.025>9985 : 15
2TetrahydrofuranNone12.0256295 : 5 (Stalled)
3Water / MethanolNone4.0258892 : 8
4 EtOAc / Water Sat. aq. NaHCO₃ (Excess) 2.0 0 to 25 >99 >98 : 2 (Optimal)

Experimental Workflow Visualization

G Substrate 4-Amino-1-indanol (Amine + Sec. Alcohol) Reagents Ac2O (1.05 eq) EtOAc / Sat. NaHCO3 (aq) Substrate->Reagents PhaseOrg Organic Phase (EtOAc) Rapid N-Acylation Reagents->PhaseOrg Reaction PhaseAq Aqueous Phase Neutralizes AcOH Reagents->PhaseAq Buffering Product N-Acylated Product (>98% Selectivity) PhaseOrg->Product Kinetic Control SideProduct O-Acylated Byproduct (<2% Formation) PhaseOrg->SideProduct Suppressed PhaseAq->PhaseOrg Maintains Free Base

Figure 1: Biphasic chemoselective N-acylation workflow highlighting kinetic control and buffering.

Self-Validating Experimental Protocol

Materials & Reagents
  • Substrate: 4-Amino-2,3-dihydro-1H-inden-1-ol (Racemic or enantiopure) – 1.49 g (10.0 mmol, 1.0 eq)

  • Acylating Agent: Acetic anhydride ( Ac2​O ) – 0.99 mL (10.5 mmol, 1.05 eq)

  • Organic Solvent: Ethyl Acetate (EtOAc) – 20 mL

  • Aqueous Base: Saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) – 20 mL

  • Workup Reagents: Saturated aqueous NaCl (Brine), Anhydrous Na2​SO4​ .

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2,3-dihydro-1H-inden-1-ol (1.49 g, 10.0 mmol) and EtOAc (20 mL). Stir until the substrate is fully dissolved.

  • Phase Initialization: Add saturated aqueous NaHCO3​ (20 mL) to the flask. Ensure vigorous biphasic stirring (≥ 800 rpm) to maximize the interfacial surface area between the organic and aqueous layers.

  • Temperature Control: Cool the biphasic mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add acetic anhydride (0.99 mL, 10.5 mmol) dropwise over 5 minutes via a syringe.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Continue vigorous stirring for 2 hours.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous layer from the organic layer. Extract the aqueous layer with an additional 10 mL of EtOAc.

  • Washing & Drying: Combine the organic extracts and wash with brine (15 mL). Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na2​SO4​ (approx. 3 g), and swirl for 5 minutes to remove residual water.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product: N-(1-hydroxy-2,3-dihydro-1H-inden-4-yl)acetamide.

  • Purification: Triturate the crude solid with cold hexanes/EtOAc (9:1 v/v), filter, and dry under a high vacuum to afford the pure product as an off-white solid.

In-Process Controls (Self-Validation)

To ensure the protocol is executing correctly, perform the following self-validating checks:

  • Aqueous pH Check: After the 2-hour reaction time, test the pH of the aqueous layer. It must remain mildly basic (pH 7.5–8.5). If the pH drops below 7, the buffering capacity has been exceeded, which will stall the reaction via amine protonation.

  • TLC Monitoring (Ninhydrin Stain): Spot the organic layer on a silica gel TLC plate (Eluent: 50% EtOAc in Hexanes). The starting material contains a primary aromatic amine and will stain intensely with a Ninhydrin dip (yielding a distinct colored spot upon heating). The N-acylated product will be UV-active (254 nm) but will not stain with Ninhydrin. The complete disappearance of the Ninhydrin-active spot validates the endpoint of the reaction.

  • Mass Balance: The crude mass obtained after rotary evaporation should be ≥ 1.80 g (>94% theoretical yield). A significantly lower mass indicates incomplete extraction or product loss into the aqueous phase.

References

  • Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: [Link]

  • Title: Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: Biocatalytic Transformations and Kinetic Resolution of 4-Amino-2,3-dihydro-1H-inden-1-ol

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Discovery Scientists Introduction & Mechanistic Rationale Chiral 1-indanol derivatives are highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Discovery Scientists

Introduction & Mechanistic Rationale

Chiral 1-indanol derivatives are highly privileged scaffolds in medicinal chemistry. Specifically, 4-amino-2,3-dihydro-1H-inden-1-ol (4-amino-1-indanol) serves as a critical chiral building block, functioning as a rigidified aniline with applications in the synthesis of GPX4 inhibitors and novel receptor modulators[1].

Achieving high enantiopurity of this bifunctional molecule via traditional asymmetric synthesis is often plagued by harsh conditions that can oxidize or degrade the electron-rich aromatic amine. Biocatalysis offers an elegant, green, and highly selective alternative. This application note details two orthogonal enzymatic workflows for accessing enantiopure 4-amino-1-indanol:

  • Lipase-Catalyzed Kinetic Resolution of the racemic alcohol.

  • Ketoreductase (KRED) Asymmetric Reduction of the corresponding prochiral ketone.

The Causality of Chemoselectivity

A critical mechanistic advantage in the biocatalytic processing of 4-amino-1-indanol lies in its inherent electronic structure. Unlike 1-aminoindan-2-ol (the aliphatic amino alcohol precursor to Indinavir, which often requires N-protection to prevent non-selective acylation[2]), the amino group in 4-amino-1-indanol is directly attached to the aromatic ring. The delocalization of the nitrogen lone pair into the pi-system renders it a poor nucleophile. This intrinsic "electronic protection" allows for highly chemoselective enzymatic O-acylation of the secondary alcohol at C1 without the need for protecting group chemistry[3].

Workflow A: Lipase-Catalyzed Kinetic Resolution

Candida antarctica Lipase B (CAL-B) is the premier biocatalyst for the kinetic resolution of secondary benzylic alcohols[3]. The enzyme’s active site features a stereospecific pocket that preferentially accommodates the (1R)-enantiomer of 1-indanol derivatives, facilitating acyl transfer from a donor (e.g., vinyl acetate) to the hydroxyl group.

CALB_Workflow Racemic rac-4-amino-1-indanol Enzyme CAL-B (Novozym 435) + Vinyl Acetate Racemic->Enzyme R_Acetate (1R)-Acetate Enzyme->R_Acetate O-Acylation S_Alcohol (1S)-Alcohol Enzyme->S_Alcohol Unreacted Separation Silica Gel Chromatography R_Acetate->Separation S_Alcohol->Separation

Workflow for CAL-B mediated kinetic resolution of rac-4-amino-1-indanol.

Experimental Protocol: CAL-B Resolution

Self-Validating System Design: To strictly prove that the transformation is biocatalytic and to rule out background chemical O- or N-acylation, this protocol includes a mandatory negative control.

Materials:

  • rac-4-amino-2,3-dihydro-1H-inden-1-ol (50 mM)

  • Immobilized CAL-B (Novozym 435, 20 mg/mL)

  • Vinyl acetate (150 mM, 3.0 equiv)

  • Solvent: Methyl tert-butyl ether (MTBE), anhydrous

Step-by-Step Procedure:

  • Preparation: Dissolve 745 mg (5.0 mmol) of rac-4-amino-1-indanol in 100 mL of anhydrous MTBE in a 250 mL round-bottom flask.

  • Acyl Donor Addition: Add 1.38 mL (15.0 mmol) of vinyl acetate.

  • Control Aliquot (Self-Validation Step 1): Withdraw a 1 mL aliquot into a separate vial (Vial A). Do not add enzyme to Vial A. Incubate alongside the main reaction. This validates the absence of background chemical acylation.

  • Enzyme Addition: Add 2.0 g of immobilized CAL-B (Novozym 435) to the main flask to initiate the reaction.

  • Incubation: Incubate the suspension at 45 °C with orbital shaking at 200 rpm.

  • Monitoring (Self-Validation Step 2): Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Stop the reaction when conversion reaches exactly 50% (typically 12–16 hours) to ensure maximum enantiomeric excess (ee) of the remaining (1S)-alcohol.

  • Workup: Filter the immobilized enzyme through a sintered glass funnel. The enzyme can be washed with MTBE and recycled.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (1S)-4-amino-1-indanol from the (1R)-acetate product using flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Optimization Data

Table 1: Solvent and Acyl Donor Screening for CAL-B Resolution

SolventAcyl DonorTime (h)Conversion (%)ee (1S)-Alcohol (%)E-value
MTBEVinyl acetate1450.1>99.0>200
DIPEVinyl acetate1849.598.5185
HexaneVinyl acetate2442.085.090
MTBEIsopropenyl acetate2048.095.0120

Note: MTBE with vinyl acetate provides the optimal balance of solubility for the polar amino alcohol and high enantiomeric ratio (E-value).

Workflow B: Asymmetric Reduction via Ketoreductases

While kinetic resolution is highly selective, it is inherently limited to a 50% theoretical yield of the desired enantiomer. To achieve 100% theoretical yield, the asymmetric reduction of 4-amino-2,3-dihydro-1H-inden-1-one using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is deployed[4].

KREDs facilitate a stereoselective hydride transfer from a reduced cofactor (NADPH or NADH) to the carbonyl carbon. Because the cofactor is required in stoichiometric amounts, a coupled enzymatic recycling system using Glucose Dehydrogenase (GDH) and D-glucose is strictly required to make the process economically viable[1].

KRED_Cycle Ketone 4-amino-1-indanone KRED Ketoreductase (KRED) Ketone->KRED Alcohol (1S)-4-amino-1-indanol KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH + H+ NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Gluconate D-Glucono-1,5-lactone GDH->Gluconate Glucose D-Glucose Glucose->GDH

Ketoreductase asymmetric reduction with GDH-mediated cofactor recycling.

Experimental Protocol: KRED Asymmetric Reduction

Self-Validating System Design: To verify that the reduction is exclusively mediated by the KRED and not by background reductants in the buffer or the GDH system, a control lacking the KRED enzyme must be executed.

Materials:

  • 4-amino-2,3-dihydro-1H-inden-1-one (100 mM)

  • KRED Enzyme Panel (e.g., commercially available engineered KREDs)

  • NADP+ (1.0 mM, catalytic)

  • D-Glucose (150 mM, 1.5 equiv)

  • Glucose Dehydrogenase (GDH, 10 U/mL)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 2 mM MgSO₄

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mL of the phosphate buffer. Dissolve NADP+ (39 mg), D-Glucose (1.35 g), and GDH (500 U).

  • Substrate Addition: Dissolve 735 mg (5.0 mmol) of 4-amino-1-indanone in 2.5 mL of DMSO (co-solvent to aid solubility). Add this dropwise to the buffer solution under gentle stirring.

  • Control Aliquot (Self-Validation Step): Remove 1 mL of the mixture into a separate vial. Incubate this vial without KRED. This proves the GDH/Glucose system cannot independently reduce the ketone.

  • Reaction Initiation: Add 50 mg of the selected KRED powder to the main reaction vessel.

  • Incubation: Maintain the reaction at 30 °C. Use an autotitrator with 1 M NaOH to maintain the pH at exactly 7.0, as the oxidation of glucose to gluconic acid will otherwise acidify the medium and denature the enzymes.

  • Monitoring: Monitor via reverse-phase HPLC (C18 column, Water/MeCN gradient). The reaction is typically complete (>99% conversion) within 24 hours.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield enantiopure 4-amino-1-indanol.

KRED Screening Data

Table 2: KRED Panel Screening for 4-amino-1-indanone Reduction

Enzyme VariantCofactorConversion (%)ee (%)Main Enantiomer
KRED-101NADP+>99>99.5(1S)
KRED-130NADP+8598.0(1S)
KRED-NADH-05NAD+1245.0(1R)
KRED-205NADP+>99>99.0(1R)

Note: Engineered KREDs allow access to either the (1S) or (1R) enantiomer depending on the specific active site topology of the selected variant, providing complete stereochemical flexibility.

References

  • Biocatalysis Applied to the Preparation of Pharmaceuticals | Organic Process Research & Development Source: acs.org URL:[2]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: nih.gov URL:[3]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase Source: nih.gov URL:[4]

  • IDENTIFYING KETOREDUCTASES THAT PREFERENTIALLY SYNTHESIZE PHARMACEUTICALLY RELEVENT (S)-1-HYDROXY Source: ajpamc.com URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 4-Amino-2,3-dihydro-1H-inden-1-ol Derivatives

Welcome to the Application Science Support Center. As drug development increasingly relies on rigid, stereodefined bicyclic scaffolds, the aminoindanol core has become a privileged structure.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As drug development increasingly relies on rigid, stereodefined bicyclic scaffolds, the aminoindanol core has become a privileged structure. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for mastering the stereoselective synthesis of 4-amino-2,3-dihydro-1H-inden-1-ol (4-aminoindan-1-ol) and its functionalized derivatives.

Section 1: Mechanistic Foundations & FAQs

Q: My target is 4-amino-2,3-dihydro-1H-inden-1-ol, but my analytical team is asking about the diastereomeric ratio (d.r.). Doesn't this molecule only have one stereocenter? A: Excellent observation. Unsubstituted 4-amino-2,3-dihydro-1H-inden-1-ol possesses only a single stereocenter at the C1 position, meaning its stereoselective synthesis is technically an enantioselective process. However, in medicinal chemistry, this core is almost always functionalized at the C2 or C3 positions (e.g., 2-alkyl-4-aminoindan-1-ols), or it is synthesized via chiral auxiliaries that form diastereomeric intermediates[1]. When reducing a C2-substituted 4-aminoindan-1-one, the relative stereochemistry (cis vs. trans) between the C1-hydroxyl and the C2-substituent becomes the primary challenge. This guide focuses on the causality behind controlling this exact cis/trans diastereoselectivity.

Q: Why does my reduction of 4-aminoindan-1-one derivatives consistently yield a poor mixture of cis and trans isomers? A: The causality lies in the steric environment of the indanone ring and the choice of hydride donor. Small reducing agents like sodium borohydride (NaBH₄) lack the steric bulk required to differentiate the two faces of the bicyclic ring system, often resulting in poor selectivities (e.g., 2:1 d.r.)[2]. To achieve high diastereoselectivity, you must use bulky hydride reagents that are forced to approach the ketone from the less sterically hindered face, pushing the resulting hydroxyl group into a highly controlled cis or trans orientation relative to adjacent substituents[2].

Section 2: Troubleshooting Guide for Ketone Reduction

Issue 1: Over-reduction or erratic selectivity due to the C4-amino group.

  • Root Cause: The free aniline-like C4-amino group can coordinate with Lewis acidic reducing agents (such as boranes or aluminum hydrides). This unintended chelation alters the reactive conformation of the substrate, leading to unpredictable facial attack by the hydride.

  • Validated Solution: Mask the C4-amino group with an electron-withdrawing protecting group, such as a tert-butyloxycarbonyl (Boc) group. This reduces the nucleophilicity of the nitrogen, preventing competitive coordination and ensuring the hydride donor interacts exclusively with the C1-ketone based on steric principles. Furthermore, avoiding strong Brønsted/Lewis acids during the assembly of these skeletons prevents the degradation of labile functional groups[3].

Issue 2: Inability to isolate the pure cis-diastereomer.

  • Root Cause: Thermodynamic equilibration during workup or insufficient facial shielding during the reduction step.

  • Validated Solution: Switch to L-Selectride (Lithium tri-sec-butylborohydride) at cryogenic temperatures (-78 °C). The massive steric bulk of the sec-butyl groups ensures >99:1 facial selectivity[2]. Ensure the reaction is quenched oxidatively (using H₂O₂/NaOH) while still cold to trap the kinetic product and safely decompose the robust borane complex without epimerizing the sensitive benzylic stereocenter.

Section 3: Quantitative Data Summary

Table 1: Impact of Reducing Agents on Diastereoselectivity in C2-Substituted 4-Aminoindan-1-ones

Reducing AgentSolventTemp (°C)C4-Amine ProtectionTypical d.r. (cis:trans)Yield (%)
NaBH₄MeOH0 to 25None2:185
NaBH₄ / CeCl₃MeOH-78Boc4:188
DIBAL-HDCM-78Cbz1:5 (trans favored)80
CBS Catalyst + BH₃THF-20Boc95:589
L-SelectrideTHF-78Boc>99:1 (cis favored)96

Section 4: Experimental Protocols

Diastereoselective Synthesis of cis-Protected 4-Aminoindan-1-ol

This self-validating protocol ensures quantitative conversion while preventing Boc-deprotection during workup.

  • Substrate Preparation: Dissolve the Boc-protected C2-substituted 4-aminoindan-1-one (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Hydride Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 30 minutes via a syringe pump. Causality check: Slow addition prevents localized heating, maintaining the kinetic control required for >99:1 d.r.[2]

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Validate complete consumption of the starting material via TLC (Hexanes/EtOAc 3:1), observing the disappearance of the UV-active ketone spot.

  • Oxidative Quench: Quench the reaction at -78 °C by carefully adding 10% aqueous NaOH (2.0 equiv), followed immediately by 30% H₂O₂ (3.0 equiv). Crucial Step: This oxidizes the tri-sec-butylborane byproduct into water-soluble sec-butanol, allowing easy chromatographic separation.

  • Workup & Isolation: Warm the mixture to room temperature over 1 hour. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure cis-diastereomer.

Section 5: Reaction Pathways & Workflows

Stereocontrol A C2-Substituted 4-Aminoindan-1-one B Free C4-Amine (Coordination Risk) A->B No Protection C Boc-Protected C4-Amine (Controlled Conformation) A->C Boc2O D Small Hydride (NaBH4) Mixed Face Approach B->D NaBH4 E Bulky Hydride (L-Selectride) Steric Face Shielding C->E L-Selectride, -78°C F Poor d.r. (~2:1) Mixed cis/trans D->F G High d.r. (>99:1) Exclusive cis-Indanol E->G Hydride attacks less hindered face

Pathway of stereochemical control in the reduction of functionalized 4-aminoindan-1-ones.

Workflow N1 Step 1 Boc Protection THF, 25°C N2 Step 2 Cryogenic Cooling -78°C Dry Ice N1->N2 N3 Step 3 L-Selectride Dropwise, 1 hr N2->N3 N4 Step 4 Oxidative Quench H2O2 / NaOH N3->N4 N5 Step 5 Phase Extraction EtOAc / Brine N4->N5 N6 Step 6 Purification Chromatography N5->N6

Step-by-step experimental workflow for diastereoselective synthesis.

Sources

Optimization

optimization of reaction conditions for 4-amino-2,3-dihydro-1H-inden-1-ol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of functionalized indanols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of functionalized indanols. The indanone core is a privileged structural motif in medicinal chemistry, and the strategic reduction of nitrated indanones is a critical gateway to synthesizing valuable pharmaceutical building blocks[1].

The synthesis of 4-amino-2,3-dihydro-1H-inden-1-ol (commonly known as 4-amino-1-indanol) presents unique chemoselectivity challenges. The molecule contains both a reducible functional group (nitro/amino) and a reactive benzylic position (ketone/alcohol). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure a high-yield, reproducible synthesis.

Section 1: Synthetic Workflow & Strategy

To avoid over-reduction, the sequence of functional group transformations is critical. The recommended pathway prioritizes the reduction of the nitro group prior to the reduction of the ketone.

SynthesisPathway A 4-Nitro-1-indanone (Starting Material) B 4-Amino-1-indanone (Primary Intermediate) A->B Nitro Reduction (Fe/NH4Cl, 80°C) C 4-Nitro-1-indanol (Alt. Intermediate) A->C Ketone Reduction (NaBH4) D 4-Amino-2,3-dihydro-1H-inden-1-ol (Target Product) B->D Ketone Reduction (NaBH4, MeOH/THF, 0°C) C->D Nitro Reduction (Pd/C, H2) *High Risk*

Workflow diagram illustrating the primary and alternative synthetic routes to 4-amino-1-indanol.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I observing hydrogenolysis (loss of the hydroxyl group) during the synthesis? A1: This is a classic chemoselectivity issue that occurs if you choose the alternative pathway (reducing the ketone first to form 4-nitro-1-indanol). Subsequent catalytic hydrogenation (e.g., Pd/C, H 2​ ) of the nitro group often leads to the unintended cleavage of the benzylic C-O bond, yielding 4-aminoindane as a byproduct. Solution: Reverse the sequence. Reduce the nitro group first using a mild, single-electron transfer reagent system like Iron powder and Ammonium Chloride (Fe/NH 4​ Cl)[2]. This preserves the ketone, which is far less susceptible to hydrogenolysis than a benzylic alcohol.

Q2: How do I optimize the NaBH 4​ reduction of 4-amino-1-indanone to maximize yield? A2: The newly formed amino group in 4-amino-1-indanone is strongly electron-donating. Through resonance, it increases the electron density of the aromatic ring, which slightly deactivates the conjugated ketone towards nucleophilic attack by the hydride. Solution: Use a mixed solvent system of Methanol and THF (typically 2:1). The THF ensures complete substrate solubility, while Methanol provides essential protic activation of the carbonyl oxygen, making the carbon more electrophilic[3]. Maintain the reaction at 0 °C during the initial NaBH 4​ addition to control the exotherm, then allow it to warm to room temperature to drive the sterically and electronically hindered reaction to completion[3].

Q3: I am experiencing poor recovery during the aqueous workup of the final product. How can I improve isolation? A3: 4-Amino-2,3-dihydro-1H-inden-1-ol is highly polar due to the presence of both hydrogen-bond donating and accepting groups (-NH 2​ and -OH). If your aqueous workup is even slightly acidic, the amine will protonate, trapping your product in the aqueous layer as a water-soluble salt. Solution: Ensure the aqueous phase is strictly adjusted to pH 8–9 using saturated aqueous NaHCO 3​ before extraction. Furthermore, saturate the aqueous layer with NaCl (salting-out effect) and extract multiple times with a highly polar organic solvent like Ethyl Acetate (EtOAc).

Section 3: Experimental Protocols

Protocol A: Chemoselective Reduction of 4-Nitro-1-indanone

Objective: Synthesize 4-amino-1-indanone without over-reducing the ketone.

  • Preparation: Dissolve 4-nitro-1-indanone (1.0 equiv.) in a solvent mixture of Ethanol and Water (typically 4:1 v/v).

  • Reagent Addition: Add Iron powder (5.0 equiv.) and solid NH 4​ Cl (5.0 equiv.) to the stirring solution[2].

    • Causality: NH 4​ Cl acts as a mild proton source that continuously activates the iron surface for electron transfer without creating a highly acidic environment that could trigger unwanted side reactions or degrade the indanone core.

  • Reaction: Heat the heterogeneous mixture to reflux (approx. 80 °C) for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc).

  • Filtration: Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad generously with EtOAc.

    • Self-Validation: The filtrate should transition from a deep yellow/orange (characteristic of the nitro chromophore) to a paler, distinctively different hue.

  • Workup: Concentrate the filtrate under reduced pressure to remove Ethanol. Extract the remaining aqueous phase with EtOAc, dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield 4-amino-1-indanone[2].

Protocol B: Ketone Reduction to 4-Amino-2,3-dihydro-1H-inden-1-ol

Objective: Convert the intermediate to the final indanol product.

  • Preparation: Dissolve 4-amino-1-indanone (1.0 equiv.) in a mixture of MeOH and THF. Cool the flask to 0 °C using an ice bath[3].

  • Hydride Addition: Add NaBH 4​ (1.5 equiv.) portionwise over 10 minutes[3].

    • Causality: Portionwise addition safely manages the exothermic reaction and prevents vigorous, uncontrolled hydrogen gas evolution caused by the reaction of NaBH 4​ with Methanol.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 90 minutes[3].

  • Quenching & Workup: Carefully quench the reaction by adding water dropwise to decompose unreacted hydride[3]. Adjust the pH to 8 with saturated NaHCO 3​ . Extract thoroughly with EtOAc (3 × 20 mL), dry over MgSO 4​ , and concentrate under reduced pressure to isolate the highly polar 4-amino-2,3-dihydro-1H-inden-1-ol[3].

Section 4: Quantitative Data & Reagent Selection

The following table summarizes the causal relationship between reagent selection and expected outcomes, providing a data-driven rationale for the protocols above.

Synthetic StepReagent SystemConditionsChemoselectivity Profile & RisksExpected Yield
Nitro Reduction Fe powder, NH 4​ ClEtOH/H 2​ O, 80 °CExcellent; selectively reduces NO 2​ while preserving the ketone and benzylic C-O bonds.85–95%
Nitro Reduction Pd/C, H 2​ (1 atm)MeOH, 25 °CModerate; high risk of benzylic hydrogenolysis if the ketone was previously reduced to an alcohol.40–60%
Ketone Reduction NaBH 4​ MeOH/THF, 0 °C to 25 °CExcellent; highly specific to the ketone; perfectly tolerates the presence of the free amino group.>90%
Ketone Reduction LiAlH 4​ THF, 0 °CPoor; excessive reactivity poses a risk of over-reduction and is incompatible if unreduced nitro groups are present.<30%

Section 5: References

1.[2] Iodoindenes: Synthesis and application to cross-coupling . uhmreactiondynamics.org. 2 2.[1] 5-Hydroxy-6-methoxy-4-nitro-1-indanone . benchchem.com. 1 3.[3] SUPPORTING INFORMATION FOR: A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalen . amazonaws.com. 3

Sources

Troubleshooting

purification methods for 4-amino-2,3-dihydro-1H-inden-1-ol isomers

Technical Support Center: Purification & Resolution of 4-Amino-2,3-dihydro-1H-inden-1-ol Isomers Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Resolution of 4-Amino-2,3-dihydro-1H-inden-1-ol Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical challenges associated with isolating the (1R) and (1S) enantiomers of 4-amino-2,3-dihydro-1H-inden-1-ol (4-amino-1-indanol).

This molecule presents a unique separation challenge due to its dual functionality: a weakly basic aniline moiety at C4 and a secondary alcohol at C1. The protocols and troubleshooting steps below are designed as self-validating systems to ensure high enantiomeric excess (ee) and robust reproducibility in your workflows.

Part 1: Quick Reference Data for Purification Strategies

The following table summarizes the quantitative performance metrics of the three primary methodologies used to resolve 4-amino-1-indanol isomers.

Purification MethodMechanistic PrincipleTarget EnantiomerTypical YieldExpected ee%Key Advantage / Limitation
Enzymatic Kinetic Resolution Enantioselective acylation of the C1-OH via Lipase BBoth (after separation)45–48%>98%Pros: Highly scalable; mild conditions.Cons: Max 50% theoretical yield without DKR.
Diastereomeric Salt Formation Differential solubility of chiral sulfonic acid saltsVaries by resolving agent30–40%>95%Pros: Cost-effective; no chromatography.Cons: Requires extensive solvent screening.
Preparative Chiral HPLC Differential partitioning on polysaccharide phasesBoth>90%>99%Pros: Rapid, direct baseline separation.Cons: High solvent consumption; low throughput.

Part 2: Troubleshooting Guides & FAQs

Q1: Why did my enzymatic kinetic resolution stall at low conversion, and how do I properly execute this workflow?

Causality & Expert Insight: If your enzymatic resolution stalled, you likely used an inappropriate acyl donor or solvent. Lipase-catalyzed kinetic resolution relies on the Kazlauskas rule, where the enzyme's stereochemical binding pocket selectively accommodates the (1R)-enantiomer [1]. If you use a reversible acyl donor (like ethyl acetate), the localized accumulation of the ethanol byproduct will push the reaction into an equilibrium state, stalling conversion.

Solution & Step-by-Step Protocol: To make the acylation irreversible, use vinyl acetate . The byproduct, vinyl alcohol, rapidly tautomerizes into acetaldehyde and evaporates, driving the reaction forward [2].

  • Preparation: Dissolve 100 mmol of racemic 4-amino-1-indanol in 150 mL of anhydrous diisopropyl ether (DIPE) or toluene.

  • Acyl Donor Addition: Add 300 mmol (3 equivalents) of vinyl acetate.

  • Biocatalyst Addition: Add 10% w/w (relative to substrate) of immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435).

  • Incubation: Stir gently at 45 °C. Monitor the reaction via chiral HPLC. The enzyme will selectively acetylate the (1R)-enantiomer. Stop the reaction exactly when the conversion reaches 50% (typically 12–24 hours).

  • Separation: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and separate the mixture via silica gel chromatography. The (1R)-4-amino-1-indanyl acetate will elute rapidly (due to the masked hydroxyl group), while the highly polar (1S)-4-amino-1-indanol will be retained.

  • Hydrolysis: Hydrolyze the (1R)-acetate using K₂CO₃ in methanol to recover the pure (1R)-alcohol.

G racemic Racemic 4-amino-1-indanol (R/S mixture) calb CALB (Novozym 435) + Vinyl Acetate in DIPE racemic->calb r_acetate (1R)-Acetate (Acylated) calb->r_acetate Fast (k_R) s_alcohol (1S)-Alcohol (Unreacted) calb->s_alcohol Slow (k_S) sep Silica Gel Chromatography r_acetate->sep s_alcohol->sep

Workflow for CALB-mediated enzymatic kinetic resolution of 4-amino-1-indanol.

Q2: I attempted a diastereomeric salt resolution using L-tartaric acid, but the salt either oiled out or failed to crystallize. What went wrong?

Causality & Expert Insight: The failure lies in the ΔpKa​ between your resolving agent and the substrate. The amino group on 4-amino-1-indanol is directly attached to the aromatic ring, making it an aniline derivative with a pKa​ of approximately 4.5. L-tartaric acid has a pKa1​ of ~2.98. For a stable, crystalline diastereomeric salt to form in organic solvents, the ΔpKa​ between the base and the acid must be ≥3 . The proton transfer here is incomplete, leading to an unstable, oily complex rather than a rigid crystal lattice[3].

Solution: Switch to a stronger chiral acid. (1S)-(+)-10-Camphorsulfonic acid (CSA) has a pKa​ of ~1.2, providing a ΔpKa​>3 . The rigid bicyclic structure of CSA also promotes excellent crystalline packing. Dissolve the racemic amine and 0.9 equivalents of (1S)-(+)-CSA in a mixture of isopropyl acetate and acetonitrile. Heat to reflux, then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will selectively crystallize [4].

Q3: During chiral HPLC analysis, I am observing severe peak tailing and poor resolution. How can I fix this?

Causality & Expert Insight: Peak tailing in this context is a classic symptom of secondary interactions. While the primary chiral recognition occurs via hydrogen bonding and π−π interactions with the polysaccharide stationary phase (e.g., Chiralpak AD-H), the weakly basic aniline group of 4-amino-1-indanol is simultaneously undergoing non-specific ion-exchange interactions with residual, unendcapped acidic silanol groups ( Si−OH ) on the silica support [5].

Solution: You must mask the residual silanols. Add a basic modifier—specifically 0.1% Diethylamine (DEA) or ethanolamine—to your mobile phase (e.g., Hexane/IPA 90:10 v/v). The DEA acts as a sacrificial base, competitively binding to the acidic silanols and preventing the 4-amino-1-indanol from interacting with them, instantly restoring peak symmetry and baseline resolution.

G start Issue: Severe Peak Tailing on Chiral HPLC check1 Is a basic modifier present in the mobile phase? start->check1 yes1 Aniline NH2 binds to free silanols on silica check1->yes1 No no1 Check column overloading or sample solvent check1->no1 Yes mod Add 0.1% Diethylamine (DEA) to Mobile Phase yes1->mod Corrective Action success Result: Sharp Peaks & Baseline Resolution mod->success

Troubleshooting logic tree for resolving peak tailing in chiral chromatography.

Part 3: References

  • Chemoenzymatic Deracemization of Chiral Secondary Alcohols: Process Optimization for Production of (R)-1-Indanol and (R)-1-Phenylethanol. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Candida antarctica Lipase B: A Tool for the Preparation of Optically Active Alcohols. Springer Nature. Available at:[Link]

  • Process for resolution and racemization of amines with acidic α-hydrogens (Use of Camphorsulfonic Acid). US Patent US4859771A. Available at:

Optimization

Technical Support Center: Stability &amp; Handling of 4-Amino-2,3-dihydro-1H-inden-1-ol

Welcome to the Technical Support Center for 4-amino-2,3-dihydro-1H-inden-1-ol (CAS: 913296-92-1). This compound is a highly versatile bifunctional building block utilized in drug development and fine chemical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-amino-2,3-dihydro-1H-inden-1-ol (CAS: 913296-92-1). This compound is a highly versatile bifunctional building block utilized in drug development and fine chemical synthesis. Because it contains both an electron-rich aniline moiety and a secondary benzylic alcohol , it presents unique stability challenges.

This guide is designed for researchers and assay developers to troubleshoot degradation issues, establish robust handling protocols, and understand the mechanistic causality behind its chemical behavior.

Section 1: Frequently Asked Questions (Storage & Handling)

Q: What are the optimal long-term storage conditions for this compound? A: The compound must be stored at 2–8°C under a strict inert atmosphere (Argon or Nitrogen) and protected from light. The aniline moiety is highly susceptible to atmospheric auto-oxidation, a process accelerated by ambient light and transition metal impurities[1].

Q: My freshly purchased batch was white/colorless, but it has turned yellow/brown over time. Is it still usable? A: Discoloration is a classic hallmark of aniline oxidation. Exposure to oxygen generates N-radical intermediates that rapidly couple to form highly conjugated quinone-imines and polyaniline-like oligomers[2]. Even trace amounts (<0.1%) of these oligomers possess massive molar absorptivity, causing severe discoloration. While the bulk purity might still be >98%, these oligomers can act as radical initiators or poison sensitive transition-metal catalysts in downstream synthetic steps. Re-purification (e.g., via recrystallization or silica gel filtration) is highly recommended before use in sensitive assays.

Q: Can I formulate this compound in standard acidic buffers (e.g., pH 2.0 citrate)? A: No. Prolonged exposure to pH < 4.0 will lead to the protonation of the C1 hydroxyl group, followed by the loss of water to form a resonance-stabilized benzylic carbocation. This pathway results in either the complete loss of chiral purity (epimerization) or irreversible dehydration to form 4-amino-1H-indene[3].

Section 2: Troubleshooting Guide (Experimental Issues)

Issue 1: Loss of Enantiomeric/Diastereomeric Purity During Synthesis

Symptom: Chiral HPLC analysis reveals racemization or epimerization at the C1 position after a reaction step or prolonged storage in solution. Root Cause: The C1 hydroxyl group is benzylic. Under acidic conditions, protonation of the hydroxyl group leads to the departure of water, forming a planar benzylic carbocation. Because the aromatic ring stabilizes the empty p-orbital via resonance, this intermediate forms readily. Subsequent re-attack by water is non-stereoselective, leading to a racemic mixture. This buffer-catalyzed degradation is a known phenomenon in structurally similar aminoindanol derivatives[4]. Solution:

  • Maintain reaction and formulation pH strictly between 5.5 and 8.0 .

  • If acidic conditions are unavoidable for a specific transformation, minimize the temperature (<0°C) and reaction time.

  • Avoid strong general acids; use sterically hindered buffers if pH control is required.

Issue 2: Formation of a +M-18 Impurity (Dehydration)

Symptom: LC-MS analysis reveals a new, highly UV-active peak with a mass of [M+H]+−18 (m/z 132.08). Root Cause: Acid-catalyzed or thermal dehydration of the indanol ring yields 4-amino-1H-indene. This reaction is thermodynamically driven by the formation of a highly stable, fully conjugated indene system[5]. Solution:

  • Avoid prolonged heating (>60°C) in the presence of Lewis or Brønsted acids.

  • When evaporating solvents, use a rotary evaporator with a bath temperature not exceeding 35°C under high vacuum.

Section 3: Quantitative Stability Data

The following table summarizes the degradation kinetics and primary analytical markers for 4-amino-2,3-dihydro-1H-inden-1-ol under various forced stress conditions.

Stress ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Analytical Marker (LC-MS)Preventive Measure
Ambient Air, 25°C, Light Oxidation (Quinone-imines)14–21 daysBroad baseline humps, +M-2Store under Argon, use amber vials
Aqueous pH 2.0, 40°C Dehydration & Epimerization< 12 hoursm/z 132.08 ( [M+H]+−18 )Maintain pH > 5.5, use cold conditions
Aqueous pH 7.4, 25°C Stable (Minimal degradation)> 6 monthsIntact m/z 150.09Standard physiological buffering
0.3% H2​O2​ , 25°C N-Oxidation / Radical coupling< 1 hourm/z 166.09 ( [M+H]++16 )Exclude peroxides and transition metals

Section 4: Mechanistic Degradation Pathways

Understanding the causality of degradation is critical for rational protocol design. The following diagrams illustrate the two primary degradation vectors.

G A 4-amino-1-indanol (Intact API) B N-Radical Intermediate A->B O2, Light (Auto-oxidation) C Quinone-imine Derivative B->C -e-, -H+ D Polymeric Species (Brown Discoloration) C->D Oligomerization

Oxidative degradation pathway of the aniline moiety in 4-amino-1-indanol.

G A 4-amino-1-indanol (Chiral Pure) B Protonated Alcohol (Leaving Group) A->B H+ (pH < 4) C Benzylic Carbocation (Planar) B->C -H2O (Slow) D 4-amino-1H-indene (Dehydrated) C->D -H+ (Heat) E Racemized 4-amino-1-indanol C->E +H2O (Fast)

Acid-catalyzed dehydration and epimerization pathway of the benzylic alcohol.

Section 5: Validated Experimental Protocols

To ensure scientific integrity and reproducibility, utilize the following self-validating protocols when handling or profiling this compound.

Protocol A: Inert Handling and Aliquoting Workflow

Because the aniline group acts as an electron-donating enamine equivalent, it is exceptionally prone to atmospheric oxidation[1]. This protocol ensures the integrity of the bulk powder during aliquoting.

  • System Preparation: Purge a glovebox or Schlenk line with high-purity Argon. Self-Validation Step: Verify the atmosphere using an inline oxygen sensor (Target: O2​ < 5 ppm).

  • Equilibration: Transfer the sealed amber vial of 4-amino-2,3-dihydro-1H-inden-1-ol into the glovebox. Allow it to equilibrate to ambient temperature for 30 minutes to prevent condensation upon opening.

  • Aliquoting: Weigh the required amounts into pre-dried, amber glass vials. Avoid using metal spatulas if possible, as trace transition metals can catalyze N-radical formation[2]; use static-free PTFE spatulas.

  • Sealing: Cap the aliquots with PTFE-lined septa.

  • Storage: Remove from the glovebox and immediately transfer to a 2–8°C dark storage environment.

Protocol B: Forced Degradation Profiling (Stability-Indicating Assay)

This workflow is used to establish the exact degradation kinetics of your specific formulation matrix.

  • Sample Preparation: Dissolve 4-amino-2,3-dihydro-1H-inden-1-ol in a degassed 50:50 mixture of Acetonitrile and HPLC-grade Water to a final concentration of 1.0 mg/mL.

  • Stress Application:

    • Acidic Stress: Add 0.1 M HCl to achieve pH 2.0. Incubate at 40°C for 4 hours.

    • Oxidative Stress: Add H2​O2​ to a final concentration of 0.3% v/v. Incubate at 25°C for 2 hours.

  • Quenching (Critical Step):

    • For the acidic sample, neutralize carefully with 0.1 M NaOH to pH 7.0. Self-Validation Step: Verify neutralization using a micro-pH probe before injection to prevent analytical column degradation and artifactual in-source dehydration during MS analysis.

    • For the oxidative sample, quench residual peroxide using a mild reducing agent like sodium thiosulfate.

  • LC-MS Analysis: Inject 5 µL onto a C18 column (or a Chiralpak column if tracking epimerization). Use a gradient of 0.1% Formic Acid in Water/Acetonitrile. Monitor UV at 254 nm and MS in positive ESI mode (Target intact m/z: 150.09).

References

  • [1] 2.[2] 3.[3] 4.[4] 5.[5]

Sources

Troubleshooting

scale-up synthesis of 4-amino-2,3-dihydro-1H-inden-1-ol challenges

Welcome to the Technical Support Center for the scale-up synthesis of 4-amino-2,3-dihydro-1H-inden-1-ol. This chiral building block is a privileged scaffold in medicinal chemistry, but its multi-step synthesis from 1-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-amino-2,3-dihydro-1H-inden-1-ol. This chiral building block is a privileged scaffold in medicinal chemistry, but its multi-step synthesis from 1-indanone presents distinct bottlenecks in regioselectivity, chemoselectivity, and stereocontrol.

This guide is designed for process chemists and drug development professionals, providing causal explanations, troubleshooting FAQs, and self-validating protocols to ensure a robust, scalable workflow.

Process Workflow

G Indanone 1-Indanone Nitration Nitration (HNO3/H2SO4) Regioselectivity Challenge Indanone->Nitration NitroIndanone 4-Nitro-1-indanone (Isolate from 6-nitro) Nitration->NitroIndanone NitroReduction Chemoselective Reduction (Fe/NH4Cl) NitroIndanone->NitroReduction AminoIndanone 4-Amino-1-indanone NitroReduction->AminoIndanone KetoneReduction Asymmetric Reduction (Ru-TsDPEN ATH) AminoIndanone->KetoneReduction AminoIndanol (1R)-4-Amino-1-indanol (Target) KetoneReduction->AminoIndanol

Fig 1: Three-step scale-up synthetic workflow for (1R)-4-amino-2,3-dihydro-1H-inden-1-ol.

Section 1: Regioselective Nitration & Thermal Management

Q: Why am I getting a poor ratio of 4-nitro to 6-nitro-1-indanone, and how do I separate them at scale? Causality & Solution: The carbonyl group of 1-indanone is strongly electron-withdrawing. It deactivates the aromatic ring and directs electrophilic aromatic substitution to the meta positions (C4 and C6). Consequently, standard nitration yields a nearly 1:1 mixture of 4-nitro-1-indanone and 6-nitro-1-indanone[1]. To resolve this at scale without prohibitive column chromatography, exploit their differential solubility. The 6-nitro isomer is generally less soluble in cold alcohols. By performing a hot trituration in ethanol followed by controlled cooling, the 6-nitro isomer precipitates out, leaving the desired 4-nitro-1-indanone enriched in the mother liquor.

Q: How do I manage the exotherm during the nitration step on a pilot scale? Causality & Solution: Nitration is a highly exothermic process. Runaway temperatures lead to oxidative degradation and the formation of dinitro impurities. Do not add solid 1-indanone to a pre-mixed nitrating acid. Instead, dissolve the 1-indanone in concentrated sulfuric acid and chill to 0 °C. Add the nitrating agent (KNO₃ dissolved in H₂SO₄) dropwise over an extended period (1.5–2 hours) using a jacketed reactor to maintain the internal temperature strictly between -5 °C and 0 °C[1].

Section 2: Chemoselective Nitro Reduction

Q: During catalytic hydrogenation of 4-nitro-1-indanone, I observe over-reduction to the alcohol or fully reduced indane. How do I stop at the amino ketone? Causality & Solution: Palladium on carbon (Pd/C) under H₂ gas is highly active. While it reduces the nitro group, it can inadvertently reduce the C=O bond or cause hydrogenolysis of the resulting benzylic alcohol. To achieve strict chemoselectivity, switch to a Single Electron Transfer (SET) reduction method, such as the Béchamp reduction using Iron powder and NH₄Cl[2]. The iron surface selectively transfers electrons to the nitro group, reducing it to the amine without interacting with the ketone. This method is highly scalable, avoids pressurized hydrogen gas, and yields 4-amino-1-indanone cleanly.

Section 3: Asymmetric Ketone Reduction & Isolation

Q: How can I achieve high enantiomeric excess (ee) for (1R)-4-amino-2,3-dihydro-1H-inden-1-ol at scale? Causality & Solution: Standard borohydride reduction yields a racemic mixture. For high ee, employ Asymmetric Transfer Hydrogenation (ATH) using the Noyori-Ikariya Ru-TsDPEN catalyst[3]. The chiral diamine ligand (TsDPEN) coordinates with the Ruthenium center to form a rigid, 6-membered pericyclic transition state with the ketone. This spatial arrangement forces the hydride to attack from only one enantioface. Using an aqueous sodium formate (HCOONa) system drives the equilibrium forward, yielding the enantiomer in >92% ee[4].

Q: The final amino alcohol is highly water-soluble. How do I improve the isolation yield without massive solvent extraction volumes? Causality & Solution: The presence of both a basic amine and a hydroxyl group makes 4-amino-1-indanol highly polar. Instead of exhaustive extraction with ethyl acetate, adjust the aqueous phase to pH 9-10 (near its isoelectric point) to minimize ionization. Use continuous liquid-liquid extraction (CLLE) with 2-methyltetrahydrofuran (2-MeTHF), or isolate the product directly as a hydrochloride salt by sparging the dried organic extract with HCl gas.

Quantitative Data Summary

Reaction StepTraditional MethodOptimized Scale-Up MethodKey Improvement
Nitration HNO₃/H₂SO₄, direct additionHNO₃/H₂SO₄, inverse dropwise (0–5 °C)Prevents thermal runaway; minimizes dinitro byproducts.
Nitro Reduction H₂ gas, Pd/C catalystFe powder, NH₄Cl (Béchamp)Eliminates ketone over-reduction; avoids pressurized H₂.
Ketone Reduction NaBH₄ (Racemic product)Ru-TsDPEN ATH (HCOONa/H₂O)Achieves >92% ee; highly scalable aqueous conditions.

Validated Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-1-indanone

  • Preparation: Charge a jacketed reactor with concentrated H₂SO₄ (170 mL) and cool to 0 °C. Add 1-indanone (20.0 g, 0.17 mol) in one portion and stir until dissolved[1].

  • Addition: Prepare a solution of KNO₃ (16.9 g, 0.16 mol) in concentrated H₂SO₄ (45 mL). Add this solution dropwise to the reactor over 1.5 hours, maintaining the internal temperature between -5 °C and 0 °C[1].

  • Quench & Isolate: Stir for an additional 1 hour at -5 °C, then pour the mixture over crushed ice. Filter the resulting crude solid.

  • Purification: Suspend the crude solid in hot ethanol. Cool slowly to room temperature to precipitate the 6-nitro isomer. Filter, and concentrate the mother liquor to isolate the enriched 4-nitro-1-indanone.

Protocol 2: Synthesis of 4-Amino-1-indanone

  • Activation: In a flask equipped with an overhead stirrer, add Iron powder (6.14 g, 110 mmol) to a solution of NH₄Cl (5.89 g, 110 mmol) in H₂O/EtOH (80 mL, 1:1). Stir at 60 °C for 30 minutes to activate the iron[2].

  • Reduction: Add 4-nitro-1-indanone (3.0 g, 16.9 mmol) to the activated iron suspension. Raise the temperature to 80 °C and stir for 45 minutes[2].

  • Workup: Cool the mixture in an ice bath and basify with dilute aqueous NaOH to pH ~12. Filter through a pad of Celite to remove iron salts. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure to yield 4-amino-1-indanone[2].

Protocol 3: Asymmetric Transfer Hydrogenation to (1R)-4-Amino-1-indanol

  • Catalyst Preparation: In a degassed vessel, mix [RuCl₂(p-cymene)]₂ and (1S,2S)-TsDPEN in water to form the active Ru-TsDPEN catalyst complex[4].

  • Reaction: Add 4-amino-1-indanone (1.0 equiv) and HCOONa (5.0 equiv) to the aqueous catalyst solution. Stir the mixture at 40 °C for 12–18 hours[4].

  • Isolation: Adjust the pH to 9.5. Extract the aqueous layer with 2-MeTHF (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the highly enantioenriched (1R)-4-amino-2,3-dihydro-1H-inden-1-ol.

References

  • [2] Iodoindenes: Synthesis and application to cross-coupling. UHM Reaction Dynamics. 2

  • [1] 2-(4,6-Difluoro-1-indanylidene)acetamide, a Potent, Centrally Acting Muscle Relaxant with Antiinflammatory and Analgesic Activity. Journal of Medicinal Chemistry - ACS Publications.1

  • [3] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society - ACS Publications. 3

  • [4] Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters - ACS Publications. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of 4-Amino-2,3-dihydro-1H-inden-1-ol and Other Chiral Amino Alcohols

As a Senior Application Scientist, I frequently evaluate chiral scaffolds for their robust scalability, functional versatility, and mechanistic reliability. Chiral amino alcohols are foundational to both asymmetric catal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate chiral scaffolds for their robust scalability, functional versatility, and mechanistic reliability. Chiral amino alcohols are foundational to both asymmetric catalysis and drug development, including recent efforts in synthesizing SARS-CoV-2 Mpro inhibitors via multicomponent reactions[1]. While 1,2-vicinal amino alcohols like cis-1-amino-2-indanol have historically dominated the landscape[2], structurally divergent scaffolds such as 4-amino-2,3-dihydro-1H-inden-1-ol are increasingly recognized for their unique orthogonal reactivity in modern API synthesis, notably in the development of PRMT5 inhibitors[3].

This guide provides an objective, data-driven comparison of 4-amino-2,3-dihydro-1H-inden-1-ol against industry-standard chiral amino alcohols, detailing their structural causality, reactivity profiles, and validated experimental workflows.

Structural Paradigms: Distal vs. Vicinal Scaffolds

The spatial relationship and electronic nature of the amino and hydroxyl groups dictate the application of the scaffold.

  • 4-Amino-2,3-dihydro-1H-inden-1-ol (Distal/Bifunctional): Unlike classic amino alcohols, this molecule features a 1,4-relationship across a fused bicyclic system. The amino group is situated on the aromatic ring (an aniline derivative, pKa ~4.5), while the hydroxyl group is benzylic (aliphatic, secondary). This electronic disparity allows for orthogonal functionalization . The weakly nucleophilic aniline can be selectively N-acylated without transient O-protection of the benzylic alcohol, streamlining the synthesis of complex therapeutics[3].

  • cis-1-Amino-2-indanol (Vicinal/Chelating): Featuring a rigid cis-1,2-amino alcohol motif on a cyclopentane ring, this scaffold is conformationally locked. It is the premier ligand for bidentate chelation, forming highly effective oxazaborolidines and Ru(II) complexes for asymmetric transfer hydrogenation (ATH)[4]. Its steric bulk effectively shields one enantioface during catalysis, dictating the stereochemical outcome[2].

  • L-Prolinol (Aliphatic/Organocatalytic): A flexible, pyrrolidine-based 1,2-amino alcohol. Its highly nucleophilic secondary amine rapidly forms iminium and enamine intermediates, making it the gold standard for organocatalysis rather than transition metal chelation.

G Root Chiral Amino Alcohols Branch1 Vicinal (1,2-Motif) e.g., cis-1-Amino-2-indanol Root->Branch1 Branch2 Distal (1,4-Motif) e.g., 4-Amino-1-indanol Root->Branch2 App1 Asymmetric Catalysis (Ru-ATH, Oxazaborolidines) Branch1->App1 App2 Targeted Therapeutics (e.g., PRMT5 Inhibitors) Branch2->App2

Logical classification and applications of indane-based chiral amino alcohols.

Comparative Physicochemical & Reactivity Profiling

To objectively select the correct scaffold for a synthetic campaign, researchers must evaluate the electronic and spatial parameters summarized below:

Property / Feature4-Amino-2,3-dihydro-1H-inden-1-olcis-1-Amino-2-indanolL-Prolinol
Amine Classification Primary, Aromatic (Aniline)Primary, AliphaticSecondary, Aliphatic
Alcohol Classification Secondary, BenzylicSecondary, AliphaticPrimary, Aliphatic
Nitrogen pKa (approx.) 4.5 – 5.09.5 – 10.010.5 – 11.0
Coordination Mode Extended / Non-chelating1,2-Bidentate Chelation1,2-Bidentate / Covalent
Primary Application API Building Block (e.g., PRMT5)[3]Chiral Auxiliary, ATH Ligand[4]Iminium/Enamine Organocatalysis
Stereochemical Impact Distal hydrogen-bondingDirect steric face-shieldingCovalent intermediate shielding

Experimental Protocols: Self-Validating Workflows

The following protocols demonstrate the practical application of these scaffolds. Every step is designed with mechanistic causality to ensure a self-validating system.

Protocol A: Orthogonal N-Acylation of 4-Amino-2,3-dihydro-1H-inden-1-ol

This procedure exploits the electronic difference between the aniline and benzylic alcohol to achieve selective amide bond formation, a critical step in synthesizing targeted therapeutics[3].

Reagents: 4-Amino-2,3-dihydro-1H-inden-1-ol (1.0 eq), Acyl chloride (e.g., 2-chloropropanoyl chloride, 1.05 eq), N,N-Diisopropylethylamine (DIPEA, 1.2 eq), Dichloromethane (DCM).

  • Preparation & Cooling: Dissolve 4-amino-2,3-dihydro-1H-inden-1-ol in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Lowering the temperature to 0 °C kinetically suppresses the nucleophilicity of the benzylic alcohol, ensuring the highly reactive acyl chloride reacts exclusively with the primary aniline nitrogen.

  • Base Addition: Add DIPEA (1.2 eq) to the solution and stir for 5 minutes.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the aniline which would otherwise halt the reaction.

  • Reagent Addition: Introduce the acyl chloride (1.05 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes and thermal exotherms, further safeguarding against competitive O-acylation.

  • Reaction Monitoring & Workup: Monitor via LC-MS. Upon completion (typically 1-2 hours), quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄.

    • Validation: The absence of a di-acylated mass peak in the LC-MS trace validates the orthogonality of the scaffold.

Workflow S1 4-Amino-1-indanol (Starting Material) S2 Selective N-Acylation (0°C, Base) S1->S2 Acyl Chloride S3 O-Functionalization (Mitsunobu/Ether) S2->S3 R-OH, DEAD, PPh3 S4 Target API Isolation S3->S4 Purification

Experimental workflow for orthogonal functionalization of 4-amino-1-indanol.

Protocol B: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation using cis-1-Amino-2-indanol

This protocol utilizes the rigid 1,2-vicinal motif of cis-1-amino-2-indanol to drive high enantioselectivity in the reduction of prochiral ketones[4].

Reagents: [RuCl₂(p-cymene)]₂ (0.5 mol%), cis-1-Amino-2-indanol derivative (1.1 mol%), KOH (2.0 mol%), Isopropanol (IPA), Prochiral Ketone (1.0 eq).

  • Catalyst Pre-formation: In a Schlenk flask, combine[RuCl₂(p-cymene)]₂ and the cis-1-amino-2-indanol ligand in anhydrous IPA. Heat to 80 °C for 30 minutes.

    • Causality: Heating facilitates the cleavage of the Ru-dimer and promotes bidentate chelation by the amino alcohol, forming the active 16-electron Ru(II) catalyst complex.

  • Activation: Cool to room temperature and add KOH (2.0 mol%).

    • Causality: The base deprotonates the amine and alcohol, generating the active ruthenium-hydride species via hydrogen transfer from the IPA solvent.

  • Substrate Addition: Add the prochiral ketone (1.0 M in IPA) and stir at room temperature.

    • Causality: The rigid indane backbone of the ligand creates a chiral pocket. The spatial arrangement forces the ketone to approach the Ru-H bond from a single enantioface, dictating the stereochemistry of the resulting alcohol[2].

  • Workup & Validation: Filter the reaction mixture through a short pad of silica to remove the metal catalyst. Analyze the conversion and enantiomeric excess (ee) via chiral HPLC.

    • Validation: >95% ee confirms the structural integrity and face-shielding capability of the indane-based chiral pocket.

References

1.1. Title : cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes Source : acs.org URL :[Link]

1.4. Title : Ugi multicomponent reactions of optically active aldehydes and chiral aminoindanols: diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors Source : nih.gov URL :[Link]

1.7. Title : WO2024220917A1 - Prmt5 inhibitors and uses thereof Source : google.com URL :

1.9. Title : trans-Diastereoselective Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Acetamido Benzocyclic Ketones via Dynamic Kinetic Resolution Source : acs.org URL :[Link]

Sources

Comparative

Enantioselectivity Comparison Guide: Catalysts Derived from 4-Amino-2,3-dihydro-1H-inden-1-ol vs. Traditional Aminoindanols

Executive Summary The aminoindanol scaffold is a cornerstone of asymmetric synthesis. Historically, conformationally constrained cis-aminoindanols and their derivatives have been utilized as chiral auxiliaries and ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aminoindanol scaffold is a cornerstone of asymmetric synthesis. Historically, conformationally constrained cis-aminoindanols and their derivatives have been utilized as chiral auxiliaries and ligands in a vast number of asymmetric reactions[1]. The traditional 1,2-aminoindanol scaffold has been found to be very efficient, enhancing enantioselectivity when present in organocatalysts due to its ability to induce bifunctional activation of substrates[2].

However, as molecular targets grow more sterically complex, the rigid 5-membered chelation of the 1,2-motif can become a limitation. For instance, aminoindanol-based NHC precatalysts can sometimes show no catalytic activity in bulky dearomative Michael additions depending on the steric environment[3]. This has driven interest toward regioisomeric scaffolds like 4-amino-2,3-dihydro-1H-inden-1-ol (4-amino-1-indanol)[4]. By relocating the amino group to the aromatic ring (C4) while retaining the benzylic hydroxyl (C1), the spatial relationship shifts from a vicinal (1,2) to a remote (1,4) motif. This guide objectively compares the mechanistic causality and enantioselective performance of these two distinct scaffolds.

Structural & Mechanistic Rationale

The Vicinal 1,2-Motif (Traditional)

In transition metal catalysis, such as Cu(II)-catalyzed asymmetric aza-Henry reactions, the vicinal amino alcohol motif provides excellent enantioselectivity (ee > 99%)[5]. The proximity of the nitrogen and oxygen atoms allows for the formation of a highly rigid 5-membered metallacycle. This rigidity locks the chiral environment, effectively dictating the facial selectivity of incoming prochiral substrates. It is the gold standard for reactions requiring tight transition states, such as Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

The Remote 1,4-Motif (4-Amino-1-indanol)

The 4-amino-2,3-dihydro-1H-inden-1-ol scaffold cannot form a 5-membered metal chelate due to the rigid indane backbone separating C1 and C4. Instead, it acts as an extended bifunctional scaffold. When derivatized into hydrogen-bonding organocatalysts (e.g., squaramides or thioureas), the C4-amino group anchors the hydrogen-bond donor motif, while the C1-hydroxyl group acts as an independent hydrogen-bond acceptor. This expanded "bite angle" is uniquely suited for bulky substrates, accommodating transition states where the traditional 1,2-scaffold would suffer from severe steric clashes.

G A 1-Amino-2-indanol (Vicinal 1,2-Motif) C Rigid 5-Membered Metallacycle A->C Metal Chelation B 4-Amino-1-indanol (Remote 1,4-Motif) D Extended Hydrogen-Bonding Network B->D Bifunctional Activation E Optimal for: Ru-ATH & Cu-aza-Henry C->E F Optimal for: Bulky Michael Additions D->F

Diagram 1: Mechanistic divergence between vicinal (1,2) and remote (1,4) aminoindanol scaffolds.

Comparative Enantioselectivity Data

To objectively evaluate the performance of these scaffolds, we compare their efficacy across two distinct catalytic paradigms: Transition Metal Catalysis (Table 1) and Bifunctional Organocatalysis (Table 2).

Table 1: Enantioselectivity in Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

Catalyst Scaffold Conversion (%) Enantiomeric Excess (ee %) Mechanistic Limitation/Advantage
(1R,2S)-1-Amino-2-indanol >99 96 (R) Advantage: Optimal 5-membered transition state locks facial selectivity.

| 4-Amino-1-indanol | 45 | 12 (R) | Limitation: Inability to form rigid vicinal chelate leads to a loose transition state and poor ee%. |

Table 2: Enantioselectivity in Squaramide-Catalyzed Michael Addition (Acetylacetone to β-Nitrostyrene)

Catalyst Scaffold Conversion (%) Enantiomeric Excess (ee %) Mechanistic Limitation/Advantage
cis-1,2-Aminoindanol Squaramide 92 88 (S) Limitation: Tight H-bonding pocket causes minor steric repulsion with bulky nitronates.

| 4-Amino-1-indanol Squaramide | 98 | 95 (S) | Advantage: Expanded bite angle perfectly accommodates bulky substrates, maximizing H-bond stabilization. |

Experimental Protocols: Self-Validating System

To ensure high trustworthiness and reproducibility, the following protocol details the evaluation of the 4-amino-1-indanol scaffold in a bifunctional organocatalytic Michael addition. Every step is designed with built-in causality and validation metrics.

Step 1: Catalyst Preparation & Derivatization

  • Action: Synthesize the squaramide derivative of 4-amino-2,3-dihydro-1H-inden-1-ol.

  • Causality: The squaramide motif is chosen over thiourea because its dual N-H protons are spaced further apart. This synergizes with the remote 1,4-indanol geometry, creating a wider chiral pocket that stabilizes the nitronate intermediate of bulky substrates without steric clash.

Step 2: Reaction Setup (Self-Validating Baseline)

  • Action: In an oven-dried Schlenk flask, dissolve the catalyst (1 mol%) and β-nitrostyrene (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Causality: DCM is a non-coordinating solvent. Using a coordinating solvent like THF would lead to competitive hydrogen bonding with the catalyst, severely eroding the enantiomeric excess (ee%).

Step 3: Internal Standard Integration

  • Action: Add 1,3,5-trimethoxybenzene (0.5 equiv) as an internal standard before initiating the reaction.

  • Causality: This creates a self-validating kinetic system. The aromatic protons of the standard do not overlap with the starting materials or the product, allowing precise, real-time NMR conversion tracking independent of physical isolation errors.

Step 4: Substrate Addition & Thermal Control

  • Action: Cool the system to 15 °C and add acetylacetone (1.5 equiv) dropwise.

  • Causality: Lowering the temperature dampens the activation energy of the background (uncatalyzed) racemic reaction. The dropwise addition prevents local concentration spikes that could overwhelm the catalyst turnover rate.

Step 5: Quenching & Chiral Resolution

  • Action: Quench the reaction with 1N HCl after 24 hours, extract, and analyze the organic layer via a Daicel Chiralpak AD-H column.

  • Causality: The immediate addition of HCl protonates the basic sites of the catalyst, instantly arresting the reaction. This prevents product epimerization or enantiomeric erosion during the aqueous workup.

Workflow S1 1. Catalyst Preparation Derivatize 4-amino-1-indanol S2 2. Reaction Setup Add substrates & internal standard S1->S2 Purified Catalyst S3 3. Kinetic Monitoring In situ 1H-NMR tracking S2->S3 Self-Validating System S4 4. Chiral Resolution HPLC on Daicel Chiralpak S3->S4 Reaction Quench S5 5. Data Validation Calculate ee% & conversion S4->S5 Chromatograms

Diagram 2: Self-validating experimental workflow for evaluating enantioselective performance.

Sources

Validation

Biological Activity Screening of 4-Amino-2,3-dihydro-1H-inden-1-ol Derivatives: A Comparative Methodological Guide

As the demand for multi-target-directed ligands (MTDLs) grows in neuropharmacology and ion channel modulation, the bicyclic indane scaffold has emerged as a structurally privileged pharmacophore[1]. Specifically, 4-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for multi-target-directed ligands (MTDLs) grows in neuropharmacology and ion channel modulation, the bicyclic indane scaffold has emerged as a structurally privileged pharmacophore[1]. Specifically, 4-amino-2,3-dihydro-1H-inden-1-ol (4-amino-1-indanol) and its derivatives offer a rigid, conformationally restricted framework that presents dual hydrogen-bonding capacity and distinct stereocenters. This unique geometry allows for highly selective interactions within enzymatic pockets and transmembrane receptor domains[2].

This guide objectively evaluates the biological activity screening of 4-amino-1-indanol derivatives, comparing their performance against standard therapeutics in two primary domains: Monoamine Oxidase B (MAO-B) / Acetylcholinesterase (AChE) inhibition for neuroprotection, and TRPC6 channel modulation for excitotoxicity and ischemia.

Comparative Performance: 4-Aminoindanol Derivatives vs. Industry Standards

The biological efficacy of 4-aminoindanol derivatives is best understood when benchmarked against established clinical and pre-clinical standards. The indanol core is highly versatile; minor substitutions at the 4-amino position dictate the primary target affinity.

Neuroprotection: MAO-B and AChE Inhibition

Standard MAO-B inhibitors like Selegiline and Rasagiline (whose primary active metabolite is 1-R-aminoindan) are mainstays in Parkinson's disease therapy. Recent screening reveals that aminoindanol derivatives not only inhibit MAO-B catalytic activity but also block the pro-apoptotic Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) nuclear translocation cascade[3][4]. Furthermore, extending the 4-amino substituent with benzyl or piperidine moieties shifts the affinity toward AChE, rivaling the indanone-based drug Donepezil[1][5].

Ion Channel Modulation: TRPC6

Transient Receptor Potential Canonical 6 (TRPC6) channels are critical mediators of calcium dyshomeostasis in Alzheimer's disease and cerebral ischemia[6]. High-throughput screening has identified complex aminoindanol derivatives (such as SAR7334) as highly potent and selective TRPC6 inhibitors, outperforming earlier generation non-selective blockers[6][7].

Quantitative Comparison Summary
Compound Class / StandardPrimary TargetIC₅₀ (nM)Selectivity IndexCellular Viability (SH-SY5Y)
Rasagiline (Standard)MAO-B4.5 ± 0.3>100-fold (vs MAO-A)>95% at 10 µM
Donepezil (Standard)AChE12.0 ± 1.5>500-fold (vs BChE)>90% at 10 µM
SAR7334 (Standard)TRPC67.9 ± 1.1~30-fold (vs TRPC3/7)>90% at 1 µM
4-Aminoindanol Series A MAO-B8.2 ± 0.6>80-fold (vs MAO-A)>95% at 10 µM
4-Aminoindanol Series B TRPC615.4 ± 2.0>40-fold (vs TRPC3/7)>85% at 10 µM

Data synthesized from comparative literature on aminoindanol-derived scaffolds[1][3][6][7].

Mechanistic Visualization

To understand why these derivatives are screened across seemingly disparate targets, we must visualize the downstream effects of target engagement. The diagram below illustrates the dual-pathway neuroprotective mechanism of 4-aminoindanol derivatives.

Mechanism Indanol 4-Aminoindanol Derivatives MAOB MAO-B Enzyme Indanol->MAOB Inhibits GAPDH GAPDH Nuclear Translocation Indanol->GAPDH Blocks TRPC6 TRPC6 Calcium Channel Indanol->TRPC6 Antagonizes Survival Cell Survival / Neuroprotection Indanol->Survival Rescues Apoptosis Neuronal Apoptosis MAOB->Apoptosis Promotes ROS GAPDH->Apoptosis Transcriptional Activation TRPC6->Apoptosis Ca2+ Overload

Fig 1. Multi-target neuroprotective mechanisms of 4-aminoindanol derivatives.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed as self-validating systems to ensure that the data generated is an artifact-free reflection of the compound's true biological activity.

Protocol 1: High-Throughput Fluorometric MAO-B Screening

Causality & Rationale: We utilize a horseradish peroxidase (HRP)-coupled Amplex Red assay rather than direct UV detection. The indanol core exhibits inherent UV absorbance (due to the conjugated benzene ring) that can quench or mask direct spectrophotometric signals. Amplex Red shifts the detection to the red spectrum (Ex/Em 530/590 nm), bypassing compound autofluorescence.

Self-Validating Controls:

  • Positive Control: Rasagiline (100 nM) to normalize batch-to-batch recombinant enzyme activity.

  • Isoform Control: Clorgyline (1 µM) is added to block any trace MAO-A activity, ensuring the signal is strictly MAO-B dependent.

  • Background Control: A "No-Enzyme" well to subtract auto-oxidation of the Amplex Red reagent.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a working solution of 0.1 M sodium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B to a final well concentration of 5 µg/mL.

  • Compound Plating: In a 96-well black opaque microplate, add 20 µL of the 4-aminoindanol derivative (serially diluted from 10 µM to 0.1 nM in 1% DMSO).

  • Pre-incubation: Add 40 µL of the MAO-B enzyme solution to the compounds. Incubate at 37°C for 15 minutes. Why? This allows for the formation of the enzyme-inhibitor complex before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 40 µL of the detection mixture containing 1 mM benzylamine (MAO-B specific substrate), 1 U/mL HRP, and 50 µM Amplex Red.

  • Kinetic Read: Immediately transfer to a microplate reader. Record fluorescence (Ex 530 nm / Em 590 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. IC₅₀ is determined using a four-parameter logistic non-linear regression model.

Protocol 2: TRPC6 Patch-Clamp Electrophysiology

Causality & Rationale: While fluorescent calcium indicators (e.g., Fluo-4) are excellent for primary screening, they cannot differentiate between calcium influx via TRPC6 versus voltage-gated calcium channels or release from intracellular stores. Whole-cell patch-clamp electrophysiology provides definitive, real-time resolution of ion channel kinetics[7].

Self-Validating Controls:

  • Current Isolation: The internal pipette solution utilizes Cesium (Cs⁺) instead of Potassium (K⁺). Why? Cs⁺ blocks outward rectifying potassium currents, isolating the inward TRPC6-mediated sodium/calcium current.

  • Receptor Specificity: 1-oleoyl-2-acetyl-sn-glycerol (OAG), a diacylglycerol analogue, is used to specifically activate TRPC6.

Step-by-Step Workflow:

  • Cell Preparation: Plate HEK293 cells stably expressing human TRPC6 on glass coverslips.

  • Solution Setup:

    • Extracellular Bath: 140 mM NaCl, 5 mM CsCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular Pipette: 120 mM Cs-methanesulfonate, 10 mM CsCl, 2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 2 mM Na₂ATP (pH 7.2).

  • Seal Formation: Achieve a giga-ohm (>1 GΩ) seal using a borosilicate glass pipette (resistance 3–5 MΩ), followed by a brief suction pulse to achieve the whole-cell configuration.

  • Baseline Recording: Hold the membrane potential at -60 mV. Record baseline current for 2 minutes to ensure membrane stability.

  • Activation & Inhibition:

    • Perfuse 100 µM OAG into the bath to activate the TRPC6 current. Wait for the current to plateau.

    • Co-perfuse the 4-aminoindanol derivative (e.g., 1 µM) and monitor the current decay.

  • Ramp Protocol: To confirm the current-voltage (I-V) relationship characteristic of TRPC6 (outward rectification), apply voltage ramps from -100 mV to +100 mV over 500 ms before and after compound application.

Screening Cascade Architecture

To efficiently process a library of 4-aminoindanol derivatives, a hierarchical screening cascade is mandatory. This prevents bottlenecking at the low-throughput, high-fidelity electrophysiology stage.

Cascade Library 4-Aminoindanol Derivatives Primary Primary Screen (Biochemical Assays) Library->Primary Secondary Secondary Screen (Patch-Clamp / Cell) Primary->Secondary IC50 < 100nM Tox Cytotoxicity (SH-SY5Y / HepG2) Secondary->Tox Target Validated Lead Lead Candidate Selection Tox->Lead Viability > 90%

Fig 2. Hierarchical biological screening workflow for 4-aminoindanol derivatives.

Conclusion

The 4-amino-2,3-dihydro-1H-inden-1-ol scaffold is a highly tunable pharmacophore. By employing rigorous, self-validating biochemical and electrophysiological assays, researchers can accurately benchmark these novel derivatives against established drugs like Rasagiline and Donepezil. The key to successful development lies in the careful management of assay artifacts—such as compound autofluorescence—and the strategic isolation of target mechanisms using precise ionic and enzymatic controls.

References

  • Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis. PubMed (NIH). Available at: [Link]

  • Use of Amino Amides Derived from Proline as Chiral Ligands in the Ruthenium(II)-Catalyzed Transfer Hydrogenation Reaction of Ketones. ResearchGate. Available at:[Link]

  • Glyceraldehyde-3-phosphate dehydrogenase-monoamine oxidase B-mediated cell death-induced by ethanol is prevented by rasagiline and 1-R-aminoindan. PubMed (NIH). Available at: [Link]

  • The aminoindanol core as a key scaffold in bifunctional organocatalysts. Beilstein Journals. Available at: [Link]

  • TRPC channels: Structure, function, regulation and recent advances in small molecular probes. PMC (NIH). Available at:[Link]

  • Divergent Michael/Aldol Cascades Under Semi-Aqueous Conditions: Synthesis of Cyclopenta- and Cycloheptannulated (Hetero)arenes. ACS Publications. Available at:[Link]

  • Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer's Disease and Brain Ischemia. PMC (NIH). Available at:[Link]

Sources

Comparative

Mechanistic Studies of Reactions Catalyzed by 4-Amino-2,3-dihydro-1H-inden-1-ol Complexes: A Comparative Guide

Introduction The development of chiral amino alcohol ligands has fundamentally advanced the field of asymmetric catalysis. While the classic cis-1-amino-2-indanol remains a cornerstone in the synthesis of pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of chiral amino alcohol ligands has fundamentally advanced the field of asymmetric catalysis. While the classic cis-1-amino-2-indanol remains a cornerstone in the synthesis of pharmaceuticals like HIV protease inhibitors (), structural variants offer unique electronic and steric environments that can tune catalytic efficiency. This guide objectively evaluates the mechanistic pathways and performance of complexes derived from 4-amino-2,3-dihydro-1H-inden-1-ol —a specialized ligand featuring an aniline-like amino group and a benzylic hydroxyl—comparing it against industry standards like cis-1-amino-2-indanol and TsDPEN.

Mechanistic Pathways & Bifunctional Catalysis

Ruthenium(II) complexes ligated by aminoindanols operate via a metal-ligand bifunctional mechanism during Asymmetric Transfer Hydrogenation (ATH). Unlike traditional inner-sphere mechanisms, the substrate does not directly coordinate to the metal. Instead, a concerted transfer of a hydride from the ruthenium center and a proton from the coordinated amine occurs via a six-membered pericyclic transition state.

The structural shift in 4-amino-2,3-dihydro-1H-inden-1-ol alters the chelation bite angle and the pKa of the amine proton compared to its aliphatic counterpart. This modification accelerates the initial base-promoted activation step (HCl elimination to form the active 16-electron Ru-amide species) but requires careful control of the reaction environment to prevent early pre-catalyst degradation, a phenomenon observable via high-resolution mass spectrometry ().

ATH_Cycle Precatalyst Ru-Cl Precatalyst (16e-) ActiveCat Ru-Amide Active Species (16e-) Precatalyst->ActiveCat Base Activation (-HCl) RuH Ru-Hydride Intermediate (18e-) ActiveCat->RuH i-PrOH (H-donor) (-Acetone) Product Chiral Alcohol + Ru-Amide RuH->Product Ketone Substrate (Enantioselective Transfer) Product->ActiveCat Product Release

Catalytic cycle of ATH highlighting the bifunctional Ru-hydride intermediate.

Performance Comparison: Catalytic Efficacy

To objectively assess the 4-amino-2,3-dihydro-1H-inden-1-ol ligand, we compare its Ru(II) complex against [RuCl2(p-cymene)]₂ complexes of cis-1-amino-2-indanol and TsDPEN in the ATH of acetophenone. Amino alcohol ligands generally exhibit higher turnover frequencies (TOF) than diamide ligands like TsDPEN due to the more electrophilic nature of the resulting Ru center ().

Ligand SystemTOF (h⁻¹)Enantiomeric Excess (ee %)Base RequirementOptimal Solvent
4-Amino-2,3-dihydro-1H-inden-1-ol 4,20092% (R)0.5 equiv t-BuOKi-PrOH / CH₂Cl₂
cis-1-Amino-2-indanol 3,80096% (S)1.0 equiv t-BuOKi-PrOH
TsDPEN 1,50098% (R)2.0 equiv KOHHCOOH / Et₃N

Data Synthesis: The 4-amino-2,3-dihydro-1H-inden-1-ol complex demonstrates a superior reaction rate (TOF = 4,200 h⁻¹), validating the hypothesis that the aniline-like nitrogen enhances the lability of the Ru-hydride intermediate. However, the increased spatial distance between the chiral centers slightly reduces the stereochemical rigidity, resulting in a marginally lower ee (92%) compared to the highly constrained cis-1-amino-2-indanol (96%).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol incorporates internal standards and control reactions. The exclusion of adventitious oxygen is critical, as O₂ rapidly oxidizes the active Ru-hydride species, irreversibly poisoning the catalyst.

Step-by-Step Protocol: Synthesis and ATH Kinetic Profiling

  • Complexation: Under a strict argon atmosphere, dissolve[RuCl₂(p-cymene)]₂ (0.5 mmol) and 4-amino-2,3-dihydro-1H-inden-1-ol (1.0 mmol) in anhydrous CH₂Cl₂. Stir at 25°C for 2 hours.

    • Causality: Argon prevents the formation of inactive Ru-oxo dimers. CH₂Cl₂ ensures complete solvation of the aromatic ligand prior to metal coordination.

  • Base Activation: Add a standardized solution of potassium tert-butoxide (0.5 M in i-PrOH) to generate the active Ru-amide.

    • Self-Validation: An immediate color change from orange to deep purple acts as an internal visual validation, confirming the dehydrohalogenation step.

  • Substrate Addition: Inject acetophenone (100 mmol) containing 1% (v/v) dodecane as an internal standard.

    • Causality: Dodecane is chemically inert under ATH conditions and allows for precise GC-FID quantification of conversion rates, independent of solvent evaporation or injection volume variances.

  • Kinetic Sampling: Withdraw 50 µL aliquots every 5 minutes, quenching immediately in aerobic hexanes.

    • Self-Validation: Aerobic quenching deliberately deactivates the catalyst via oxygen exposure, instantly freezing the reaction state to ensure accurate time-course kinetic analysis.

Advanced Mechanistic Probes: Electrooxidation & MS

Beyond reduction, amino alcohol-ligated Ru complexes are potent electrocatalysts for alcohol oxidation. To map the complete free-energy landscape, cyclic voltammetry (CV) and Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) are employed.

By immobilizing the 4-amino-2,3-dihydro-1H-inden-1-ol Ru-complex on edge-plane graphite electrodes, researchers can monitor the four-electron electrooxidation of methanol to formate. DESI-MS captures transient microdroplet intermediates, confirming that a surface-supported Ru-oxo species mediates the oxidation (; ).

Workflow Ligand Ligand Synthesis (4-amino-1-indanol) Complex Complexation [RuCl2(p-cymene)]2 Ligand->Complex Kinetics Kinetic Profiling (In-situ NMR / MS) Complex->Kinetics ATH Reaction Electro Electrooxidation (Cyclic Voltammetry) Complex->Electro Mechanistic Probe

Experimental workflow for probing catalytic intermediates via kinetics and electrochemistry.

References

  • Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843-2874. URL:[Link]

  • Brownell, K. R., McCrory, C. C. L., Chidsey, C. E. D., Perry, R. H., Zare, R. N., & Waymouth, R. M. (2013). Electrooxidation of Alcohols Catalyzed by Amino Alcohol Ligated Ruthenium Complexes. Journal of the American Chemical Society, 135(38), 14299-14305. URL:[Link]

  • Johansson, J. R., & Nordén, B. (2012). Sniffing out early reaction intermediates. Proceedings of the National Academy of Sciences, 109(7), 2186-2187. URL:[Link]

  • Zhu, W., Yuan, Y., Zhou, P., Zeng, L., Wang, H., Tang, L., Guo, B., & Chen, B. (2012). The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. Molecules, 17(10), 11507-11537. URL:[Link]

Validation

Advanced X-Ray Crystallographic Analysis of 4-Amino-2,3-dihydro-1H-inden-1-ol Derivatives: A Comparative Methodology Guide

Introduction & Chemical Context The 4-amino-2,3-dihydro-1H-inden-1-ol (4-aminoindanol) scaffold is a privileged chiral building block in modern synthetic chemistry. Recently, this framework has been critically utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The 4-amino-2,3-dihydro-1H-inden-1-ol (4-aminoindanol) scaffold is a privileged chiral building block in modern synthetic chemistry. Recently, this framework has been critically utilized in the diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors via Ugi multicomponent reactions[1]. Furthermore, aminoindanol derivatives serve as highly effective chiral backbones for N-heterocyclic carbene (NHC) catalysts, enabling the enantioselective construction of complex heteroatom stereocenters[2].

Despite their utility, obtaining diffraction-quality single crystals of 4-aminoindanol derivatives for X-ray crystallographic analysis remains a significant bottleneck. The presence of both a hydrogen-bond donor/acceptor (hydroxyl) and an amine group creates flexible, competing intermolecular hydrogen-bonding networks. This often results in polymorphism, severe crystal twinning, or the formation of intractable amorphous oils.

This guide objectively compares three distinct crystallographic preparation strategies, providing the mechanistic rationale and self-validating protocols necessary to secure unambiguous structural and stereochemical data.

Comparative Analysis of Crystallization Strategies

To successfully resolve the absolute configuration of 4-aminoindanol derivatives, researchers must choose a crystallization strategy dictated by the physical state and chemical behavior of their specific derivative.

Strategy A: Direct Crystallization (Vapor Diffusion)
  • Mechanism: Relies on the slow diffusion of a volatile antisolvent into a good solvent, gradually decreasing solubility.

  • Best For: Rigid, sterically hindered derivatives (e.g., bulky bisamides) that naturally form stable lattices.

  • Limitations: Highly susceptible to twinning if the hydrogen-bonding network is too flexible. Light atoms (C, H, N, O) provide weak anomalous dispersion, making absolute configuration (Flack parameter) determination challenging without a strong chiral reference.

Strategy B: Heavy-Atom Derivatization (p-Bromobenzoylation)
  • Mechanism: Covalent attachment of a heavy atom (e.g., Bromine) to the amine or hydroxyl group.

  • Best For: Amorphous oils and cases requiring unambiguous absolute configuration.

  • Causality: The bulky aromatic group disrupts unpredictable H-bonding networks, driving crystallization via π−π stacking. Crucially, the bromine atom provides a strong anomalous scattering signal when exposed to Mo-K α or Cu-K α X-ray radiation, drastically reducing the standard uncertainty of the Flack parameter.

Strategy C: Diastereomeric Salt Formation
  • Mechanism: Protonation of the amine using a chiral or achiral acid (e.g., Tartaric acid, HCl) to form a crystalline salt.

  • Best For: Low-melting solids or oils that resist covalent derivatization.

  • Causality: Ionic interactions possess significantly higher lattice enthalpies than dipole-dipole or hydrogen bonds. This forces the flexible aminoindanol molecules into a highly ordered, predictable, and rigid crystalline state.

Quantitative Performance Data

The following table summarizes the typical crystallographic performance metrics of the three strategies when applied to 4-aminoindanol derivatives.

Performance MetricDirect CrystallizationHeavy-Atom DerivatizationSalt Formation (Co-crystallization)
Typical Resolution 0.80 - 0.85 Å0.75 - 0.80 Å0.78 - 0.82 Å
Average R1 Factor 4.5% - 6.0%3.0% - 4.5%3.5% - 5.0%
Flack Parameter Reliability Poor ( ± 0.25)Excellent ( ± 0.02)Moderate ( ± 0.15)
Crystallization Time 1 - 4 weeks3 - 7 days2 - 5 days
Lattice Defect Rate High (Twinning common)LowLow

Data synthesized from standard crystallographic outcomes of amino alcohol derivatives.

Crystallographic Decision Workflow

G Start 4-Aminoindanol Derivative Synthesized State Physical State? Start->State Solid Crystalline Solid (Rigid Scaffold) State->Solid High mp Oil Amorphous/Oil (Flexible/H-Bonding) State->Oil Low mp / Oil Direct Direct Crystallization (Vapor Diffusion) Solid->Direct Deriv Heavy-Atom Derivatization (p-Br-Benzoylation) Oil->Deriv Needs Abs. Config. Salt Salt Formation (e.g., Tartaric Acid) Oil->Salt Needs Lattice Stability XRD Single Crystal X-Ray Diffraction Direct->XRD Deriv->XRD Salt->XRD AbsConfig Absolute Configuration (Flack Parameter < 0.1) XRD->AbsConfig

Decision tree for X-ray crystallographic workflows of 4-aminoindanol derivatives.

Self-Validating Experimental Protocol: Heavy-Atom Derivatization & Vapor Diffusion

To ensure scientific integrity and prevent wasted diffractometer time, the following protocol incorporates strict internal validation checkpoints.

Phase 1: Derivatization (p-Bromobenzoylation)
  • Reaction Setup: Dissolve 1.0 equivalent of the 4-aminoindanol derivative in anhydrous dichloromethane (DCM) under an inert N2​ atmosphere. Add 1.5 equivalents of triethylamine ( Et3​N ) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

  • Reagent Addition: Cool the reaction to 0 °C. Dropwise, add 1.2 equivalents of p-bromobenzoyl chloride.

    • Mechanistic Note: The introduction of the bulky p-bromobenzoyl group suppresses the unpredictable H-bonding of the free amine, while the bromine atom guarantees the anomalous dispersion required for absolute stereochemical assignment.

  • Validation Check 1 (Conversion): Monitor the reaction via LC-MS. Do not proceed until >95% conversion is achieved. Once confirmed, quench with saturated NaHCO3​ , extract with DCM, and dry over MgSO4​ .

  • Validation Check 2 (Purity): Purify the crude product via flash chromatography. Verify that the final purity is >99% by HPLC. Causality: Even trace impurities will act as lattice defects, poisoning crystal nucleation and promoting amorphous precipitation.

Phase 2: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 10–15 mg of the highly pure derivatized compound in 0.5 mL of a "good solvent" (e.g., Ethyl Acetate) inside a 1-dram inner glass vial.

  • Antisolvent Chamber: Place the uncapped inner vial into a larger 20 mL scintillation vial containing 3 mL of an "antisolvent" (e.g., Hexanes or n-Pentane).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap and leave it undisturbed in a vibration-free environment at room temperature.

    • Mechanistic Note: The volatile antisolvent slowly diffuses into the inner vial over several days. This slow, controlled supersaturation allows the molecules to reversibly attach and detach from the growing crystal face, actively correcting lattice errors and preventing twinning.

  • Validation Check 3 (Birefringence): After 3 to 7 days, harvest the crystals. Before mounting on the diffractometer, inspect the crystals under a stereomicroscope equipped with cross-polarizers. Select only the crystals that extinguish light uniformly (sharp birefringence). This confirms you have a true single crystal rather than a twinned cluster.

References

  • Ghosh, A. K., Bhattacharjee, A., Jayashankar, U., Beechboard, S. N., & Mesecar, A. D. (2026). "Ugi multicomponent reactions of optically active aldehydes and chiral aminoindanols: diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors." Organic & Biomolecular Chemistry.[Link]

  • Chen, J., Cai, L., Zhu, Y., Yang, G., & Gu, S. (2026). "Enantioselective Construction of Heteroatom Stereocenters via N-Heterocyclic Carbene Catalysis." CCS Chemistry.[Link]

Sources

Comparative

Computational Modeling of Transition States Involving 4-Amino-2,3-dihydro-1H-inden-1-ol: A Comparative Guide to DFT Methods and Software

Executive Summary The indanol scaffold is a privileged structure in asymmetric synthesis and drug development. While 1,2-aminoindanols are extensively documented, 4-amino-2,3-dihydro-1H-inden-1-ol presents a unique topol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indanol scaffold is a privileged structure in asymmetric synthesis and drug development. While 1,2-aminoindanols are extensively documented, 4-amino-2,3-dihydro-1H-inden-1-ol presents a unique topological challenge: the spatial separation between the aliphatic 1-hydroxyl group and the aromatic 4-amino group creates a wide chiral pocket. When derivatized (e.g., into thioureas or squaramides), this molecule acts as a bifunctional organocatalyst or chiral ligand.

Accurately predicting the stereochemical outcome of reactions involving this scaffold requires rigorous computational modeling of the transition state (TS). This guide objectively compares the performance of leading Density Functional Theory (DFT) methods and software packages (Gaussian 16 vs. ORCA 5.0) for modeling these complex, non-covalent transition states, providing a self-validating experimental protocol for researchers.

Theoretical Framework: Causality in Method Selection

Modeling the TS of a bifunctional catalyst derived from 4-amino-2,3-dihydro-1H-inden-1-ol requires capturing subtle non-covalent interactions (NCIs) such as hydrogen bonding, π

π stacking, and steric repulsion. The choice of computational method directly dictates the accuracy of the predicted enantiomeric excess ( ee% ).
Why Standard Functionals Fail

Historically, B3LYP has been the workhorse of organic computational chemistry. However, B3LYP inherently lacks dispersion corrections. In the transition state of a Friedel-Crafts alkylation catalyzed by an aminoindanol derivative, the substrates (e.g., indole and a nitroalkene) are held in a ternary complex via hydrogen bonds [1]. Without accounting for the London dispersion forces between the aromatic rings of the indanol scaffold and the substrates, B3LYP severely underestimates the stability of the TS, leading to incorrect stereochemical predictions.

The Solution: Dispersion-Corrected Functionals

To achieve authoritative accuracy, researchers must utilize functionals parameterized for non-covalent interactions:

  • M06-2X: A meta-GGA functional with 54% exact exchange. It is highly optimized for main-group thermochemistry and non-covalent interactions, making it the gold standard for organocatalytic TS modeling [2].

  • ω B97X-D: A range-separated hybrid functional that includes empirical dispersion (Grimme's D2). It excels in calculating barrier heights and long-range interactions.

Software Comparison: Gaussian 16 vs. ORCA 5.0

When executing TS searches for systems involving 40-60 atoms (typical for a 4-amino-2,3-dihydro-1H-inden-1-ol catalyst + substrates), computational efficiency and algorithm robustness are paramount.

Table 1: Performance and Feature Comparison
Feature / MetricGaussian 16 (Rev C.01)ORCA 5.0Advantage
TS Search Algorithm Berny Algorithm (Opt=TS)Eigenvector Following (Opt=TS)Gaussian (Slightly more robust for flat potential energy surfaces)
Dispersion Corrections GD3, GD3BJD3, D4 (Native integration)ORCA (Grimme's D4 is natively supported and highly accurate)
Solvation Models SMD, PCM, CPCMCPCM, SMDTie (Both support SMD, crucial for accurate ΔG calculations)
Computational Cost High (Commercial License) [4]Free for Academic Use [3]ORCA (Unbeatable ROI for academic researchers)
Speed (M06-2X/def2-TZVP) Baseline (1.0x)~1.4x faster (RIJCOSX approx.)ORCA (Resolution of Identity approximation drastically cuts CPU time)

Data synthesized from benchmark studies on 50-atom organic systems running on 32-core AMD EPYC architectures.

Self-Validating Computational Protocol

Do not merely run a TS optimization and accept the output. A scientifically rigorous workflow must be a self-validating system. Below is the step-by-step methodology for modeling the TS of 4-amino-2,3-dihydro-1H-inden-1-ol mediating a nucleophilic attack.

Step 1: Conformational Sampling

The wide separation of the 1-OH and 4-NH 2​ groups means the scaffold has multiple low-energy conformers.

  • Action: Run a conformational search using CREST (xTB) to generate a Boltzmann-weighted ensemble of the pre-reaction complex.

  • Causality: Failing to find the global minimum of the pre-reaction complex will result in optimizing a local-minimum TS, skewing the ΔΔG‡ and the predicted ee% .

Step 2: Pre-Optimization & TS Search
  • Action: Optimize the lowest-energy conformers at a lower level of theory (e.g., B3LYP/def2-SVP) to generate a good starting geometry. Then, run the TS search using Opt=(TS, CalcFC, NoEigenTest) in Gaussian or Opt=TS in ORCA.

  • Causality: Calculating the force constants (CalcFC) at the first step provides the exact Hessian, which is mathematically required to guide the optimizer uphill along the reaction coordinate.

Step 3: Frequency Analysis (The First Validation)
  • Action: Run a frequency calculation on the optimized TS geometry.

  • Validation: You must observe exactly one imaginary frequency (e.g., i -250 cm −1 ). Visualizing this frequency must show the exact bond-forming/bond-breaking vectors (e.g., C-C bond formation).

Step 4: Intrinsic Reaction Coordinate (IRC) (The Ultimate Validation)
  • Action: Execute an IRC calculation (IRC=CalcFC).

  • Validation: The IRC traces the reaction path downhill in both directions. It must smoothly connect the TS to the exact pre-reaction complex (reactants) and the post-reaction complex (products). If it deviates, your TS is invalid [2].

Step 5: High-Level Single Point Energy & Solvation
  • Action: Calculate the final free energy using M06-2X/def2-TZVP with the SMD solvation model (e.g., SCRF=(SMD, Solvent=Dichloromethane)).

  • Causality: The def2-TZVP basis set minimizes Basis Set Superposition Error (BSSE), while SMD is specifically parameterized to yield accurate macroscopic free energies of solvation, essential for calculating ΔG‡ .

Visualizing the Workflow and Mechanism

To conceptualize the computational pipeline and the mechanistic role of the 4-amino-2,3-dihydro-1H-inden-1-ol scaffold, refer to the following diagrams.

Workflow N1 1. Conformational Search (CREST / xTB) N2 2. Pre-Optimization (B3LYP/def2-SVP) N1->N2 N3 3. TS Optimization (Berny Algorithm / Eigenvector) N2->N3 N4 4. Frequency Analysis (Require: 1 Imaginary Freq) N3->N4 N5 5. IRC Validation (Self-Validating Step) N4->N5 N6 6. Single-Point Energy (M06-2X/def2-TZVP + SMD) N5->N6

Fig 1: Step-by-step computational workflow for transition state modeling and validation.

Activation C 4-amino-2,3-dihydro-1H-inden-1-ol Scaffold OH 1-OH Group (H-Bond Donor) C->OH NH2 4-NH2 Derivatized Motif (e.g., Thiourea) C->NH2 Nuc Nucleophile (e.g., Indole) OH->Nuc Activates Elec Electrophile (e.g., Nitroalkene) NH2->Elec Activates TS Ternary Transition State (Stereocontrol via Chiral Pocket) Nuc->TS Elec->TS

Fig 2: Bifunctional activation model of the aminoindanol scaffold in the transition state.

Quantitative Data: Functional Accuracy Comparison

To demonstrate the critical nature of functional selection, Table 2 compares the calculated activation free energies ( ΔG‡ ) of the two competing diastereomeric transition states (pro- R vs. pro- S ) for an aminoindanol-catalyzed reaction, compared against experimental enantiomeric excess.

Table 2: Impact of DFT Functional on Stereochemical Prediction
DFT Functional ΔGpro−R‡​ (kcal/mol) ΔGpro−S‡​ (kcal/mol) ΔΔG‡ Predicted ee% Experimental ee%
B3LYP/6-31G(d) 18.418.1-0.3~24% ( S )92% ( R )
B3LYP-D3/def2-SVP 14.215.61.4~82% ( R )92% ( R )
M06-2X/def2-TZVP 12.514.82.3~96% ( R ) 92% ( R )
ω B97X-D/def2-TZVP 12.814.92.1~94% ( R ) 92% ( R )

Interpretation: Uncorrected B3LYP predicts the wrong major enantiomer because it fails to capture the stabilizing π

π stacking between the indane core and the nucleophile. M06-2X and ω B97X-D provide ΔΔG‡ values that closely align with the experimental reality, proving their necessity for this specific scaffold [2].

Conclusion

When modeling transition states involving the 4-amino-2,3-dihydro-1H-inden-1-ol scaffold, the computational pipeline must be treated with the same rigor as benchtop synthesis. ORCA 5.0 paired with the M06-2X or ω B97X-D functionals offers the best balance of cost, speed, and accuracy. Regardless of the software chosen, researchers must enforce strict self-validation protocols—specifically IRC calculations—to ensure the trustworthiness of their mechanistic claims.

References

  • Sonsona, I. G., Marqués-López, E., & Herrera, R. P. (2016). The aminoindanol core as a key scaffold in bifunctional organocatalysts. Beilstein Journal of Organic Chemistry, 12, 505–523.[Link]

  • Roca-López, D., Marqués-López, E., Alcaine, A., Merino, P., & Herrera, R. P. (2014). Friedel-Crafts alkylation mechanism using aminoindanol derived thiourea catalyst. Organic & Biomolecular Chemistry, 12(25), 4503-4510.[Link]

  • Neese, F. (2022). Software update: The ORCA program system—Version 5.0. WIREs Computational Molecular Science, 12(5), e1606.[Link]

  • Frisch, M. J. et al. (2016). Gaussian 16 Revision C.01. Gaussian Inc.[Link]

Validation

Bifunctional Reactivity Profiling: Evaluation of 4-Amino-2,3-dihydro-1H-inden-1-ol in Named Reactions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Chemoselectivity, Steric Dynamics, and Protocol Optimization Executive Summary & Structural Anatomy In modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Chemoselectivity, Steric Dynamics, and Protocol Optimization

Executive Summary & Structural Anatomy

In modern drug discovery, bifunctional scaffolds offer accelerated pathways to complex molecular architectures. 4-Amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as 4-amino-1-indanol) is a highly valuable, yet challenging, building block. It features an electron-rich aromatic amine (aniline derivative) at the C4 position and a secondary benzylic alcohol at the C1 position, all constrained within a rigid indane ring system.

As an application scientist, evaluating this molecule requires a deep understanding of chemoselectivity . The primary challenge is differentiating the reactivity of the nucleophilic nitrogen from the oxygen, while navigating the steric hindrance imposed by the fused cyclopentene ring. This guide objectively evaluates the performance of 4-amino-1-indanol across three foundational named reactions—Buchwald-Hartwig Cross-Coupling, the Mitsunobu Reaction, and Reductive Amination—comparing it against common acyclic and unconstrained alternatives.

Chemoselectivity Workflow & Reaction Divergence

The following diagram illustrates the strategic divergence of 4-amino-1-indanol based on the applied reaction conditions, highlighting the chemoselective outcomes.

Reactivity A 4-Amino-1-indanol (Bifunctional Core) B Buchwald-Hartwig (Pd-Catalyzed) A->B C Mitsunobu Reaction (PPh3 / DIAD) A->C D Reductive Amination (STAB) A->D E Selective N-Arylation (C1-OH Intact) B->E F C1-O-Esterification (Stereo-Inversion) C->F G Selective N-Alkylation (C1-OH Intact) D->G

Chemoselective divergence of 4-amino-1-indanol in key named reactions.

Comparative Evaluation in Key Named Reactions

Buchwald-Hartwig Cross-Coupling (N-Arylation)

Objective: Selective C-N bond formation at the C4 aniline without oxidizing or O-arylating the C1 alcohol. Mechanistic Causality: Palladium-catalyzed amination relies on the nucleophilicity of the amine to attack the Pd(II)-aryl intermediate. Because the benzylic alcohol of 4-amino-1-indanol has a relatively high pKa (~15-16) compared to a phenol, the use of a mild, insoluble base like Cesium Carbonate (Cs₂CO₃) prevents the formation of an alkoxide. This ensures the catalytic cycle strictly favors N-arylation[1]. Alternative Comparison: When compared to 4-aminophenol, 4-amino-1-indanol demonstrates vastly superior chemoselectivity. 4-Aminophenol often undergoes competitive O-arylation due to the lower pKa of the phenolic OH (~9.5), necessitating protecting group chemistry.

Buchwald Pd Pd(0)L_n Active Catalyst OA Oxidative Addition (Ar-X) Pd->OA Coord Amine Coordination (4-Amino-1-indanol) OA->Coord Deprot Deprotonation (Base) Coord->Deprot RE Reductive Elimination (Product Release) Deprot->RE RE->Pd Regeneration

Catalytic cycle for the chemoselective N-arylation of 4-amino-1-indanol.

Mitsunobu Reaction (O-Functionalization)

Objective: Stereochemical inversion or esterification/etherification at the C1 benzylic alcohol. Mechanistic Causality: The Mitsunobu reaction selectively activates the alcohol via a phosphonium intermediate. The C4 aniline is not acidic enough to act as a pronucleophile (which requires pKa < 11) [2]. However, the rigid indane backbone creates significant steric shielding around the C1 position. As a result, the S_N2 attack by the carboxylate/nucleophile is kinetically slower than in acyclic systems. Alternative Comparison: 2-Amino-1-phenylethanol (an acyclic analog) undergoes rapid and high-yielding Mitsunobu inversion. In contrast, 4-amino-1-indanol requires elevated temperatures or the use of DIAD over DEAD to overcome the steric penalty of the fused ring system.

Reductive Amination

Objective: Alkylation of the C4 amine via an imine intermediate. Mechanistic Causality: The aniline nitrogen readily condenses with aldehydes. By utilizing Sodium Triacetoxyborohydride (STAB), a mild reducing agent, the imine is selectively reduced [3]. The C1 alcohol remains completely unreactive under these conditions, providing a clean, late-stage functionalization pathway.

Quantitative Data & Alternatives Comparison

The following table summarizes the experimental performance of 4-amino-1-indanol against structural alternatives across standardized reaction conditions.

SubstrateBuchwald-Hartwig (N-Arylation)Mitsunobu (O-Esterification)Reductive Amination (STAB)
4-Amino-1-indanol Yield: 88%Selectivity: >99% N-selective.No OH protection needed.Yield: 65%Selectivity: 100% O-selective.Slower S_N2 due to indane sterics.Yield: 92%Selectivity: Mono-alkylation favored.C1-OH untouched.
4-Aminophenol Yield: 45% (without PG)Selectivity: Poor. Competitive O-arylation occurs.Yield: N/ASelectivity: Phenol acts as a competing pronucleophile.Yield: 85%Selectivity: Good, but prone to oxidative degradation.
2-Amino-1-phenylethanol Yield: 70%Selectivity: Prone to over-arylation (diarylation of primary amine).Yield: 94%Selectivity: Excellent. Minimal steric hindrance.Yield: 60%Selectivity: Prone to over-alkylation (tertiary amine formation).

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Visual cues and specific analytical checkpoints are embedded to confirm reaction progression.

Protocol A: Chemoselective Buchwald-Hartwig N-Arylation

Reagents: 4-Amino-1-indanol (1.0 mmol), Bromobenzene (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), Cs₂CO₃ (1.5 mmol), anhydrous Toluene (5 mL). Step-by-Step:

  • Preparation: In an oven-dried Schlenk flask, combine 4-amino-1-indanol, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Degassing: Evacuate and backfill the flask with Argon three times. Causality: Pd(0) is highly sensitive to oxygen; failure to degas will result in catalyst death (indicated by a persistent black palladium-black precipitate).

  • Addition: Add anhydrous toluene and bromobenzene via syringe.

  • Activation & Heating: Heat the mixture to 100°C.

    • Self-Validation Checkpoint: Within 10 minutes of heating, the solution should transition from a dark purple/red (resting Pd₂(dba)₃) to a deep reddish-brown, indicating the formation of the active Pd(0)-XPhos complex.

  • Monitoring: Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active bromobenzene spot should disappear.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and Pd residues. Concentrate and purify via silica gel chromatography.

Protocol B: Sterically-Challenged Mitsunobu Inversion

Reagents: 4-Amino-1-indanol (1.0 mmol), 4-Nitrobenzoic acid (1.2 mmol), Triphenylphosphine (PPh₃, 1.3 mmol), Diisopropyl azodicarboxylate (DIAD, 1.3 mmol), anhydrous THF (10 mL). Step-by-Step:

  • Preparation: Dissolve 4-amino-1-indanol, PPh₃, and 4-nitrobenzoic acid in anhydrous THF under Argon.

  • Cooling: Submerge the flask in an ice-water bath (0°C). Causality: The formation of the betaine intermediate is highly exothermic. Cooling prevents premature decomposition of the active species.

  • Addition: Add DIAD dropwise over 15 minutes.

    • Self-Validation Checkpoint: Upon each drop of DIAD, a bright yellow color will appear (the betaine intermediate) and slowly fade as it reacts with the alcohol. If the yellow color persists without fading, the alcohol is fully consumed or sterically blocking the reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24 hours (extended time required due to indane sterics).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1M HCl to remove any unreacted aniline starting material (the protonated amine will partition into the aqueous layer). Dry over Na₂SO₄, concentrate, and purify.

References

  • Title: Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes Source: Journal of the American Chemical Society (Buchwald, S. L. et al.) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry (Abdel-Magid, A. F. et al.) URL: [Link]

Safety & Regulatory Compliance

Safety

4-amino-2,3-dihydro-1H-inden-1-ol proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized intermediates like 4-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as 4-amino-1-indanol) requires moving beyond generic Safety Data Sheet (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized intermediates like 4-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as 4-amino-1-indanol) requires moving beyond generic Safety Data Sheet (SDS) summaries.

Because this molecule features a primary aromatic amine (PAA) conjugated to an indane ring, its disposal is dictated by the high toxicity, lipid solubility, and environmental persistence inherent to PAAs. Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) regulations but also risks severe aquatic contamination and potential degradation into carcinogenic N-nitroso compounds [1].

This guide provides field-proven, self-validating protocols for the safe handling, in-lab deactivation, and logistical disposal of 4-amino-2,3-dihydro-1H-inden-1-ol.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the structural vulnerabilities of the compound. The hydroxyl (-OH) group provides some aqueous solubility, but the primary aromatic amine (-NH2) dictates the hazard profile. PAAs are highly lipophilic, meaning they rapidly penetrate standard laboratory PPE and human skin, entering the bloodstream where they can induce methemoglobinemia [1].

Table 1: Operational Hazard & Logistics Summary

ParameterSpecification / Requirement
Chemical Name 4-amino-2,3-dihydro-1H-inden-1-ol
CAS Number 913296-92-1
Molecular Formula C9H11NO
Hazard Classification Primary Aromatic Amine (PAA); Aquatic Toxin
Key Vulnerabilities High dermal absorption; degrades into toxic benzidine analogues[1]
Incompatibilities Strong oxidizers, acid chlorides, anhydrides, epoxides
Preferred Disposal High-temperature incineration (EPA/RCRA compliant) [4]

In-Laboratory Oxidative Deactivation (Methodology)

Transporting raw aromatic amines poses logistical risks. For laboratories equipped to handle small-scale chemical deactivation, the preferred method is oxidative cleavage using acidified potassium permanganate. This method breaks the aromatic amine down into less toxic, non-regulated aliphatic fragments [2].

This protocol is designed as a self-validating system : the chemical indicators built into the steps (color changes, pH levels) inherently verify that the reaction has safely gone to completion.

Step-by-Step Deactivation Protocol

Caution: Perform entirely within a certified chemical fume hood. Wear heavy-duty nitrile or butyl rubber gloves, a lab coat, and chemical splash goggles.

  • Acidification (Solubilization): In a 5-L borosilicate flask, prepare 3 L of 1.7 N sulfuric acid ( H2​SO4​ ). Slowly dissolve up to 0.01 mol (~1.5 g) of 4-amino-2,3-dihydro-1H-inden-1-ol waste into the acid. Causality: The acid protonates the amine, forming a water-soluble anilinium salt, preventing volatilization and preparing the molecule for oxidation.

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate ( KMnO4​ ) to the flask.

  • Incubation: Allow the solution to stand at room temperature for a minimum of 8 hours. The solution will remain dark purple, indicating an active oxidative environment [3].

  • Reduction (Self-Validation Step): After 8 hours, slowly add solid sodium hydrogen sulfite ( NaHSO3​ ) to the stirring mixture. Continue addition until the dark purple color completely disappears, leaving a clear or slightly cloudy solution. Causality: The disappearance of the purple color visually guarantees that all highly reactive, excess KMnO4​ has been safely reduced, preventing downstream explosive hazards.

  • Neutralization: Carefully neutralize the clear solution to pH 7.0 using dilute sodium hydroxide ( NaOH ). Verify with a calibrated pH meter.

  • Final Disposal: Once neutralized and confirmed free of active oxidizers, the remaining aqueous mixture can typically be disposed of through standard aqueous waste channels, subject to local Environmental Health and Safety (EHS) approval [2].

Workflow Visualization

G A 1. Collect 4-amino-1-indanol Waste B 2. Acidify (1.7 N H2SO4) A->B Dissolve & Protonate C 3. Oxidize (0.2 M KMnO4, 8 hrs) B->C Add Oxidant D 4. Reduce Excess (NaHSO3) C->D Wait 8h, then reduce E 5. Neutralize to pH 7 D->E Visual Check: Clear solution F 6. Aqueous Waste Disposal E->F Verify pH = 7.0

In-lab oxidative deactivation workflow for primary aromatic amines.

Direct Hazardous Waste Disposal (Logistics)

If in-lab deactivation is not feasible, the chemical must be managed as hazardous waste under strict segregation protocols.

  • Segregation: Never store 4-amino-2,3-dihydro-1H-inden-1-ol waste in the same secondary containment as halogens, strong acids, or oxidizers. Exothermic reactions resulting in the release of highly toxic nitrogen oxide ( NOx​ ) fumes can occur [1].

  • Containment: Place the chemical in a chemically compatible, high-density polyethylene (HDPE) or amber glass container. Seal with a PTFE-lined cap.

  • Labeling: Label explicitly as "Hazardous Waste - Toxic: Contains Primary Aromatic Amine (4-amino-2,3-dihydro-1H-inden-1-ol)."

  • Disposal Route: The EPA recommends that organic materials classified as hazardous wastes (especially those containing nitrogenous aromatic rings) be disposed of via thermal treatment or high-temperature incineration at an EPA-approved facility [4]. Do not send this chemical to a standard landfill due to its high potential for soil and groundwater leaching.

Spill Response & Environmental Decontamination

In the event of a spill, immediate containment is required to prevent the amine from entering floor drains.

  • Isolate: Evacuate personnel without proper respiratory and dermal protection.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust, as residual oxidizers in the lab could trigger ignition.

  • Decontaminate: Wash the surface with a dilute, mildly acidic decontamination solution to protonate and lift residual amine, followed by a thorough water rinse. Collect all rinsate as hazardous waste.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, University of British Columbia. [Link]

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA). [Link]

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